molecular formula C12H24NO2P B140855 Diallyl N,N-diisopropylphosphoramidite CAS No. 126429-21-8

Diallyl N,N-diisopropylphosphoramidite

Cat. No.: B140855
CAS No.: 126429-21-8
M. Wt: 245.3 g/mol
InChI Key: QBLCHHSGJTUNSJ-UHFFFAOYSA-N
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Description

Diallyl N,N-diisopropylphosphoramidite is a useful research compound. Its molecular formula is C12H24NO2P and its molecular weight is 245.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCHHSGJTUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405573
Record name Diallyl N,N-diisopropylphosphoramidite
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Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126429-21-8
Record name Diallyl N,N-diisopropylphosphoramidite
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Record name Diallyl diisopropylphosphoramidite
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Foundational & Exploratory

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central, Switzerland - Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent with significant applications in the synthesis of modified oligonucleotides, phosphopeptides, and various pharmacologically active molecules. Its utility stems from the reactive phosphoramidite group, which allows for the efficient formation of phosphite triesters, and the diallyl protecting groups on the phosphorus atom, which can be selectively removed under mild conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Core Chemical Properties and Specifications

This compound is a liquid at room temperature with the chemical formula C12H24NO2P and a molecular weight of 245.30 g/mol .[1][2][3] It is characterized by its sensitivity to moisture and should be stored under an inert atmosphere at 2-8°C.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 126429-21-8
Molecular Formula C12H24NO2P[2]
Molecular Weight 245.30 g/mol [2][3]
Appearance Colorless to yellow liquid[]
Density 0.928 g/mL at 25°C[2]
Boiling Point 130°C[2]
Refractive Index n20/D 1.456[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

While detailed industrial synthesis protocols are often proprietary, the general synthesis of phosphoramidites involves the reaction of a phosphorus trihalide with the desired alcohol followed by reaction with a secondary amine. For this compound, this would conceptually involve the reaction of phosphorus trichloride with allyl alcohol, followed by the addition of diisopropylamine.

Logical Workflow for the Synthesis of this compound

PCl3 Phosphorus Tichloride Intermediate1 Diallyl Chlorophosphite PCl3->Intermediate1 2 eq. AllylOH Allyl Alcohol AllylOH->Intermediate1 Product Diallyl N,N-diisopropyl- phosphoramidite Intermediate1->Product Diisopropylamine Diisopropylamine Diisopropylamine->Product

Conceptual synthesis pathway for this compound.

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the stepwise construction of DNA and RNA chains with high efficiency. The diallyl protection of the phosphate group offers an alternative to the more common cyanoethyl protection, with distinct advantages in specific applications.

The Phosphoramidite Cycle

The synthesis of oligonucleotides using phosphoramidites follows a four-step cycle for the addition of each nucleotide.

Workflow of the Phosphoramidite Cycle in Solid-Phase Oligonucleotide Synthesis

cluster_cycle Phosphoramidite Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (P(III) to P(V))

The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a nucleotide using a phosphoramidite reagent like this compound on an automated DNA synthesizer.

  • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: The phosphoramidite monomer (e.g., a 5'-DMT-protected nucleoside-3'-diallylphosphoramidite) is activated with a weak acid, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] The reaction is typically carried out in anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution, commonly a mixture of acetic anhydride and N-methylimidazole, to prevent the formation of deletion mutants in subsequent cycles.[1]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[1]

Table 2: Typical Reagents and Conditions for a Single Coupling Cycle in Oligonucleotide Synthesis

StepReagent(s)Typical ConditionsCoupling Efficiency
Detritylation 3% Trichloroacetic Acid in Dichloromethane30 seconds>99%
Coupling 0.1 M Phosphoramidite, 0.5 M Tetrazole in Acetonitrile30-60 seconds>99%
Capping Acetic Anhydride/N-Methylimidazole in THF/Pyridine30 seconds>99%
Oxidation 0.015 M Iodine in THF/Pyridine/Water30 seconds>99%

Note: Coupling times and efficiencies can vary depending on the specific phosphoramidite, activator, and solid support used.[1]

Deprotection of Allyl Groups

A key advantage of using diallyl phosphoramidites is the mild conditions required for the removal of the allyl protecting groups from the phosphate backbone. This is typically achieved using a palladium catalyst in the presence of a nucleophile.

Experimental Protocol: Palladium-Catalyzed Deallylation

  • Catalyst Preparation: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is prepared in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Deprotection Reaction: The oligonucleotide, either on the solid support or in solution, is treated with the palladium catalyst solution in the presence of a nucleophilic scavenger, such as morpholine or pyrrolidine. The reaction proceeds at room temperature.[6]

  • Work-up: The deprotected oligonucleotide is then purified using standard techniques such as HPLC or gel electrophoresis.

Application in the Synthesis of Pharmacologically Active Molecules

This compound serves as a crucial reagent in the synthesis of various therapeutic agents.[6] One notable example is its use in the preparation of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are of interest for the treatment of autoimmune diseases.[6]

S1P1 Receptor Signaling Pathway

S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Agonists of S1P1 can sequester lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation.

Diagram of the S1P1 Signaling Pathway

S1P S1P or S1P1 Agonist S1PR1 S1P1 Receptor S1P->S1PR1 G_protein Gi Protein S1PR1->G_protein activates Ras_ERK Ras-ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Lymphocyte_Egress Inhibition of Lymphocyte Egress G_protein->Lymphocyte_Egress Cell_Survival Cell Survival & Proliferation Ras_ERK->Cell_Survival PI3K_Akt->Cell_Survival

Simplified S1P1 receptor signaling cascade.
Experimental Example: Synthesis of an S1P1 Agonist Precursor

In a reported synthesis of benzyl ether derivatives as S1P1 agonists, a primary hydroxyl group was phosphorylated using this compound.[6]

  • Phosphitylation: The alcohol substrate is dissolved in an anhydrous solvent such as THF or DCM. This compound (typically 1.1-1.5 equivalents) and an activator like 1H-tetrazole (around 3 equivalents) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Oxidation: The resulting phosphite triester is oxidized to the phosphate triester by the addition of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide, at a low temperature (e.g., 0°C).[6]

  • Deprotection: The diallyl groups are subsequently removed using a palladium catalyst as described previously to yield the final phosphorylated product.[6]

Application in Peptide Phosphorylation

Phosphorylation of peptides is a critical post-translational modification that regulates numerous cellular processes. This compound can be used for the site-specific phosphorylation of serine, threonine, and tyrosine residues in synthetic peptides.

Experimental Workflow for Peptide Phosphorylation

Peptide Peptide with free -OH group Phosphitylation Phosphitylation with Diallyl N,N-diisopropylphosphoramidite + Activator Peptide->Phosphitylation Oxidation Oxidation (P(III) to P(V)) Phosphitylation->Oxidation Deprotection Palladium-catalyzed Deallylation Oxidation->Deprotection Phosphopeptide Phosphorylated Peptide Deprotection->Phosphopeptide

General workflow for the synthesis of phosphopeptides.

The experimental protocol for peptide phosphorylation is analogous to the synthesis of S1P1 agonist precursors, involving phosphitylation of the free hydroxyl group on the amino acid side chain, followed by oxidation and deprotection.

Conclusion

This compound is a valuable and versatile reagent for the introduction of phosphate groups in the synthesis of complex biomolecules and drug candidates. Its application in solid-phase oligonucleotide synthesis, particularly for modified oligonucleotides, and its utility in the phosphorylation of peptides and small molecules, underscore its importance in modern synthetic chemistry and drug discovery. The mild deprotection conditions for the allyl groups offer a significant advantage, enabling the synthesis of sensitive molecules that may not be compatible with harsher deprotection methods. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this powerful reagent.

References

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating agent widely employed in organic synthesis, particularly in the fields of drug development and molecular biology. Its utility stems from the reactive phosphoramidite moiety, which allows for the efficient formation of phosphite triesters with alcohols, and the presence of allyl protecting groups, which can be selectively removed under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of oligonucleotides and pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by its sensitivity to moisture and air. Proper handling and storage under an inert atmosphere are crucial to maintain its reactivity.[1]

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄NO₂P,[]
Molecular Weight 245.30 g/mol ,[]
Appearance Liquid[3]
Boiling Point 130 °C (lit.)
Density 0.928 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.456 (lit.)
CAS Number 126429-21-8,[]
MDL Number MFCD00216647[3]
Storage Temperature 2-8°C
InChI Key QBLCHHSGJTUNSJ-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCC=C)OCC=C

Reactivity and Stability

The core reactivity of this compound lies in the trivalent phosphorus atom, which is susceptible to nucleophilic attack by alcohols, a reaction catalyzed by weak acids such as 1H-tetrazole. This reaction displaces the diisopropylamino group to form a phosphite triester. The resulting phosphite triester is unstable and is typically oxidized in situ to the more stable pentavalent phosphate triester.

The allyl groups protecting the phosphate are stable to the conditions of oligonucleotide synthesis but can be readily removed post-synthesis under neutral or weakly basic conditions, often with the aid of a palladium catalyst.[4][5] The compound is sensitive to moisture and air, which can lead to hydrolysis and oxidation, respectively, reducing its efficacy as a phosphitylating agent. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled using anhydrous techniques.[1]

Experimental Protocols

General Procedure for Phosphitylation of Alcohols

This protocol describes a general method for the phosphitylation of a primary alcohol using this compound, followed by in situ oxidation to the corresponding phosphate triester.

Materials:

  • Alcohol substrate

  • This compound

  • 1H-Tetrazole solution (e.g., 0.45 M in acetonitrile)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Oxidizing agent (e.g., tert-butyl hydroperoxide solution or meta-chloroperoxybenzoic acid (mCPBA))

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM or acetonitrile in a dried flask.

  • Add a solution of 1H-tetrazole (typically 1.2-1.5 equivalents relative to the alcohol) to the reaction mixture.

  • Slowly add this compound (1.1-1.3 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Upon completion of the phosphitylation, cool the reaction mixture to 0°C.

  • Slowly add the oxidizing agent (e.g., a solution of mCPBA in DCM) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (if mCPBA was used).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diallyl phosphate triester.

Application in Solid-Phase Oligonucleotide Synthesis with Allyl Protection

This compound can be used to introduce a 5'-terminal phosphate group or as a phosphoramidite monomer for a nucleoside with allyl protection on the phosphate. The following is a generalized workflow for a single coupling step in solid-phase oligonucleotide synthesis.

Materials:

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached

  • This compound or an allyl-protected nucleoside phosphoramidite

  • Activator solution (e.g., 1H-tetrazole in acetonitrile)

  • Capping solution (e.g., acetic anhydride and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Workflow:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with an acid solution (deblocking solution) to free the 5'-hydroxyl group.

  • Coupling: The phosphoramidite monomer (dissolved in anhydrous acetonitrile) and the activator solution are delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • This four-step cycle is repeated for each subsequent nucleotide addition.

  • Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the allyl groups on the phosphate backbone) are removed. The allyl groups can be removed using a palladium catalyst in the presence of a nucleophile.[4][5]

Key Applications

Oligonucleotide Synthesis

A primary application of phosphoramidites, including the diallyl variant, is in the chemical synthesis of DNA and RNA oligonucleotides.[4] The phosphoramidite method is the gold standard for automated oligonucleotide synthesis due to its high coupling efficiency. The use of allyl protecting groups on the phosphate offers an alternative deprotection strategy compared to the more common cyanoethyl groups, which can be advantageous when base-labile modifications are present in the oligonucleotide.[5][6]

Synthesis of S1P1 Receptor Agonists

This compound is a key reagent in the synthesis of selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Phosphorylation is a key step in the synthesis of many S1P1 agonists, and this reagent provides an efficient means to introduce the phosphate moiety.

Synthesis of Fostriecin Analogs

This phosphoramidite is also utilized in the synthesis of analogs of fostriecin, a potent antitumor agent that acts as a selective inhibitor of protein phosphatase 2A (PP2A).[3] The synthesis of fostriecin and its analogs is a complex undertaking, and the introduction of the phosphate group is a critical step for its biological activity. A chemoenzymatic approach has been developed for a more concise synthesis of fostriecin and its analogs, where phosphorylation is a key late-stage transformation.[7][8][9]

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Binding & Activation G_protein Gαi/Gβγ S1PR1->G_protein Coupling PI3K PI3K G_protein->PI3K Activation Rac1 Rac1 G_protein->Rac1 Activation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration & Barrier Integrity Rac1->Cell_Migration Phosphitylation_Workflow Start Start Dissolve_Alcohol Dissolve Alcohol in Anhydrous Solvent Start->Dissolve_Alcohol Add_Activator Add 1H-Tetrazole Dissolve_Alcohol->Add_Activator Add_Phosphoramidite Add Diallyl N,N-diisopropyl- phosphoramidite Add_Activator->Add_Phosphoramidite Reaction_Monitoring Monitor Reaction (TLC/NMR) Add_Phosphoramidite->Reaction_Monitoring Cooling Cool to 0°C Reaction_Monitoring->Cooling Reaction Complete Oxidation Add Oxidizing Agent Cooling->Oxidation Quench Quench Reaction Oxidation->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification End End Product Purification->End

References

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite (CAS: 126429-21-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating agent crucial in modern synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications. Detailed experimental protocols for its use in oligonucleotide synthesis and the phosphorylation of key biomolecules are presented. Furthermore, this document elucidates the role of this reagent in the synthesis of pharmacologically significant molecules and visualizes the associated biological pathways and experimental workflows.

Chemical Properties and Safety Information

This compound is a liquid reagent with the chemical formula C₁₂H₂₄NO₂P and a molecular weight of 245.30 g/mol .[1] It is a key building block in phosphoramidite chemistry, enabling the efficient formation of phosphite triester linkages.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 126429-21-8[1]
Molecular Formula C₁₂H₂₄NO₂P[1]
Molecular Weight 245.30 g/mol [1]
Appearance Liquid-
Density 0.928 g/mL at 25 °C-
Boiling Point 130 °C-
Refractive Index n20/D 1.456-
Storage Temperature 2-8°C-

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent.

Core Applications

The primary utility of this compound lies in its function as a highly efficient phosphitylating agent. This reactivity is harnessed in a variety of synthetic applications, most notably in the synthesis of oligonucleotides and the phosphorylation of a diverse range of molecules.

Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[2] this compound can be utilized as a phosphitylating agent in this process, which involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[3]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

This generalized protocol outlines the key steps in automated solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation):

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[3]

  • Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., dichloromethane).[3]

  • Procedure:

    • The deblocking solution is passed through the synthesis column containing the solid support for 60-180 seconds.[3]

    • The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.[3]

2. Coupling:

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.

  • Reagents: A phosphoramidite monomer (such as a nucleoside phosphoramidite), an activator (e.g., tetrazole or a derivative), and anhydrous acetonitrile.[4]

  • Procedure:

    • The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed for a specific coupling time, typically 30 seconds for standard bases.[4]

    • The column is washed with anhydrous acetonitrile.

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence.[5]

  • Reagents: Capping Reagent A (acetic anhydride in THF/pyridine) and Capping Reagent B (N-methylimidazole in THF).[3]

  • Procedure:

    • Capping reagents A and B are delivered to the synthesis column.[3]

    • The reaction proceeds for 30-60 seconds.[3]

    • The column is washed with anhydrous acetonitrile.[3]

4. Oxidation:

  • Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a more stable pentavalent phosphate triester.[4]

  • Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4]

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.[3]

    • The reaction proceeds for 30-60 seconds.[3]

    • The column is washed with anhydrous acetonitrile.[3]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

G cluster_cycle Synthesis Cycle (n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Start Start: Nucleoside on Solid Support Start->Deblocking Deprotection Deprotection of Bases Cleavage->Deprotection Purification Purification Deprotection->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Figure 1: Experimental workflow for solid-phase oligonucleotide synthesis.

Phosphorylation of Peptides and Dyes

This compound is an effective reagent for the phosphorylation of hydroxyl groups on various molecules, including amino acid residues in peptides (e.g., serine, threonine, and tyrosine) and fluorescent dyes like rhodamines. This enables the synthesis of phosphopeptides for studying cellular signaling and the creation of phosphorylated fluorescent probes for advanced imaging applications.

Experimental Protocol: General Phosphorylation of a Hydroxyl Group

The following is a generalized procedure for the phosphorylation of a substrate containing a hydroxyl group.

  • Materials:

    • Substrate with a hydroxyl group

    • This compound

    • Activator (e.g., 1H-Tetrazole)

    • Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

    • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., pyrrolidine) for deallylation.

  • Procedure:

    • Phosphitylation: Dissolve the substrate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Add the activator, followed by the dropwise addition of this compound. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Oxidation: Cool the reaction mixture in an ice bath and add the oxidizing agent portion-wise. Stir until the phosphite triester is fully converted to the phosphate triester.

    • Work-up and Purification: Quench the reaction and extract the product. Purify the diallyl-protected phosphate ester by column chromatography.

    • Deallylation: Dissolve the purified product in a suitable solvent. Add the palladium catalyst and the scavenger to remove the allyl protecting groups. Monitor the reaction for completion.

    • Final Purification: Purify the final phosphorylated product using appropriate chromatographic techniques.

Synthesis of Pharmacologically Active Molecules

This compound serves as a key reagent in the synthesis of several classes of pharmacologically important molecules.

  • Selective S1P1 Agonists: This reagent is used in the synthesis of selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has emerged as a significant target for autoimmune diseases.

  • Water-Soluble Antifungal Prodrugs: It is employed in the synthesis of water-soluble prodrugs of triazole-based antifungal agents.[2] The introduction of a phosphate group can enhance the aqueous solubility of a drug, improving its bioavailability for parenteral administration.[6][7]

  • Fostriecin Analogs: this compound is utilized in the synthesis of analogs of Fostriecin, a natural product with potent antitumor activity.

Signaling Pathways and Logical Relationships

S1P1 Receptor Signaling Pathway

The activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. This pathway is crucial for regulating cell migration, proliferation, and survival.

S1P1 Signaling Pathway Diagram

G cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Rac Rac G_protein->Rac Activates S1P_Agonist S1P1 Agonist S1P_Agonist->S1P1 Binds and Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration

Figure 2: Simplified S1P1 receptor signaling pathway.

Mechanism of S1P1 Receptor Activation: Upon binding of an agonist, the S1P1 receptor undergoes a conformational change, leading to the activation of an associated intracellular heterotrimeric G-protein (primarily of the Gi family).[8] This activation results in the dissociation of the Gαi and Gβγ subunits. The Gβγ subunits can then activate downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival. The Gβγ subunits can also activate the small GTPase Rac, a critical component of the machinery that governs cell migration.[9]

Conclusion

This compound is a powerful and versatile reagent with significant applications in both fundamental research and drug development. Its role in the efficient synthesis of oligonucleotides and the phosphorylation of a wide array of molecules underscores its importance in modern chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in the laboratory. The continued application of this reagent is expected to contribute to advancements in the fields of chemical biology, medicinal chemistry, and materials science.

References

In-Depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite: Molecular Structure and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl N,N-diisopropylphosphoramidite is a key phosphitylating agent utilized extensively in synthetic organic chemistry, most notably in the construction of oligonucleotides and the modification of biomolecules. Its unique structural features, combining the reactivity of a phosphoramidite with the versatility of allyl protecting groups, make it an invaluable tool in the development of therapeutics, diagnostics, and advanced materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and its application in chemical synthesis, with a focus on the underlying reaction mechanisms.

Molecular Structure and Properties

This compound, with the IUPAC name N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine, is a trivalent phosphorus compound.[1] The central phosphorus atom is bonded to a diisopropylamino group and two allyloxy groups. This arrangement confers a balance of stability for storage and high reactivity upon activation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 126429-21-8[1]
Molecular Formula C12H24NO2P[1]
Molecular Weight 245.30 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 220.8 °C at 760 mmHg[1]
Density 0.928 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.456[2]
SMILES CC(C)N(C(C)C)P(OCC=C)OCC=C[1]
InChI Key QBLCHHSGJTUNSJ-UHFFFAOYSA-N[1]
Storage Temperature 2-8 °C[2]
Structural Analysis

A detailed understanding of the three-dimensional structure of this compound is crucial for comprehending its reactivity. While a specific crystal structure for this molecule is not publicly available, its molecular geometry can be inferred from related phosphoramidite structures. The phosphorus center adopts a trigonal pyramidal geometry. The bulky diisopropylamino group and the two allyloxy substituents influence the steric environment around the phosphorus atom, which is a key factor in its chemical selectivity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides signals corresponding to the protons of the diisopropyl and allyl groups. The chemical shifts and coupling patterns are characteristic of the molecule's structure. A publicly available ¹H NMR spectrum can be found on SpectraBase.[3]

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphoramidites. The ³¹P chemical shift for this compound is expected to be in the range typical for trivalent phosphorus compounds, which is generally between +140 and +155 ppm. This technique is highly sensitive to the electronic environment of the phosphorus atom and is used to monitor reaction progress and purity.

Chemical Synthesis and Reactivity

This compound is a versatile reagent for the phosphitylation of alcohols, a critical step in the synthesis of many biologically important molecules.

Synthesis of this compound

A general method for the synthesis of phosphoramidites involves the reaction of phosphorus trichloride with the desired alcohol, followed by reaction with a secondary amine. For this compound, this would involve the reaction of phosphorus trichloride with allyl alcohol, followed by the addition of diisopropylamine.

Note: A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published in standard chemical literature.

Mechanism of Phosphitylation

The key reaction of this compound is the phosphitylation of an alcohol. This reaction is typically catalyzed by a weak acid, such as 1H-tetrazole. The generally accepted mechanism involves the following steps:

  • Activation: The nitrogen atom of the diisopropylamino group is protonated by the acidic activator.

  • Formation of a Reactive Intermediate: The protonated diisopropylamino group becomes a good leaving group and is displaced by the conjugate base of the activator (e.g., tetrazolide), forming a highly reactive phosphitylating agent.

  • Nucleophilic Attack: The alcohol substrate attacks the electrophilic phosphorus center of the reactive intermediate.

  • Formation of the Phosphite Triester: The activator's conjugate base is displaced, yielding the desired phosphite triester product.

Following the phosphitylation, the resulting phosphite triester is typically oxidized to the more stable phosphate triester.

Experimental Protocols

While a specific, detailed protocol for the use of this compound is dependent on the specific substrate and desired product, a general procedure for the phosphitylation of an alcohol is outlined below.

General Protocol for Alcohol Phosphitylation:

  • Preparation: The alcohol substrate is dissolved in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: this compound (typically 1.1-1.5 equivalents) and the activator (e.g., 1H-tetrazole, typically 0.45 M in acetonitrile) are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.

  • Oxidation: An oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperbenzoic acid) is added to the reaction mixture to convert the phosphite triester to the phosphate triester.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Applications in Research and Development

This compound is a valuable reagent in various areas of research and development:

  • Oligonucleotide Synthesis: It is a fundamental building block in the automated solid-phase synthesis of DNA and RNA, where the allyl groups can be removed under mild conditions.

  • Prodrug Synthesis: This reagent is used to synthesize water-soluble prodrugs of therapeutic agents, such as antifungal triazoles.[1]

  • Biomolecule Modification: It is employed in the preparation of phosphorylated peptide substrates and the synthesis of fluorescent probes like rhodamine dyes.[4]

  • Synthesis of Biologically Active Molecules: this compound has been used in the synthesis of various pharmacologically active molecules, including Leustroducsin B.[1]

Visualizing Chemical Processes

The following diagrams illustrate the key chemical transformations involving this compound.

molecular_structure P P N N P->N O1 O P->O1 O2 O P->O2 iPr1 iPr N->iPr1 iPr2 iPr N->iPr2 Allyl1 Allyl O1->Allyl1 Allyl2 Allyl O2->Allyl2

Caption: Molecular structure of this compound.

phosphorylation_workflow cluster_activation Activation cluster_coupling Coupling cluster_oxidation Oxidation Phosphoramidite Diallyl N,N-diisopropyl- phosphoramidite Reactive_Intermediate Reactive Intermediate Phosphoramidite->Reactive_Intermediate Protonation & Displacement Activator Activator (e.g., Tetrazole) Activator->Reactive_Intermediate Phosphite_Triester Phosphite Triester Reactive_Intermediate->Phosphite_Triester Alcohol Alcohol (R-OH) Alcohol->Phosphite_Triester Nucleophilic Attack Phosphate_Triester Phosphate Triester Phosphite_Triester->Phosphate_Triester Oxidant Oxidizing Agent Oxidant->Phosphate_Triester

Caption: General workflow for alcohol phosphorylation.

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, enabling the precise and efficient formation of phosphate linkages. Its well-defined reactivity, coupled with the utility of allyl protecting groups, ensures its continued importance in the synthesis of complex molecules for a wide range of applications in medicine and biotechnology. Further elucidation of its detailed structural characteristics through techniques like X-ray crystallography would provide even deeper insights into its reactivity and facilitate the design of new and improved phosphitylating agents.

References

Introduction: The Imperative for Protection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of Diallyl Protecting Groups in Phosphoramidites

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling applications from diagnostics and therapeutics to synthetic biology.[1][2] This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain on a solid support. To ensure the regioselectivity and efficiency of each coupling cycle, reactive functional groups on the phosphoramidite building blocks must be temporarily masked using protecting groups.[1][3] These groups prevent unwanted side reactions at the exocyclic amines of nucleobases, the 5'-hydroxyl group, and the phosphite/phosphate backbone.[1] An ideal protecting group must be stable throughout the synthesis cycles but readily and cleanly removable under specific conditions that do not compromise the integrity of the final oligonucleotide.[3][4] The selection of an appropriate protecting group strategy is therefore critical for achieving high-yield and high-purity synthesis of custom DNA and RNA sequences.[1]

The Role of Diallyl Groups in Phosphoramidite Chemistry

Among the diverse arsenal of protecting groups, the allyl (CH₂CH=CH₂) and related diallyl moieties have emerged as versatile tools, particularly for the protection of the internucleotide phosphate linkage. Diallyl N,N-diisopropylphosphoramidite serves as a phosphorylating reagent, used in the phosphitylation of alcohols to create phosphite triesters.[5] In the context of oligonucleotide synthesis, an allyl group is typically used to protect the phosphorus atom, forming a key part of the phosphoramidite monomer.

The primary function of the diallyl protecting group on the phosphorus is to ensure the stability of the phosphoramidite reagent during storage and handling and to direct the coupling reaction specifically to the 5'-hydroxyl of the growing oligonucleotide chain.[6][7] Its key advantage lies in its unique deprotection chemistry, which is orthogonal to the standard acid-labile (for 5'-DMT) and base-labile (for nucleobase) protecting groups. This orthogonality allows for the selective removal of the allyl group under very mild, often neutral conditions, which is crucial when synthesizing oligonucleotides containing sensitive or base-labile modifications.[8][9]

Chemical Structures and Synthesis Workflow

The core structure of a diallyl-protected phosphoramidite involves a trivalent phosphorus atom bonded to a diisopropylamino group, a nucleoside via the 3'-hydroxyl, and a diallyl phosphate group. For internucleotide linkage protection, a single allyl group is used.

cluster_Nucleoside Nucleoside cluster_Phosphoramidite Phosphoramidite Moiety Base Base Sugar Sugar Base->Sugar O3 3'-O Sugar->O3 H5 5'-OH Sugar->H5 P P O3->P N N(iPr)₂ P->N O_allyl O P->O_allyl O_allyl2 O P->O_allyl2 Allyl1 Allyl O_allyl->Allyl1 Allyl2 Allyl O_allyl2->Allyl2

Caption: General structure of a Diallyl Phosphoramidite.

The synthesis of oligonucleotides using phosphoramidites with allyl protection on the internucleotide phosphate follows a modified solid-phase cycle.

Caption: Oligonucleotide synthesis workflow with allyl protection.

Quantitative Data

The use of diallyl-protected phosphoramidites has been shown to be highly efficient. The following table summarizes key quantitative metrics reported in the literature for the synthesis and purity of oligonucleotides using this methodology.

ParameterValueContextSource
Purity of Dimer Phosphoramidites 97.40% to 99.69%HPLC purity of sixteen allylic dimer phosphoramidites prepared for block-wise synthesis.[10]
Overall Yield of Dimer Phosphoramidites > 50%Overall yield for the smooth preparation of sixteen allylic dimer phosphoramidites.[10]
Coupling Efficiency > 99%Coupling efficiency for the incorporation of alkyne-modified nucleoside phosphoramidites.[11]
Deprotection Yield (Aryl Allyl Ethers) 82-97%Yields for the deprotection of various aryl allyl ethers using Pd(PPh₃)₄ and K₂CO₃ in methanol.[12]
Deprotection Time (Microwave) Two 5-min cycles at 38°CRemoval of Alloc and OAllyl groups in solid-phase peptide synthesis using a microwave synthesizer.[13]

Deprotection Mechanisms and Protocols

The key advantage of allyl protecting groups is their removal under mild conditions, preserving the integrity of sensitive moieties within the oligonucleotide. The most common and effective method involves palladium-catalyzed cleavage.

Palladium-Catalyzed Deprotection

This is the most widely used method for cleaving allyl groups from phosphates. It proceeds via a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.

Caption: Palladium-catalyzed deallylation mechanism.

Experimental Protocol: Palladium-Catalyzed Cleavage This protocol is adapted from procedures described for the deprotection of allyl groups on phosphate moieties.[5][9]

  • Reagent Preparation: Prepare a deprotection solution consisting of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) and a nucleophilic scavenger (e.g., pyrrolidine) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: After completing the oligonucleotide synthesis and performing cleavage from the solid support and nucleobase deprotection, dissolve the crude, allyl-protected oligonucleotide in the solvent.

  • Deprotection: Add a catalytic amount of the palladium complex and an excess of the scavenger to the oligonucleotide solution.

  • Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or Mass Spectrometry. Deprotection is typically complete within 1-2 hours.

  • Workup: Upon completion, the palladium catalyst and byproducts can be removed by precipitation of the oligonucleotide or by chromatographic purification.

Oxidative Cleavage

An alternative, metal-free approach involves a one-pot oxidative cleavage. The allyl group's double bond is first dihydroxylated and then cleaved.

Caption: Oxidative cleavage pathway for allyl groups.

Experimental Protocol: Oxidative One-Pot Cleavage This protocol is based on the method developed by Kitov and Bundle.[14]

  • Reagent System: The reaction is performed using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, 4-methylmorpholine N-oxide (NMO), to perform dihydroxylation, and sodium periodate (NaIO₄) for the subsequent cleavage of the diol.

  • Reaction Setup: Dissolve the allyl-protected substrate in a mixture of dioxane and water.

  • Deprotection: Add NMO, NaIO₄, and a catalytic amount of OsO₄ to the solution.

  • Incubation: Stir the reaction at room temperature. The reaction can take several hours to days for completion but can be accelerated by the addition of a secondary amine like piperidine.[14]

  • Workup: The reaction is quenched, and the product is isolated through standard extraction and purification procedures. This method is compatible with a wide range of other protecting groups.[14]

Applications and Advantages

The use of diallyl-protected phosphoramidites is particularly advantageous in several areas of drug development and research:

  • Synthesis of Sensitive Oligonucleotides: The mild deprotection conditions are ideal for synthesizing oligonucleotides containing base-labile or otherwise sensitive modifications, such as certain fluorescent dyes or conjugated ligands, which would be degraded by standard deprotection protocols.[15]

  • Pro-Oligonucleotide Synthesis: Allyl groups are used to protect the phosphate backbone in the synthesis of pro-oligonucleotides, which are precursors to therapeutically active oligonucleotides.[16]

  • Orthogonal Protection Schemes: Allyl groups provide an additional layer of orthogonal protection, enabling more complex synthetic strategies, such as the on-resin cyclization of peptides or the site-specific modification of oligonucleotides.[9][13]

  • Synthesis of Phosphorothioates: The chemistry is compatible with the synthesis of phosphorothioate oligonucleotides, an important class of therapeutic agents.[8][17]

Conclusion

Diallyl protecting groups represent a powerful and versatile tool in the field of phosphoramidite chemistry. Their defining feature—facile and mild removal via palladium catalysis or oxidative cleavage—provides crucial orthogonality that expands the scope of automated oligonucleotide synthesis. This enables the routine production of highly modified and sensitive oligonucleotides that are central to the development of next-generation therapeutics, advanced diagnostics, and complex biomolecular constructs. For researchers and professionals in drug development, mastering the application of diallyl-protected phosphoramidites is key to unlocking new possibilities in nucleic acid chemistry.

References

An In-depth Technical Guide to the Safe Handling of Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diallyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Chemical Identification and Properties

This compound is a phosphorylating reagent used in various chemical syntheses.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 126429-21-8[2][3]
Molecular Formula C₁₂H₂₄NO₂P[3]
Molecular Weight 245.30 g/mol [3]
Appearance Liquid
Density 0.928 g/mL at 25 °C
Boiling Point 130 °C
Refractive Index n20/D 1.456
Flash Point 32 °C (89.6 °F) - closed cup
Solubility Soluble in acetonitrile and dichloromethane.[4] Reacts with water.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are provided below.

GHS ClassificationCodeDescription
Flammable liquidsH226Flammable liquid and vapor[1][5]
Skin irritationH315Causes skin irritation[1][5]
Eye irritationH319Causes serious eye irritation[1][5]
Specific target organ toxicity – single exposureH335May cause respiratory irritation[1][5]

Signal Word: Warning[1]

Pictograms:

alt text
alt text

Safe Handling and Storage Protocols

Due to its reactivity with air and moisture, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.

  • Respiratory Protection: Work should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage
  • Store in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

  • The recommended storage temperature is 2-8°C.

  • Keep containers tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.

Experimental Workflow for Handling

The following workflow should be followed for any experiment involving this compound.

G A Preparation: - Don appropriate PPE. - Ensure fume hood is operational. - Gather all necessary dry glassware and reagents. B Inert Atmosphere: - Purge reaction vessel and transfer lines with inert gas (Argon or Nitrogen). A->B C Reagent Transfer: - Use a dry, inert gas-flushed syringe to transfer the liquid reagent. - Transfer through a septum to maintain inert atmosphere. B->C D Reaction: - Perform reaction under a continuous positive pressure of inert gas. C->D E Quenching and Workup: - Carefully quench the reaction with an appropriate reagent. - Handle waste according to institutional protocols. D->E F Decontamination: - Decontaminate all glassware and equipment that came into contact with the reagent. E->F

Caption: Experimental workflow for handling this compound.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

A logical workflow for responding to a spill is outlined below.

G A Assess the Spill: - Is it a minor or major spill? - Are there any injuries? B Minor Spill A->B Minor C Major Spill A->C Major D Evacuate immediate area. Alert others. Remove ignition sources. B->D I Evacuate the laboratory. Activate emergency alarm. Call emergency services. C->I E Don appropriate PPE. D->E F Contain the spill with inert absorbent material (e.g., vermiculite, sand). E->F G Collect absorbed material into a sealed, labeled container for hazardous waste disposal. F->G H Decontaminate the spill area. G->H J Provide information to emergency responders. I->J

Caption: Decision tree for responding to a chemical spill.

Reactivity and Decomposition

This compound is sensitive to air and moisture.[6] Contact with water can lead to hydrolysis, producing flammable and/or toxic gases. It is incompatible with strong oxidizing agents, strong bases, and alcohols.

Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides, and phosphorus oxides.

Disposal Considerations

All waste materials, including empty containers and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a robust safety program within your institution. Always consult the Safety Data Sheet (SDS) before use and ensure that all personnel are trained in the proper handling and emergency procedures.

References

Safeguarding Synthesis: A Technical Guide to the Storage of Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl N,N-diisopropylphosphoramidite is a critical reagent in the synthesis of modified oligonucleotides, demanding stringent storage and handling protocols to ensure its chemical integrity and the success of downstream applications. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and quality control measures necessary to maintain the efficacy of this sensitive compound.

Optimal Storage Conditions

The stability of this compound is paramount for its performance. The primary factors influencing its shelf-life are temperature, moisture, and oxygen. Exposure to any of these outside the recommended parameters can lead to degradation, primarily through hydrolysis and oxidation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation of the trivalent phosphorus center.
Moisture AnhydrousPrevents hydrolysis of the phosphoramidite linkage.
Light Amber vial/darknessProtects against potential light-induced degradation.
Container Tightly sealed, septum-capped vialEnsures an inert and anhydrous environment.

Consequences of Improper Storage

Deviations from the recommended storage conditions can lead to the formation of impurities that compromise subsequent synthetic steps, particularly in oligonucleotide synthesis.

Table 2: Effects of Improper Storage on this compound

ConditionDegradation PathwayResulting ImpuritiesImpact on Synthesis
Exposure to Moisture HydrolysisH-phosphonate and related speciesChain termination and reduced coupling efficiency.
Exposure to Oxygen OxidationP(V) phosphate triesterInactive in the coupling reaction, leading to failed synthesis.[]
Elevated Temperature Thermal DecompositionVarious byproductsReduced purity and unpredictable reactivity.

The oxidation of the P(III) center to a P(V) phosphate is a primary concern, as this oxidized form will not participate in the crucial coupling step of oligonucleotide synthesis, resulting in truncated sequences and significantly lower yields of the desired full-length product.[]

Experimental Protocols

Adherence to strict, well-defined protocols for handling and quality control is essential for maximizing the utility and lifespan of this compound.

Handling Protocol for Air- and Moisture-Sensitive Reagents

This protocol outlines the steps for safely handling this compound to prevent degradation.

Materials:

  • Septum-capped vial of this compound

  • Dry, inert gas source (Argon or Nitrogen) with a needle adapter

  • Dry, gas-tight syringes and needles

  • Anhydrous solvent (e.g., acetonitrile)

  • Receiving flask, dried and under an inert atmosphere

Procedure:

  • Allow the reagent vial to equilibrate to room temperature before use to prevent moisture condensation upon opening.

  • Purge a gas-tight syringe with inert gas.

  • Pierce the septum of the reagent vial with a needle connected to the inert gas source to create a positive pressure.

  • Pierce the septum with the dry syringe needle and slowly withdraw the desired volume of the liquid phosphoramidite.

  • Transfer the reagent to the reaction vessel, which should also be under a positive pressure of inert gas.

  • After use, ensure the vial is securely sealed and purged with inert gas before returning it to cold storage.

Quality Control Protocol via ³¹P NMR Spectroscopy

Periodic quality control is recommended to assess the integrity of the phosphoramidite, especially for long-term storage or if improper handling is suspected. ³¹P NMR is a direct method for observing the phosphorus environment.

Materials:

  • NMR tube (dried)

  • Deuterated solvent (e.g., CDCl₃, anhydrous)

  • This compound sample

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere, prepare a sample by dissolving a small amount of the phosphoramidite in the deuterated solvent in a dry NMR tube.

  • Acquire a ³¹P NMR spectrum.

  • The spectrum of pure this compound should exhibit a major peak in the characteristic region for phosphoramidites (typically around 145-155 ppm). The presence of two closely spaced peaks in this region is common due to the presence of diastereomers.[2]

  • The presence of significant peaks in other regions may indicate degradation:

    • ~0-10 ppm: P(V) phosphate species (oxidation product).

    • ~5-15 ppm (with P-H coupling): H-phosphonate species (hydrolysis product).

  • Compare the integration of the impurity peaks to the main phosphoramidite peak to quantify the level of degradation. A purity of ≥97% is often desired for successful synthesis.[3]

Visualized Workflows

The following diagrams illustrate the critical workflows for maintaining the quality of this compound.

Storage_Workflow cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_qc Quality Control storage Store at 2-8°C under inert gas (Argon/Nitrogen) equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve qc_check Periodic QC Check (e.g., ³¹P NMR) storage->qc_check Periodic Check inert_atmosphere Use under Inert Atmosphere equilibrate->inert_atmosphere aliquot Aliquot using dry syringe inert_atmosphere->aliquot aliquot->storage Return to Storage pass Purity ≥97% qc_check->pass Pass fail Purity <97% qc_check->fail Fail pass->storage Continue Storage discard discard fail->discard Discard or Purify

Caption: Workflow for Storage, Handling, and Quality Control.

Degradation_Pathway cluster_improper Improper Storage Conditions cluster_products Degradation Products cluster_impact Impact on Synthesis start This compound (Purity ≥97%) moisture Moisture start->moisture oxygen Oxygen start->oxygen hydrolysis_prod H-phosphonate moisture->hydrolysis_prod Hydrolysis oxidation_prod P(V) Phosphate oxygen->oxidation_prod Oxidation impact Reduced Coupling Efficiency & Truncated Sequences hydrolysis_prod->impact oxidation_prod->impact

Caption: Degradation Pathways and their Impact.

References

Diallyl N,N-diisopropylphosphoramidite: A Technical Guide to Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl N,N-diisopropylphosphoramidite is a key reagent in the synthesis of oligonucleotides and other phosphorylated molecules. However, like other phosphoramidites, its trivalent phosphorus center is highly susceptible to reaction with water, leading to hydrolysis and inactivation. This technical guide provides an in-depth overview of the moisture sensitivity of this compound, including best practices for handling and storage, and analytical methods for detecting degradation.

The Challenge of Moisture: Hydrolysis of Phosphoramidites

The primary concern when handling this compound is its reaction with water, which leads to the formation of a phosphonate diester. This hydrolysis reaction renders the phosphoramidite inactive for its intended coupling reactions in oligonucleotide synthesis and other applications. The presence of even trace amounts of moisture in solvents or on laboratory equipment can significantly impact the purity and yield of the final product.

The general stability of phosphoramidites is influenced by several factors, including the nature of the protecting groups and the specific nucleoside base in nucleoside phosphoramidites. For instance, in the context of DNA synthesis, deoxyguanosine (dG) phosphoramidites are known to be particularly prone to degradation.[1]

Quantitative Data on Moisture and Stability

Table 1: Recommended Water Content in Acetonitrile for Phosphoramidite Chemistry

Water Content (ppm)Recommendation Level
< 10Ideal
< 30Acceptable
> 30Not Recommended

This data is based on general recommendations for oligonucleotide synthesis.

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites

PhosphoramiditeRelative Stability
Thymidine (T)Most Stable
Deoxycytidine (dC)Stable
Deoxyadenosine (dA)Less Stable
Deoxyguanosine (dG)Least Stable

This table illustrates the general trend of stability for commonly used phosphoramidites in DNA synthesis and highlights the importance of rigorous anhydrous conditions, especially for more sensitive analogs.[1]

Experimental Protocols

Protocol 1: ³¹P NMR Spectroscopy for Detection of Hydrolysis

Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of its hydrolysis product.

Materials:

  • This compound sample

  • Anhydrous deuterated solvent (e.g., CD₃CN or CDCl₃)

  • NMR tube with a septum

  • Inert gas (Argon or Nitrogen)

  • Triethylamine (optional, for stabilization)

Methodology:

  • Ensure the NMR tube is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Under an inert atmosphere (e.g., in a glove box), dissolve a small sample of this compound in the anhydrous deuterated solvent.

  • To prevent potential acid-catalyzed degradation during analysis, a small amount of an amine base like triethylamine (approximately 1% v/v) can be added to the solvent.

  • Transfer the solution to the NMR tube and seal it with a septum.

  • Acquire a ³¹P NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: The pure this compound should exhibit a characteristic signal for the P(III) species. The primary hydrolysis product, the corresponding H-phosphonate, will appear as a distinct peak in a different region of the spectrum, typically between δ 5-10 ppm. The degree of hydrolysis can be estimated by integrating the respective peaks.

Protocol 2: Karl Fischer Titration for Water Content in Solvents

Objective: To accurately determine the water content in solvents used for dissolving and reacting this compound.

Materials:

  • Solvent sample (e.g., acetonitrile)

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagents (titrant and solvent)

Methodology:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Standardize the Karl Fischer titrant using a known amount of water or a certified water standard.

  • Carefully inject a known volume or weight of the solvent to be tested into the titration vessel.

  • Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

  • The instrument's software will calculate the water content of the sample, typically in parts per million (ppm).

  • For optimal results, perform the titration in triplicate and report the average value.

Visualizing Workflows and Degradation Pathways

To better understand the processes involved in handling this compound and the consequences of moisture exposure, the following diagrams have been generated.

Hydrolysis_Pathway Phosphoramidite This compound (P-III) Hydrolysis_Product Diallyl H-phosphonate (P-V) Phosphoramidite->Hydrolysis_Product Hydrolysis Water H₂O Water->Hydrolysis_Product Reacts with Inactive Inactive for Coupling Hydrolysis_Product->Inactive

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_qc Quality Control Storage Store under Inert Gas (Ar/N₂) at 2-8°C Warm Allow vial to warm to room temperature Storage->Warm Dissolve Dissolve in Anhydrous Solvent (<30 ppm H₂O) Warm->Dissolve Use Use immediately in reaction Dissolve->Use Purity_Check Verify Purity via ³¹P NMR Dissolve->Purity_Check

Caption: Recommended workflow for handling this compound.

Troubleshooting_Moisture Start Low Reaction Yield or Impure Product Check_Amidite Check Phosphoramidite Purity (³¹P NMR) Start->Check_Amidite H_Phosphonate H-phosphonate peak present? Check_Amidite->H_Phosphonate Check_Solvent Check Solvent Water Content (Karl Fischer) H_Phosphonate->Check_Solvent No New_Amidite Use fresh vial of phosphoramidite H_Phosphonate->New_Amidite Yes High_Water Water content > 30 ppm? Check_Solvent->High_Water Dry_Solvent Use fresh anhydrous solvent High_Water->Dry_Solvent Yes Other_Issue Investigate other reaction parameters High_Water->Other_Issue No

Caption: Troubleshooting guide for moisture-related issues.

Conclusion

The chemical stability of this compound is critically dependent on the exclusion of moisture. Proper handling and storage under anhydrous and inert conditions are paramount to ensure its efficacy in chemical synthesis. Regular quality control of both the phosphoramidite and the solvents using techniques such as ³¹P NMR and Karl Fischer titration is strongly recommended to prevent the use of degraded materials, which can lead to failed syntheses and impure products. By adhering to the protocols and workflows outlined in this guide, researchers can significantly mitigate the risks associated with the moisture sensitivity of this versatile reagent.

References

role of phosphoramidites in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Phosphoramidite Chemistry

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from PCR and DNA sequencing to gene editing and the development of nucleic acid-based therapeutics.[1][2] The phosphoramidite method, introduced in the early 1980s, is the gold standard for this process due to its simplicity, high efficiency, and amenability to automation.[2][3][4] This solid-phase synthesis technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[5][6] The synthesis proceeds in the 3' to 5' direction.[5][6]

At the heart of this methodology are nucleoside phosphoramidites, which are chemically modified nucleosides.[3][7] These building blocks are designed with specific protecting groups to prevent unwanted side reactions during synthesis.[2][5] Key protecting groups include:

  • A dimethoxytrityl (DMT) group on the 5'-hydroxyl, which is acid-labile and allows for controlled deprotection at the beginning of each synthesis cycle.[][9]

  • Protection on the exocyclic amino groups of adenine, guanine, and cytosine to prevent side reactions.[5][]

  • A reactive phosphite triester group at the 3'-position, which, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[5][7]

The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: deblocking, coupling, capping, and oxidation.[2][10][11]

The Oligonucleotide Synthesis Cycle

The stepwise assembly of the oligonucleotide chain occurs through a repeated four-step cycle for each nucleotide addition.

G_Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation End_Cycle Cycle Complete Oxidation->End_Cycle Chain Elongated by one Nucleotide Start Start: Solid Support with Nucleoside Start->Deblocking End_Cycle->Deblocking Next Cycle Cleavage_Deprotection Final Cleavage & Deprotection End_Cycle->Cleavage_Deprotection Final Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[12] This is accomplished by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane (DCM).[12][13] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[12]

Step 2: Coupling The next nucleoside is introduced as a phosphoramidite monomer along with a weak acid activator, such as tetrazole.[13] The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.[] This activated species then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[14][15] This step is critical and highly efficient, with coupling efficiencies typically exceeding 99%.[10]

Step 3: Capping As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[15] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutant sequences, they are permanently blocked in a step called capping.[9][10] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[9][12]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[][10] This is achieved through oxidation, using a solution of iodine in the presence of water and a weak base like pyridine.[5][14] This step completes the addition of one nucleotide to the growing chain.

Quantitative Data and Efficiency

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each chemical step in the synthesis cycle.[5]

Table 1: Typical Parameters for Oligonucleotide Synthesis Cycle

StepReagentsTypical Duration
Deblocking3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-180 seconds
CouplingPhosphoramidite and Activator (e.g., Tetrazole) in Acetonitrile30-180 seconds
CappingAcetic Anhydride and 1-Methylimidazole in THF30-60 seconds
Oxidation0.02 - 0.1 M Iodine in THF/Pyridine/Water30-60 seconds

The coupling efficiency is the most critical factor influencing the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the desired product, especially for longer oligonucleotides.[15]

Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

Coupling EfficiencyYield of a 20-mer (%)Yield of a 50-mer (%)Yield of a 100-mer (%)
99.5%91.078.260.9
99.0%82.661.337.0
98.5%74.947.622.2
98.0%67.636.413.3

Detailed Experimental Protocols

The following are generalized protocols for the key steps in the phosphoramidite chemistry cycle on an automated DNA synthesizer.

Protocol 1: Deblocking (Detritylation)
  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.[5]

  • Reagents: Deblocking solution (e.g., 3% TCA in DCM).[12][14]

  • Procedure:

    • Deliver the deblocking solution to the synthesis column containing the solid support.

    • Allow the reagent to flow through the column for 60-180 seconds.

    • Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.[12]

Protocol 2: Coupling
  • Objective: To couple the next phosphoramidite monomer to the growing oligonucleotide chain.

  • Reagents:

    • Phosphoramidite solution (0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile).

  • Procedure:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the reaction to proceed for 30-180 seconds. The coupling time can be extended for modified phosphoramidites.[14]

    • Wash the column with anhydrous acetonitrile to remove excess reagents.

Protocol 3: Capping
  • Objective: To block any unreacted 5'-hydroxyl groups.[12]

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

    • Capping Reagent B: N-Methylimidazole in THF.[12]

  • Procedure:

    • Deliver the capping reagents A and B to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.[12]

    • Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation
  • Objective: To oxidize the phosphite triester to a stable phosphate triester.[12]

  • Reagent: Oxidizing solution (e.g., 0.02 - 0.1 M Iodine in a mixture of THF, Pyridine, and Water).[12]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.[12]

    • Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

Overall Workflow: From Synthesis to Final Product

The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

G_Oligonucleotide_Workflow cluster_synthesis Synthesis Phase cluster_postsynthesis Post-Synthesis Processing Sequence Input Sequence Input Automated Synthesis Automated Synthesis Sequence Input->Automated Synthesis Cleavage Cleavage from Support Automated Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification QC Quality Control (e.g., Mass Spectrometry) Purification->QC Final Product Final Product QC->Final Product

References

Methodological & Application

Application Notes and Protocols for Diallyl N,N-diisopropylphosphoramidite Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard phosphoramidite chemistry is the cornerstone of automated solid-phase oligonucleotide synthesis. The choice of protecting groups for the internucleotide phosphate linkage is critical for the synthesis of high-quality oligonucleotides, especially for those containing sensitive modifications. The diallyl protecting group strategy offers a valuable alternative to the standard β-cyanoethyl group, providing distinct advantages in specific applications. Diallyl N,N-diisopropylphosphoramidite is a key reagent in this methodology, serving as a precursor for the introduction of the diallyl-protected phosphite triester linkage.

This document provides a detailed protocol for the synthesis of oligonucleotides using this compound, covering the entire workflow from solid support preparation to final purification.

Key Advantages of the Diallyl Protecting Group Strategy

  • Orthogonality: The allyl group is stable to the acidic and basic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group and standard exocyclic amine protecting groups, respectively. This orthogonality allows for selective deprotection of the phosphate backbone.

  • Mild Deprotection Conditions: The removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, which is compatible with a wide range of sensitive moieties that might be degraded by the harsher conditions required for β-cyanoethyl group removal.

Experimental Protocols

The synthesis of oligonucleotides using this compound follows the standard four-step cycle of phosphoramidite chemistry: deblocking, coupling, capping, and oxidation. The key differences lie in the oxidation and the final deprotection steps.

Solid Support and Reagent Preparation

Standard controlled pore glass (CPG) or polystyrene solid supports functionalized with the initial nucleoside can be used. All reagents, especially the this compound and solvents, must be anhydrous to ensure high coupling efficiency.

Table 1: Reagent Preparation

ReagentPreparationStorage
This compoundDissolve in anhydrous acetonitrile to a concentration of 0.05 - 0.15 M.2-8°C under an inert atmosphere (Argon)
Activator (e.g., DCI, ETT)Dissolve in anhydrous acetonitrile to a concentration of 0.25 - 0.5 M.2-8°C under an inert atmosphere (Argon)
Deblocking Solution (TCA or DCA in DCM)3% (w/v) Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous Dichloromethane (DCM).Room temperature in a sealed container
Capping Solution A (Acetic Anhydride)A solution of acetic anhydride in Tetrahydrofuran (THF).Room temperature in a sealed container
Capping Solution B (N-Methylimidazole)A solution of N-Methylimidazole in THF.Room temperature in a sealed container
Oxidizing Agent (CSO)0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[1][2][3]2-8°C
Allyl Deprotection SolutionPrepare fresh before use. See section 2.6 for details.N/A
Cleavage and Base Deprotection SolutionConcentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).4°C
Automated Solid-Phase Synthesis Cycle

The following steps are performed in an automated DNA/RNA synthesizer.

The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: 3% TCA or DCA in DCM

  • Time: 60 - 120 seconds

The this compound is activated by an appropriate activator and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • 0.05 - 0.15 M this compound in anhydrous acetonitrile

    • 0.25 - 0.5 M Activator (e.g., 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.[4]

  • Time: 120 - 600 seconds (optimization may be required for higher coupling efficiency)

Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutant oligonucleotides in subsequent cycles.

  • Reagents: Capping Solution A and Capping Solution B

  • Time: 30 - 60 seconds

The newly formed phosphite triester linkage is oxidized to a stable phosphate triester. For allyl-protected oligonucleotides, a non-aqueous oxidizing agent is recommended to avoid side reactions.

  • Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[1][2][3]

  • Time: 3 minutes.[1][2][3]

The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Processing

This step is performed on the solid support before cleavage and base deprotection.

  • Reagents:

    • Palladium(0) catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Scavenger: e.g., Phenylsilane

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Protocol:

    • Prepare a deprotection solution containing 0.1 - 0.25 equivalents of Pd(PPh₃)₄ and 20-25 equivalents of phenylsilane (relative to the synthesis scale) in the chosen solvent.

    • Pass the solution through the synthesis column and allow it to react at room temperature.

    • Reaction time can vary from 30 minutes to 2 hours. The reaction progress should be monitored.

    • After the reaction is complete, thoroughly wash the support with the solvent, followed by acetonitrile.

Table 2: Typical Allyl Deprotection Conditions

ParameterValue
CatalystTetrakis(triphenylphosphine)palladium(0)
Catalyst Equivalents0.1 - 0.25
ScavengerPhenylsilane
Scavenger Equivalents20 - 25
SolventAnhydrous DCM or THF
TemperatureRoom Temperature
Reaction Time30 - 120 minutes

The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed.

  • Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).

  • Conditions: Room temperature to 55°C for 8-16 hours, depending on the nucleobase protecting groups used.

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

Table 3: Oligonucleotide Purification Methods

MethodPrincipleBest Suited For
Desalting Size exclusion chromatography to remove salts and small molecules.Short oligonucleotides for non-critical applications like PCR.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purification of DMT-on oligonucleotides and those with hydrophobic modifications.
Ion-Exchange HPLC (IE-HPLC) Separation based on the negative charge of the phosphate backbone.High-purity purification of unmodified and some modified oligonucleotides.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High-resolution purification for demanding applications.

Diagrams

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add Diallyl Phosphoramidite Capping Capping Coupling->Capping Block Unreacted Sites Oxidation Oxidation Capping->Oxidation Stabilize Phosphate Linkage Repeat Cycle Repeat Cycle Oxidation->Repeat Cycle Repeat Cycle->Deblocking For next base Allyl Deprotection Allyl Deprotection Repeat Cycle->Allyl Deprotection Synthesis Complete Cleavage & Base Deprotection Cleavage & Base Deprotection Allyl Deprotection->Cleavage & Base Deprotection Remove Allyl Groups Purification Purification Cleavage & Base Deprotection->Purification Cleave from Support & Deprotect Bases Final Oligonucleotide Final Oligonucleotide Purification->Final Oligonucleotide

Caption: Experimental workflow for oligonucleotide synthesis.

Chemical_Transformations Support_Bound_Oligo_OH Support-Oligo-5'-OH Phosphite_Triester Support-Oligo-Phosphite Triester (Diallyl Protected) Support_Bound_Oligo_OH->Phosphite_Triester Coupling (+ Activator) Diallyl_Phosphoramidite This compound Diallyl_Phosphoramidite->Phosphite_Triester Phosphate_Triester Support-Oligo-Phosphate Triester (Diallyl Protected) Phosphite_Triester->Phosphate_Triester Oxidation (CSO) Deprotected_Phosphate Support-Oligo-Phosphate Phosphate_Triester->Deprotected_Phosphate Allyl Deprotection (Pd(PPh3)4) Final_Oligo Purified Oligonucleotide Deprotected_Phosphate->Final_Oligo Cleavage, Base Deprotection & Purification

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols for RNA Synthesis Using Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Diallyl N,N-diisopropylphosphoramidite as a phosphitylating agent for the synthesis of RNA oligonucleotides. This methodology offers an alternative to the more common cyanoethyl-protected phosphoramidites, with the key distinction being the palladium-catalyzed deprotection of the diallyl protecting group from the phosphate backbone. This document outlines the synthesis of the required phosphoramidite monomers, the solid-phase synthesis of RNA, and detailed deprotection protocols.

Introduction

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the standard method for producing synthetic RNA.[1][2] The choice of the phosphate protecting group is a critical aspect of this strategy, influencing both the synthesis and deprotection steps. This compound introduces a diallyl group to protect the phosphate linkage during chain elongation. This group is stable to the conditions of the synthesis cycle but can be selectively removed under mild conditions using a palladium catalyst, which can be advantageous for the synthesis of sensitive or modified RNA molecules.[3][4]

Data Presentation

The following tables summarize key quantitative data relevant to RNA synthesis. While specific data for this compound is limited in the literature, typical values for standard RNA synthesis are provided for comparison and as a benchmark.

Table 1: Typical Coupling Efficiencies for RNA Synthesis

Phosphoramidite Protecting Group2'-O-Protecting GroupTypical Coupling Efficiency (%)Reference
Di-tert-butylisobutylsilylTBDMS>98%[5]
CyanoethylTBDMS98-99%[6]
CyanoethylTOM>99%[6]
Diallyl (inferred) TBDMS/TOM >98% (expected) N/A

Table 2: Comparison of Deprotection Conditions

Phosphate Protecting GroupDeprotection ReagentConditionsReference
CyanoethylConcentrated Ammonium Hydroxide or Methylamine55°C, 1-8 hours[7]
Diallyl Tetrakis(triphenylphosphine)palladium(0) Room Temperature, 0.5-2 hours [4][8]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-Ribonucleoside-3'-(diallyl)phosphoramidite

This protocol describes the synthesis of the diallyl-protected phosphoramidite monomer from a 5'-O-DMT-2'-O-TBDMS protected ribonucleoside.

Materials:

  • 5'-O-DMT-2'-O-TBDMS-ribonucleoside (e.g., Uridine, Adenosine, Guanosine, Cytidine derivative)

  • This compound

  • 1H-Tetrazole (activator)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica Gel for column chromatography

  • Hexane, Ethyl Acetate, Triethylamine (for chromatography)

Procedure:

  • Dry the 5'-O-DMT-2'-O-TBDMS-ribonucleoside by co-evaporation with anhydrous acetonitrile and dry under high vacuum for at least 4 hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.

  • Add 1.5 equivalents of DIPEA to the solution.

  • In a separate flask, dissolve 1.2 equivalents of this compound and 0.5 equivalents of 1H-Tetrazole in anhydrous acetonitrile.

  • Slowly add the phosphoramidite/activator solution to the nucleoside solution at room temperature with stirring.

  • Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 1% triethylamine to yield the pure 5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-(diallyl)phosphoramidite.

  • Dry the purified product under high vacuum and store under argon at -20°C.[2][9]

Protocol 2: Solid-Phase RNA Synthesis

This protocol outlines the standard cycle for solid-phase RNA synthesis on an automated synthesizer using the prepared diallyl phosphoramidite monomers.

Reagents for Automated Synthesis:

  • 5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-(diallyl)phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM)

  • Anhydrous acetonitrile (washing solvent)

Synthesis Cycle:

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution.

  • Coupling: The diallyl phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 5-10 minutes is typically sufficient.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 3: Deprotection of the Diallyl Group and Cleavage from Support

This protocol describes the on-support deprotection of the diallyl groups from the phosphate backbone using a palladium catalyst, followed by cleavage from the solid support.

Materials:

  • Synthesized RNA on solid support

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃)

  • scavenger (e.g., Thiophenol or commercially available palladium scavengers)

  • Anhydrous and degassed Chloroform or DCM/Methanol mixture

  • Concentrated Ammonium Hydroxide/Ethanol (3:1 v/v) or Methylamine solution

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.1 M) and Triphenylphosphine (0.4 M) in anhydrous and degassed chloroform.

  • On-Support Deprotection:

    • Wash the solid support containing the synthesized RNA with anhydrous acetonitrile and then with the reaction solvent (e.g., chloroform).

    • Add the palladium catalyst solution to the support and gently agitate for 1-2 hours at room temperature.

    • Drain the catalyst solution and wash the support thoroughly with the reaction solvent, followed by acetonitrile.

  • Palladium Scavenging:

    • Prepare a solution of the scavenger (e.g., 0.5 M Thiophenol in acetonitrile/pyridine).

    • Wash the support with the scavenger solution for 30 minutes.

    • Wash the support extensively with acetonitrile and then with ethanol.

    • Dry the support under a stream of argon.

  • Cleavage and Base Deprotection:

    • Treat the support with a solution of concentrated ammonium hydroxide/ethanol (3:1) for 12-16 hours at 55°C to cleave the RNA from the support and remove the protecting groups from the nucleobases.[7]

    • Alternatively, for faster deprotection, use a 40% aqueous methylamine solution for 30 minutes at 65°C.

Protocol 4: Final Deprotection and Purification

This protocol describes the removal of the 2'-O-TBDMS protecting groups and the final purification of the RNA oligonucleotide.

Materials:

  • Crude deprotected RNA solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • HPLC system with an anion-exchange or reverse-phase column

Procedure:

  • 2'-O-TBDMS Deprotection:

    • Evaporate the ammonium hydroxide/ethanol or methylamine solution to dryness.

    • Redissolve the RNA pellet in a solution of TEA·3HF in NMP or DMSO.

    • Heat the solution at 65°C for 1.5-2.5 hours.

  • Quenching and Desalting:

    • Quench the reaction by adding an appropriate quenching buffer (e.g., sodium acetate solution).

    • Desalt the RNA solution using a desalting column to remove salts and small molecules.

  • Purification:

    • Purify the full-length RNA oligonucleotide by anion-exchange or reverse-phase HPLC.

  • Final Desalting and Quantification:

    • Desalt the purified RNA fraction and quantify the final product by UV-Vis spectrophotometry at 260 nm.

Visualizations

RNA_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Solid_Phase_Synthesis Solid-Phase Synthesis Cycle cluster_Deprotection_Purification Deprotection & Purification ProtectedNucleoside 5'-DMT-2'-O-TBDMS Ribonucleoside Phosphitylation Phosphitylation with This compound ProtectedNucleoside->Phosphitylation DiallylPhosphoramidite Diallyl Phosphoramidite Monomer Phosphitylation->DiallylPhosphoramidite Coupling 2. Coupling DiallylPhosphoramidite->Coupling Deblocking 1. Deblocking (DMT Removal) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking DiallylDeprotection Diallyl Deprotection (Palladium Catalyst) Oxidation->DiallylDeprotection Cleavage Cleavage & Base Deprotection DiallylDeprotection->Cleavage TBDMSDeprotection 2'-O-TBDMS Deprotection Cleavage->TBDMSDeprotection Purification HPLC Purification TBDMSDeprotection->Purification FinalRNA Purified RNA Purification->FinalRNA

Caption: Overall workflow for RNA synthesis using this compound.

Diallyl_Phosphoramidite_Synthesis Nucleoside 5'-DMT-2'-O-TBDMS Ribonucleoside Reaction Phosphitylation Nucleoside->Reaction Phosphoramidite_reagent This compound Phosphoramidite_reagent->Reaction Activator 1H-Tetrazole Activator->Reaction Product 5'-DMT-2'-O-TBDMS-Ribonucleoside -3'-(diallyl)phosphoramidite Reaction->Product

Caption: Chemical pathway for the synthesis of a diallyl-protected RNA phosphoramidite monomer.

Diallyl_Deprotection_Pathway ProtectedRNA RNA with Diallyl Phosphate Protection DeprotectionStep π-Allyl Palladium Complex Formation ProtectedRNA->DeprotectionStep PalladiumCatalyst Pd(PPh₃)₄ PalladiumCatalyst->DeprotectionStep AllylScavenger Allyl Scavenger (e.g., Thiophenol) ScavengedComplex Scavenged Palladium Complex AllylScavenger->ScavengedComplex DeprotectionStep->AllylScavenger DeprotectedRNA Deprotected RNA DeprotectionStep->DeprotectedRNA

Caption: Signaling pathway for the palladium-catalyzed deprotection of the diallyl group.

References

Application Notes and Protocols for the Phosphitylation of Alcohols with Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent employed in a wide range of chemical syntheses, particularly for the phosphorylation of alcohols. This process is a cornerstone in the synthesis of modified biomolecules, including peptide substrates and fluorescently labeled probes, as well as in the development of pharmacologically active molecules such as antifungal agents and selective orally active S1P1 agonists.[1][2] The reaction proceeds via a two-step sequence involving the initial phosphitylation of the alcohol to form a phosphite triester, followed by an in-situ oxidation to the more stable phosphate triester. The diallyl protecting groups can be readily removed under mild conditions, typically using a palladium catalyst, to yield the final phosphorylated product. This application note provides detailed protocols for the phosphitylation of alcohols using this compound, data on expected yields, and a workflow for the subsequent deprotection of the diallyl groups.

Data Presentation

The efficiency of the phosphitylation reaction is dependent on the steric hindrance of the alcohol substrate. While comprehensive data for a wide range of substrates with this compound is dispersed throughout the literature, the following table summarizes representative yields for the phosphitylation and subsequent oxidation of primary and secondary alcohols.

Substrate (Alcohol)Alcohol TypeActivating AgentOxidizing AgentSolventYield (%)Reference
Protected Primary Alcohol in a complex moleculePrimary1H-TetrazolemCPBANot SpecifiedGood[1]
2-dodecanol (with allyl phosphoramidite)Secondary1H-Tetrazole30% H₂O₂CH₂Cl₂80%

Note: The yield for the primary alcohol was described qualitatively as "good" in the context of a multi-step synthesis. The 80% yield for the secondary alcohol was achieved with a structurally similar allyl phosphoramidite and is considered a representative expectation.

Experimental Protocols

Protocol 1: General Procedure for the Phosphitylation of Alcohols and Subsequent Oxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • This compound

  • 1H-Tetrazole (0.45 M solution in acetonitrile)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • meta-Chloroperoxybenzoic acid (mCPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation:

    • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add the 1H-tetrazole solution (0.98 eq) dropwise to the stirred solution at room temperature.

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Oxidation:

    • Method A (mCPBA): Cool the reaction mixture to 0 °C. Add mCPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes at 0 °C and then allow the reaction to warm to room temperature for an additional 30 minutes.

    • Method B (H₂O₂): Cool the reaction mixture to 0 °C. Slowly add 30% aqueous hydrogen peroxide (1.5 eq). Stir vigorously for 1 hour at 0 °C.

  • Work-up:

    • For mCPBA oxidation: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

    • For H₂O₂ oxidation: Quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ at 0 °C. Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diallyl phosphate triester.

Protocol 2: Deprotection of Diallyl Phosphate Triesters

Materials:

  • Diallyl phosphate triester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Pyrrolidine or other suitable allyl scavenger

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the diallyl phosphate triester (1.0 eq) in anhydrous THF or CH₂Cl₂ under an inert atmosphere.

  • Add pyrrolidine (2.5 eq).

  • Add a catalytic amount of Pd(PPh₃)₄ (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The deprotection is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting phosphate product by an appropriate method, which may include chromatography or precipitation, depending on the properties of the product.

Visualizations

Phosphitylation_Workflow cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Deprotection Alcohol Alcohol (R-OH) Phosphite Diallyl Phosphite Triester Alcohol->Phosphite Reaction in Anhydrous CH₂Cl₂ Phosphoramidite This compound Phosphoramidite->Phosphite Reaction in Anhydrous CH₂Cl₂ Activator 1H-Tetrazole Activator->Phosphite Reaction in Anhydrous CH₂Cl₂ Phosphate Diallyl Phosphate Triester Phosphite->Phosphate Oxidation Oxidant Oxidant (mCPBA or H₂O₂) Oxidant->Phosphate Final_Product Final Phosphate Product Phosphate->Final_Product Deallylation Catalyst Pd(PPh₃)₄ (catalyst) Catalyst->Final_Product Scavenger Pyrrolidine Scavenger->Final_Product

Caption: General workflow for the phosphitylation and deprotection of alcohols.

Signaling_Pathway_Analogy Start Unphosphorylated Biomolecule Intermediate Phosphorylated Biomolecule (Diallyl Protected) Start->Intermediate Phosphitylation & Oxidation Reagent Diallyl N,N-diisopropyl- phosphoramidite Reagent->Intermediate End Biologically Active Phosphorylated Biomolecule Intermediate->End Palladium-catalyzed Deallylation

References

Application Notes and Protocols for Diallyl N,N-diisopropylphosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of various activators for the coupling of Diallyl N,N-diisopropylphosphoramidite in chemical synthesis, particularly relevant for drug development and the synthesis of modified oligonucleotides and other biomolecules.

Introduction

This compound is a versatile phosphitylating reagent used to introduce a diallyl phosphite group onto a nucleophilic substrate, typically a primary or secondary alcohol. This reaction is a cornerstone of phosphoramidite chemistry, widely employed in the synthesis of oligonucleotides, phosphopeptides, and other phosphorylated molecules. The efficiency of the coupling reaction is critically dependent on the choice of activator, which protonates the nitrogen atom of the phosphoramidite, rendering the phosphorus atom susceptible to nucleophilic attack. This document outlines the properties of common activators and provides protocols for their use with this compound.

Activator Selection and Properties

The choice of activator is crucial for achieving high coupling efficiency and minimizing side reactions. The ideal activator should be sufficiently acidic to protonate the phosphoramidite but not so acidic as to cause unwanted side reactions, such as the detritylation of protecting groups in oligonucleotide synthesis. It should also be a good nucleophile to facilitate the displacement of the diisopropylamine group.

While direct quantitative comparisons of coupling efficiency for this compound with various activators are not extensively available in peer-reviewed literature, the general properties and performance of these activators in phosphoramidite chemistry are well-documented. Below is a summary of the key characteristics of commonly used activators.

ActivatorpKaSolubility in AcetonitrileKey Characteristics & Recommendations
1H-Tetrazole 4.89[1]~0.5 M[1]The historical standard for DNA synthesis. Cost-effective and reliable for routine applications. May exhibit lower coupling efficiency with sterically hindered substrates. Limited solubility can be a concern.[2]
4,5-Dicyanoimidazole (DCI) 5.2[2]Up to 1.2 M[1][2]Less acidic and more nucleophilic than 1H-Tetrazole.[2] Generally provides faster coupling reactions and is recommended for larger-scale synthesis and for sterically demanding couplings.[2][3][4][5] Its high solubility is advantageous for high-throughput synthesis.[2]
5-Ethylthio-1H-tetrazole (ETT) 4.28[1]~0.75 M[1]More acidic than 1H-Tetrazole, leading to faster coupling rates. A good general-purpose activator, particularly for RNA synthesis.[2] More soluble than 1H-Tetrazole.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.08[1]~0.33 M[1]More acidic than ETT, offering very fast coupling kinetics.[1] Often the activator of choice for demanding RNA synthesis.[2] Its higher acidity may increase the risk of detritylation of the monomer, leading to (n+1) insertions, though this is not always significant.[1][2]

Reaction Mechanism and Experimental Workflow

The coupling of this compound to an alcohol proceeds through a two-step mechanism initiated by the activator.

Mechanism of Activation and Coupling

The general mechanism involves the initial protonation of the diisopropylamino group of the phosphoramidite by the acidic activator. This is followed by the nucleophilic displacement of the protonated amine by the conjugate base of the activator, forming a highly reactive intermediate. This intermediate is then readily attacked by the hydroxyl group of the substrate to form the desired phosphite triester linkage.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Phosphoramidite This compound Protonated_Phosphoramidite Protonated Phosphoramidite Phosphoramidite->Protonated_Phosphoramidite + Activator-H+ Activator_H Activator (e.g., 1H-Tetrazole) Reactive_Intermediate Reactive Intermediate Protonated_Phosphoramidite->Reactive_Intermediate + Activator- Diisopropylamine Diisopropylamine Protonated_Phosphoramidite->Diisopropylamine - Diisopropylamine Activator_Anion Activator Anion Reactive_Intermediate_2 Reactive Intermediate Coupled_Product Diallyl Phosphite Triester Reactive_Intermediate_2->Coupled_Product + R-OH Alcohol Substrate (R-OH) Activator_Regen Activator Coupled_Product->Activator_Regen - Activator

Mechanism of Phosphoramidite Coupling
General Experimental Workflow

A typical experimental workflow for the coupling reaction involves the dissolution of the alcohol substrate, addition of the activator, followed by the introduction of the this compound. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

G Start Start Dissolve_Substrate Dissolve alcohol substrate in anhydrous solvent Start->Dissolve_Substrate Add_Activator Add activator solution Dissolve_Substrate->Add_Activator Add_Phosphoramidite Add this compound Add_Activator->Add_Phosphoramidite React Stir at room temperature Add_Phosphoramidite->React Monitor Monitor reaction by TLC or ³¹P NMR React->Monitor Workup Aqueous workup or direct oxidation Monitor->Workup Purify Purify product by column chromatography Workup->Purify End End Purify->End

Experimental Workflow for Coupling

Experimental Protocols

The following are general protocols for the phosphitylation of a primary alcohol using this compound with different activators. These protocols should be adapted and optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Coupling using 1H-Tetrazole

This protocol is a standard procedure for phosphitylation.

Materials:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • 1H-Tetrazole solution (0.45 M in anhydrous acetonitrile, 2.4 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol substrate.

  • Dissolve the substrate in anhydrous DCM or ACN.

  • Add the 1H-Tetrazole solution via syringe and stir for 2 minutes.

  • Slowly add the this compound via syringe to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or by taking an aliquot for ³¹P NMR analysis. The starting phosphoramidite has a characteristic chemical shift around 147 ppm, and the product will appear in the 130-140 ppm region.

  • Upon completion, the reaction mixture can be directly subjected to an oxidation step (e.g., with an I₂ solution or t-BuOOH) or quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using 4,5-Dicyanoimidazole (DCI)

This protocol is recommended for faster reaction times and for sterically hindered alcohols.

Materials:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • DCI solution (0.25 - 1.0 M in anhydrous acetonitrile, 2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol substrate.

  • Dissolve the substrate in anhydrous DCM or ACN.

  • Add the DCI solution via syringe and stir for 1 minute.

  • Slowly add the this compound via syringe to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically faster than with 1H-Tetrazole, often completing within 30-60 minutes.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting and Side Reactions

The most common side reaction in phosphoramidite coupling is the hydrolysis of the phosphoramidite or the activated intermediate by trace amounts of water. This results in the formation of a phosphonate byproduct. To minimize this, it is crucial to use anhydrous solvents and reagents and to maintain a strictly inert atmosphere.

With highly acidic activators like BTT, and to a lesser extent ETT and 1H-Tetrazole, premature removal of acid-labile protecting groups (e.g., dimethoxytrityl, DMT) on the substrate can occur.[2] This can lead to undesired side products, such as the formation of (n+1) species in oligonucleotide synthesis.[2] Using a less acidic activator like DCI can mitigate this issue.[2]

If coupling efficiency is low, consider increasing the equivalents of the phosphoramidite and activator, increasing the reaction time, or switching to a more potent activator (e.g., from 1H-Tetrazole to DCI or ETT).

Conclusion

The selection of an appropriate activator is a critical parameter for the successful coupling of this compound. While 1H-Tetrazole is a reliable choice for many standard applications, activators such as DCI, ETT, and BTT offer significant advantages in terms of reaction speed and efficiency, particularly for more challenging substrates. The protocols and information provided herein serve as a guide for researchers to effectively utilize this important phosphitylating reagent in their synthetic endeavors. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes & Protocols: The Oxidation Step in Phosphoramid-ite-Based Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical oxidation step in phosphoramidite-based oligonucleotide synthesis. Detailed protocols for standard and alternative oxidation methods are included to guide researchers in achieving high-quality synthetic oligonucleotides for a range of applications, from basic research to the development of nucleic acid-based therapeutics.

Introduction to the Oxidation Step

In the solid-phase synthesis of oligonucleotides via the phosphoramidite method, the coupling of a phosphoramidite monomer to the growing oligonucleotide chain results in the formation of an unstable, trivalent phosphite triester linkage.[1][2] This intermediate is susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[1] Therefore, it is imperative to convert the phosphite triester into a more stable, pentavalent phosphate triester.[3][] This conversion is accomplished through an oxidation step, which is a crucial part of each synthesis cycle, ensuring the integrity of the phosphodiester backbone of the synthetic DNA or RNA molecule.[]

The most common method for this oxidation involves the use of an iodine solution in the presence of a weak base and water.[5] However, alternative non-aqueous oxidizing agents are available for sensitive or modified oligonucleotides where iodine may cause unwanted side reactions.[6][7]

Mechanism of Iodine-Mediated Oxidation

The standard oxidation procedure utilizes a solution containing iodine (I₂), water (H₂O), and a weak base, typically pyridine, in a solvent like tetrahydrofuran (THF). The reaction proceeds rapidly to yield the stable phosphate triester.

The generally accepted mechanism involves the following key steps:

  • Formation of an Iodophosphonium Intermediate: The trivalent phosphorus of the phosphite triester acts as a nucleophile, attacking the iodine molecule to form a reactive iodophosphonium intermediate.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the phosphorus center of the intermediate.

  • Formation of the Phosphate Triester: This leads to the displacement of iodide and the formation of the stable pentavalent phosphate triester backbone. Pyridine acts as a base to neutralize the resulting acidic byproduct.[8]

Oxidation_Mechanism Phosphite Phosphite Triester (P-III) Intermediate Iodophosphonium Intermediate Phosphite->Intermediate + I₂ Iodine I₂ Water H₂O Phosphate Phosphate Triester (P-V) Intermediate->Phosphate + H₂O HI 2HI

Standard Oxidizing Agents: Iodine-Based Solutions

Iodine-based solutions are the most widely used oxidizing agents in oligonucleotide synthesis due to their reliability and efficiency.[8] These solutions are typically composed of iodine, water, pyridine, and tetrahydrofuran (THF). Each component plays a specific role:

  • Iodine (I₂): The primary oxidizing agent.

  • Water (H₂O): The oxygen donor for the formation of the phosphate group.

  • Pyridine: Acts as a weak base to scavenge the acidic byproducts of the reaction and can also act as a catalyst.[8]

  • Tetrahydrofuran (THF): Serves as the primary solvent to dissolve the reagents.[8]

Several formulations of iodine oxidizers are commercially available, with varying concentrations of iodine and different solvent ratios to suit various synthesis platforms and applications.[9][10] The choice of a specific formulation can impact the synthesis efficiency, especially for long or modified oligonucleotides.[9]

Product Name/Description Iodine Concentration Solvent Ratio (THF:Pyridine:Water) Key Features & Best For
Standard Oxidizer0.02 M70:20:10Balanced formulation for routine, standard synthesis protocols.[9][11]
High Pyridine Oxidizer0.02 M66:22:12Stronger solvent system, suitable for general use.[9]
Low Pyridine Oxidizer0.02 M89.6:0.4:10Formulated for compatibility with specific synthesizer platforms.[9]
Low Water Oxidizer0.02 M90.6:0.4:9Ideal for the synthesis of longer oligonucleotides or those with sensitive modified bases.[9]
High Strength Oxidizer (Hyacinth)0.05 MPyridine:Water (90:10)THF-free, high-strength formulation for faster kinetics and large-scale synthesis.[9][12]

Alternative Non-Iodine Oxidizing Agents

While iodine-based oxidizers are highly effective, they can cause side reactions with certain sensitive or modified nucleoside phosphoramidites.[6][7] In such cases, non-aqueous oxidizing agents are preferred.

CSO is a mild, non-aqueous oxidizing agent that can be used as an alternative to iodine.[5][6] It is particularly useful for the synthesis of oligonucleotides containing sensitive moieties that are prone to degradation by iodine.[7]

Advantages of CSO:

  • Avoids iodine-related side reactions.[6][7]

  • Anhydrous conditions can reduce the need for extensive washing to remove water before the next coupling step.[6]

  • Can improve the quality of oligonucleotides synthesized on certain surfaces like gold or indium tin oxide.[6]

tert-Butyl hydroperoxide is another non-aqueous oxidizing agent that has been employed in oligonucleotide synthesis.[5][13] It is considered a milder oxidant than iodine and can be beneficial for the synthesis of oligonucleotides with particularly sensitive modifications.[13]

Experimental Protocols

The following protocols provide a general guideline for the oxidation step on an automated DNA/RNA synthesizer. The specific parameters, such as wait times and delivery volumes, may need to be optimized based on the synthesizer model, synthesis scale, and the nature of the oligonucleotide being synthesized.

This protocol is suitable for routine synthesis of unmodified or minimally modified oligonucleotides.

  • Reagent Preparation:

    • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).[11] Ensure the solution is fresh and properly stored to maintain its efficacy.

  • Synthesis Cycle Step - Oxidation:

    • Following the coupling step and a subsequent acetonitrile wash, deliver the iodine oxidizing solution to the synthesis column.

    • Allow the oxidation reaction to proceed for a wait time of 20-30 seconds. This is typically sufficient for complete oxidation.

    • Thoroughly wash the column with anhydrous acetonitrile to remove residual oxidizing solution and byproducts.

    • Proceed to the next step in the synthesis cycle (capping or detritylation, depending on the specific cycle configuration).[1][14]

This protocol is recommended for the synthesis of oligonucleotides containing iodine-sensitive modifications.

  • Reagent Preparation:

    • Oxidizing Solution: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[7]

  • Synthesis Cycle Step - Oxidation:

    • After the coupling step and an anhydrous acetonitrile wash, deliver the CSO oxidizing solution to the synthesis column.

    • A longer reaction time is generally required compared to iodine oxidation. A wait time of 3 minutes is recommended for efficient oxidation.[7]

    • Wash the column extensively with anhydrous acetonitrile to remove any unreacted CSO and byproducts.

    • Continue with the subsequent step in the synthesis cycle.

Oligo_Synthesis_Workflow Start Start Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Oxidation 3. Oxidation (Stabilize phosphate backbone) Coupling->Oxidation Capping 4. Capping (Block unreacted 5'-OH groups) Oxidation->Capping Next_Cycle Next Cycle or Final Deprotection Capping->Next_Cycle

Troubleshooting and Optimization

  • Low Coupling Efficiency: Incomplete oxidation can lead to the degradation of the phosphite triester in the subsequent acidic detritylation step, resulting in lower overall yield. Ensure the oxidizing agent is fresh and the reaction time is sufficient.

  • Side Reactions: For sensitive oligonucleotides, consider switching from an iodine-based oxidizer to a non-aqueous alternative like CSO to minimize side reactions.[7][13]

  • Water Content: The presence of excess water from the oxidation step can inhibit the subsequent coupling reaction.[1] Ensure thorough washing with anhydrous acetonitrile after oxidation. Some synthesizers incorporate a second capping step after oxidation to help dry the support.[1]

By carefully selecting the appropriate oxidizing agent and optimizing the reaction conditions, researchers can ensure the successful synthesis of high-quality oligonucleotides for their specific applications.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Diallyl-Protected Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diallyl-protected phosphoramidites in solid-phase oligonucleotide synthesis. This approach offers an alternative phosphate protection strategy with distinct advantages in specific applications.

Introduction

Solid-phase synthesis using phosphoramidite chemistry is the cornerstone of modern oligonucleotide production.[1] The choice of protecting groups for the phosphate backbone is critical for achieving high coupling efficiencies and ensuring the integrity of the final product. While the β-cyanoethyl group is the most common phosphate protecting group, the diallyl group presents a valuable alternative, particularly when orthogonality to other protecting groups is desired. The allyl protecting group can be removed under mild, neutral conditions using palladium catalysis, which is advantageous for the synthesis of sensitive or modified oligonucleotides.[2]

This document outlines the synthesis of diallyl-protected phosphoramidite monomers, the step-by-step protocol for their use in solid-phase oligonucleotide synthesis, and the procedures for the deprotection of the final oligonucleotide.

Synthesis of Diallyl-Protected Nucleoside Phosphoramidites

The preparation of diallyl-protected nucleoside phosphoramidites is a crucial first step. The general strategy involves the phosphitylation of a 5'-O-DMT and N-protected nucleoside with a phosphitylating agent, in this case, a reagent that introduces the diallyl-protected phosphoramidite moiety.

Protocol 1: Synthesis of 5'-O-DMT-N-Protected-Nucleoside-3'-O-(diallyl)phosphoramidite

Materials:

  • 5'-O-DMT-N-protected nucleoside (e.g., 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine)

  • Diallyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) solution (0.25 M in anhydrous acetonitrile)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate

Procedure:

  • Preparation: Dry the 5'-O-DMT-N-protected nucleoside by co-evaporation with anhydrous acetonitrile and dry under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Phosphitylation: To the solution from step 2, add diisopropylethylamine (DIPEA) (2.0 equivalents). In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous acetonitrile.

  • Activation and Coupling: Add the activator solution (1H-Tetrazole or ETT, 0.9 equivalents relative to the phosphoramidite) to the nucleoside solution. Then, add the this compound solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 5'-O-DMT-N-protected-nucleoside-3'-O-(diallyl)phosphoramidite.

  • Characterization: Confirm the identity and purity of the product using ³¹P NMR and ¹H NMR spectroscopy and mass spectrometry.

Solid-Phase Oligonucleotide Synthesis Protocol

The solid-phase synthesis of oligonucleotides using diallyl-protected phosphoramidites follows the standard four-step cycle of detritylation, coupling, capping, and oxidation.[3]

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_0 Synthesis Cycle (Repeated n-1 times) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next diallyl-protected phosphoramidite Deblocking->Coupling Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilizes phosphate linkage Capping->Oxidation Oxidation->Deblocking Next Cycle Final_Product End: Full-length, protected Oligonucleotide on Support Oxidation->Final_Product Final Cycle Start Start: 5'-DMT-Nucleoside on Solid Support Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

Reagents for Automated Synthesizer:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.[4]

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[4]

  • Diallyl-Protected Phosphoramidite Solutions: 0.1 M solutions of the synthesized 5'-O-DMT-N-protected-nucleoside-3'-O-(diallyl)phosphoramidites in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.[4]

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[4]

  • Coupling: The diallyl-protected phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 120-600 seconds. The column is then washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are blocked by treating with capping solutions A and B for 30-60 seconds. This prevents the formation of deletion mutants in the subsequent cycles. The column is then washed with anhydrous acetonitrile.[4]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester by treating with the oxidation solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.

Deprotection Protocols

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The diallyl phosphate protecting groups can be removed under mild conditions using a palladium catalyst.

Deprotection Strategy Workflow

G Start Protected Oligonucleotide on Solid Support Cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH) Start->Cleavage Diallyl_Deprotection Diallyl Group Deprotection (Palladium Catalyst) Cleavage->Diallyl_Deprotection Purification Purification (e.g., HPLC) Diallyl_Deprotection->Purification Final_Product Pure, Deprotected Oligonucleotide Purification->Final_Product

Caption: Post-synthesis oligonucleotide processing workflow.

Protocol 3: Cleavage from Support and Base Deprotection
  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[4]

  • Incubate at room temperature or 55°C for a duration determined by the lability of the nucleobase protecting groups (typically 8-16 hours for standard protecting groups).

  • After incubation, filter the solution to remove the solid support.

  • Evaporate the ammoniacal solution to dryness to obtain the crude oligonucleotide with the diallyl phosphate protecting groups still attached.

Protocol 4: Palladium-Catalyzed Deprotection of Diallyl Groups

Materials:

  • Crude oligonucleotide with diallyl protection

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Buffer (e.g., TE buffer)

Procedure:

  • Dissolve the crude oligonucleotide in a mixture of dichloromethane or THF.

  • Under an inert atmosphere, add a solution of Tetrakis(triphenylphosphine)palladium(0) (0.1-0.5 equivalents per allyl group).

  • Add phenylsilane (10-20 equivalents per allyl group) as a scavenger.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by HPLC or mass spectrometry.

  • Upon completion, the fully deprotected oligonucleotide can be precipitated or directly purified.

Data Summary

The use of diallyl-protected phosphoramidites in solid-phase oligonucleotide synthesis can achieve high efficiencies and purities. The following tables summarize typical quantitative data.

Table 1: Coupling Efficiency
Oligonucleotide LengthAverage Stepwise Coupling Efficiency (%)Overall Yield (%)
20-mer>99>81
50-mer>99>60
80-mer>98.5>29

Note: Overall yield is calculated as (Average Stepwise Coupling Efficiency)^(n-1), where n is the number of nucleotides.

Table 2: Product Purity after Deprotection and HPLC Purification
Oligonucleotide LengthPurity by HPLC (%)
20-mer>95
50-mer>90
80-mer>85

Note: Purity is determined by integrating the main product peak in the HPLC chromatogram.[5]

Conclusion

The use of diallyl-protected phosphoramidites provides a robust and versatile method for the solid-phase synthesis of oligonucleotides. The key advantage lies in the mild deprotection conditions for the phosphate groups, which is particularly beneficial for the synthesis of sensitive and modified oligonucleotides. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of nucleic acid chemistry and drug development.

References

Application Notes and Protocols for Modified Peptide Synthesis using Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diallyl N,N-diisopropylphosphoramidite in the synthesis of modified peptides, specifically those containing phosphorylated amino acid residues. This powerful phosphorylating agent offers a robust method for introducing phosphate groups onto serine, threonine, and tyrosine residues within a peptide sequence during solid-phase peptide synthesis (SPPS).

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often requires synthetic phosphopeptides as tools for kinase assays, phosphatase activity screening, and as inhibitors or probes for protein-protein interactions. This compound is a key reagent in the "phosphoramidite" method for peptide phosphorylation. This approach involves the on-resin phosphitylation of a free hydroxyl group of an amino acid residue, followed by oxidation to a stable phosphate triester. The allyl protecting groups on the phosphate can then be selectively removed under mild conditions, preserving the integrity of the peptide.

Core Principles and Workflow

The synthesis of phosphopeptides using this compound on a solid support follows a multi-step process integrated into the standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The key steps are:

  • Standard SPPS: The peptide backbone is assembled on a solid support using Fmoc-protected amino acids. The amino acid residue to be phosphorylated (Ser, Thr, or Tyr) is incorporated with its side chain hydroxyl group unprotected.

  • On-Resin Phosphitylation: The free hydroxyl group of the target amino acid is reacted with this compound in the presence of an activator, such as 1H-tetrazole, to form a phosphite triester.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (t-BuOOH) or m-chloroperoxybenzoic acid (mCPBA).

  • Completion of Peptide Synthesis: If required, further amino acids are coupled to the peptide chain.

  • Deprotection of Allyl Groups: The allyl protecting groups on the phosphate are removed using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all other side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude phosphopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a phosphopeptide using this compound.

Protocol 1: On-Resin Phosphorylation of a Serine Residue

This protocol describes the phosphorylation of a serine residue within a peptide sequence assembled on a solid-phase resin.

Materials:

  • Peptide-resin with an unprotected serine hydroxyl group

  • This compound

  • 1H-Tetrazole solution (0.45 M in anhydrous acetonitrile)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dichloromethane (DCM)

  • Oxidizing solution: 5.5 M tert-butyl hydroperoxide (t-BuOOH) in nonane or m-chloroperoxybenzoic acid (mCPBA) in DCM

  • Solid-phase synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes, then wash with anhydrous ACN (3 x resin volume).

  • Phosphitylation Reaction:

    • Prepare a solution of this compound (5-10 equivalents) and 1H-tetrazole solution (10-20 equivalents) in anhydrous ACN.

    • Add the solution to the swollen resin.

    • Agitate the reaction mixture under an inert atmosphere for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with anhydrous ACN (3 x resin volume) and then with anhydrous DCM (3 x resin volume).

  • Oxidation:

    • Add the oxidizing solution (e.g., 5.5 M t-BuOOH in nonane, 10 equivalents) to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the oxidizing solution and wash the resin extensively with DCM (5 x resin volume) and DMF (5 x resin volume).

Protocol 2: Palladium-Catalyzed Deallylation of the Phosphate Group

This protocol details the removal of the allyl protecting groups from the phosphate moiety.

Materials:

  • Phosphorylated peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or morpholine

  • Anhydrous and degassed DCM

  • Solid-phase synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the phosphorylated peptide-resin (1 equivalent) in anhydrous and degassed DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Tetrakis(triphenylphosphine)palladium(0) (0.1-0.3 equivalents) in anhydrous and degassed DCM. To this solution, add the scavenger, for example, phenylsilane (20-25 equivalents).

  • Deallylation Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Agitate the reaction mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

    • Repeat the treatment with a fresh deprotection cocktail if necessary to ensure complete removal of both allyl groups.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5 x resin volume), a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (3 x resin volume), and finally with DCM (3 x resin volume).

Data Presentation

The efficiency of the phosphorylation and deprotection steps is crucial for the successful synthesis of phosphopeptides. The following table summarizes typical yields and purities obtained for the synthesis of various phosphopeptides using the diallyl phosphoramidite method.

Peptide SequencePhosphorylated ResidueOverall Yield (%)Purity (%) (by RP-HPLC)Reference
Ac-Ala-Ser(PO₃H₂)-Ala-NH₂Serine45-55>95Fictional Example
Ac-Gly-Tyr(PO₃H₂)-Val-Pro-NH₂Tyrosine40-50>95Fictional Example
Ac-Arg-Thr(PO₃H₂)-Ile-NH₂Threonine35-45>95Fictional Example

Note: The yields and purities are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Mandatory Visualizations

Workflow for Solid-Phase Synthesis of a Phosphopeptide

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Phosphorylation On-Resin Phosphorylation cluster_Finalization Final Steps start Start with Resin fmoc_deprot Fmoc Deprotection start->fmoc_deprot coupling Amino Acid Coupling fmoc_deprot->coupling wash1 Wash coupling->wash1 repeat_spps Repeat for each non-phosphorylated AA wash1->repeat_spps repeat_spps->fmoc_deprot phosphitylation Phosphitylation with This compound + 1H-Tetrazole repeat_spps->phosphitylation wash2 Wash phosphitylation->wash2 oxidation Oxidation (e.g., t-BuOOH) wash2->oxidation wash3 Wash oxidation->wash3 deallylation Palladium-Catalyzed Deallylation wash3->deallylation wash4 Wash deallylation->wash4 cleavage Cleavage from Resin & Side-Chain Deprotection wash4->cleavage purification RP-HPLC Purification cleavage->purification end Pure Phosphopeptide purification->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pTyr binding to SH2 domain SOS SOS Grb2->SOS SH3 domain interaction Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream Synthetic_Peptide Synthetic Phosphopeptide (e.g., pYVNV) Synthetic_Peptide->Grb2 Competitive Inhibition

Application Notes and Protocols for the Preparation of Fluorescent Probes using Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of oligonucleotides with fluorescent dyes is a cornerstone of modern molecular biology and diagnostics. Fluorescently labeled oligonucleotides are indispensable tools for a wide array of applications, including real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.[][2] This document provides detailed application notes and experimental protocols for the preparation of 5'-fluorescently labeled oligonucleotides utilizing Diallyl N,N-diisopropylphosphoramidite as a key reagent for introducing a terminal phosphate group amenable to post-synthetic labeling.

This compound is a phosphitylating reagent that can be used to introduce a diallyl-protected phosphate group at the 5'-terminus of a synthetic oligonucleotide.[3] The allyl protecting groups can be selectively removed under mild conditions using a palladium catalyst, revealing a free 5'-phosphate group. This terminal phosphate can then be activated and coupled to an amine-modified fluorescent dye, providing a robust and flexible method for the preparation of 5'-labeled fluorescent probes. This post-synthetic labeling strategy is particularly advantageous for dyes that are not compatible with the conditions of automated oligonucleotide synthesis.[2]

Signaling Pathway and Workflow Visualization

The overall workflow for the preparation of 5'-fluorescently labeled oligonucleotides using this compound involves a multi-step process, beginning with solid-phase oligonucleotide synthesis and culminating in the attachment of the fluorescent dye. The logical relationship and sequence of these steps are illustrated in the diagrams below.

G cluster_0 Solid-Phase Oligonucleotide Synthesis cluster_1 5'-Phosphorylation cluster_2 Deprotection and Labeling cluster_3 Purification and Analysis A 1. Standard Oligonucleotide Synthesis on Solid Support B 2. Detritylation of 5'-OH A->B C 3. Coupling with Diallyl N,N- diisopropylphosphoramidite B->C D 4. Oxidation of Phosphite Triester C->D E 5. Palladium-Catalyzed Deallylation D->E F 6. On-Support Amine Coupling with Amine-Modified Dye E->F G 7. Cleavage and Deprotection F->G H 8. Purification of Labeled Oligonucleotide (e.g., HPLC) G->H I 9. Characterization (e.g., MS, UV-Vis) H->I

Figure 1. Experimental workflow for the synthesis of 5'-fluorescently labeled oligonucleotides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of 5'-fluorescently labeled oligonucleotides using this compound.

Protocol 1: 5'-Phosphorylation of a Support-Bound Oligonucleotide

This protocol describes the introduction of a diallyl-protected phosphate group at the 5'-terminus of a solid-support-bound oligonucleotide. This procedure is performed on an automated DNA synthesizer as the final step of the oligonucleotide synthesis.

Materials:

  • Solid support with synthesized oligonucleotide (with 5'-DMT group removed)

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile

Procedure:

  • Detritylation: The final 5'-dimethoxytrityl (DMT) group of the synthesized oligonucleotide is removed according to the standard synthesizer protocol to expose the free 5'-hydroxyl group.

  • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. The coupling reaction is allowed to proceed for 120-180 seconds.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Oxidation: The oxidizer solution is delivered to the column to convert the newly formed phosphite triester to a stable phosphate triester. The oxidation reaction is allowed to proceed for 30 seconds.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Drying: The solid support is dried with a stream of inert gas (e.g., argon or nitrogen).

Protocol 2: On-Support Palladium-Catalyzed Deallylation

This protocol details the removal of the allyl protecting groups from the 5'-phosphate group of the solid-support-bound oligonucleotide.

Materials:

  • Solid support with 5'-diallylphosphoryl oligonucleotide

  • Palladium(II) acetate [Pd(OAc)2]

  • Triphenylphosphine (TPP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

Procedure:

  • Catalyst Preparation: In a separate vial, prepare the palladium(0) catalyst solution by dissolving Pd(OAc)2 (2 eq. per allyl group) and TPP (10 eq. per allyl group) in anhydrous DCM. Add DIPEA (20 eq. per allyl group) and gently agitate until the solution turns from yellow to colorless, indicating the formation of the active Pd(0) complex.

  • Deallylation Reaction: Add the freshly prepared catalyst solution to the solid support containing the 5'-diallylphosphoryl oligonucleotide.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the incubation period, thoroughly wash the solid support with anhydrous DCM followed by anhydrous acetonitrile to remove the palladium catalyst and reaction byproducts.

  • Drying: Dry the solid support under a stream of inert gas.

Protocol 3: On-Support Fluorescent Dye Labeling

This protocol describes the coupling of an amine-modified fluorescent dye to the deprotected 5'-phosphate group on the solid support.

Materials:

  • Solid support with 5'-phosphorylated oligonucleotide

  • Amine-modified fluorescent dye (e.g., Fluorescein-amine, Cy3-amine)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous coupling buffer (e.g., 0.1 M N-methylimidazole buffer, pH 7.5)

Procedure:

  • Activation of Fluorescent Dye: In a separate vial, dissolve the amine-modified fluorescent dye, EDC (10 eq. to dye), and NHS (10 eq. to dye) in anhydrous DMF. Allow the activation to proceed for 30 minutes at room temperature in the dark.

  • Coupling Reaction: Add the activated fluorescent dye solution to the solid support containing the 5'-phosphorylated oligonucleotide.

  • Incubation: Gently agitate the mixture at room temperature overnight in the dark.

  • Washing: After incubation, wash the solid support thoroughly with DMF, followed by acetonitrile, to remove unreacted dye and coupling reagents.

  • Drying: Dry the solid support under a stream of inert gas.

Protocol 4: Cleavage, Deprotection, and Purification

This protocol outlines the final steps to release the fluorescently labeled oligonucleotide from the solid support and remove the remaining protecting groups.

Materials:

  • Solid support with 5'-fluorescently labeled oligonucleotide

  • Concentrated ammonium hydroxide

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

  • Appropriate HPLC buffers (e.g., Triethylammonium acetate (TEAA) and acetonitrile)

Procedure:

  • Cleavage and Deprotection: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the ammonia.

  • Purification: Purify the crude fluorescently labeled oligonucleotide by reverse-phase HPLC.

  • Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.[4][5][6]

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the preparation of fluorescent probes using this compound. Actual results may vary depending on the specific oligonucleotide sequence, the fluorescent dye used, and the optimization of reaction conditions.

Table 1: Quantitative Parameters for 5'-Phosphorylation

ParameterTypical ValueMethod of Determination
Coupling Efficiency of this compound>98%Trityl cation assay (indirect) or HPLC analysis of a cleaved aliquot
Overall Yield of 5'-Phosphorylation>95%HPLC analysis

Table 2: Quantitative Parameters for Post-Synthetic Labeling

ParameterTypical ValueMethod of Determination
Deallylation Efficiency>90%HPLC or Mass Spectrometry of a cleaved and deprotected aliquot
On-Support Labeling Efficiency60-80%HPLC analysis of the crude product after cleavage
Overall Yield of Labeled Oligonucleotide (after purification)10-40%UV-Vis Spectroscopy

Table 3: Typical Yields for Modified Oligonucleotides

The overall yield of a modified oligonucleotide is a product of the coupling efficiency at each step and losses during post-synthetic modifications and purification.

Oligonucleotide LengthAverage Coupling Efficiency per StepTheoretical Yield (Synthesis Only)Estimated Final Yield (after labeling and purification)
20-mer99%82%15-30%
30-mer99%74%10-25%
40-mer99%67%5-20%

Note: The final yield is highly dependent on the efficiency of the post-synthetic labeling and purification steps.[7][8]

Logical Diagrams

The following diagrams illustrate the chemical transformations occurring during the key steps of the process.

G cluster_0 5'-Phosphorylation Reaction A Oligonucleotide-Support-5'-OH D Oligonucleotide-Support-5'-O-P(OAllyl)2 A->D Coupling B This compound B->D Coupling C Activator (ETT) C->D Coupling F Oligonucleotide-Support-5'-O-P(O)(OAllyl)2 D->F Oxidation E Oxidation (I2, H2O)

Figure 2. Chemical scheme of the 5'-phosphorylation step.

G cluster_0 Deallylation and Labeling A Oligonucleotide-Support-5'-O-P(O)(OAllyl)2 C Oligonucleotide-Support-5'-O-P(O)(O-)2 A->C Deallylation B Pd(0) Catalyst B->C Deallylation E Oligonucleotide-Support-5'-O-P(O)(O-)-NH-Dye C->E Amine Coupling D Amine-Dye + EDC/NHS D->E Amine Coupling

Figure 3. Key steps in the post-synthetic modification.

References

Application Notes and Protocols for the Removal of Diallyl Protecting Groups from Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical conditions for the removal of diallyl protecting groups from phosphate esters. Detailed protocols for the most common and effective methods are included, along with a comparative analysis of their performance.

Introduction

The diallyl protecting group is a valuable tool in the synthesis of complex molecules containing phosphate moieties, such as oligonucleotides and phospholipids. Its stability to a wide range of reaction conditions and its susceptibility to removal under mild, specific conditions make it an orthogonal protecting group compatible with many other protecting strategies. The most prevalent method for deallylation is palladium-catalyzed cleavage, which offers high efficiency and substrate tolerance. Alternative, non-palladium-based methods, such as oxidative cleavage, provide useful alternatives in specific contexts.

This document outlines the mechanisms, provides detailed experimental protocols, and presents a comparative data summary to aid researchers in selecting the optimal deprotection strategy for their specific application.

Palladium-Catalyzed Deallylation

The palladium(0)-catalyzed removal of allyl groups is the most widely used method for the deprotection of diallyl phosphates. The reaction proceeds under mild and generally neutral conditions, making it suitable for sensitive substrates.

Mechanism of Action

The catalytic cycle involves the following key steps:

  • Oxidative Addition: A palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl-oxygen bond of the phosphate ester. This forms a π-allylpalladium(II) complex.

  • Nucleophilic Attack (Scavenging): A nucleophilic "scavenger" attacks the π-allyl ligand on the palladium complex. This transfers the allyl group from the palladium to the scavenger.

  • Reductive Elimination: The palladium species is reduced back to its active Pd(0) state, completing the catalytic cycle.

The choice of scavenger is critical to the success of the reaction, as it prevents the re-allylation of the deprotected phosphate and ensures the regeneration of the active catalyst.

Visualization of the Catalytic Cycle

Palladium_Catalyzed_Deallylation Substrate Diallyl Phosphate (R-O-P(O)(OAll)₂) PiAllyl π-Allylpalladium(II) Complex [(π-allyl)Pd(II)L₂(OR)] Substrate->PiAllyl Oxidative Addition Pd0 Pd(0)L₄ Pd0->PiAllyl PiAllyl->Pd0 Reductive Elimination AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger Product Deprotected Phosphate (R-O-P(O)(OH)₂) PiAllyl->Product Nucleophilic Attack Scavenger Scavenger (Nu) Scavenger->PiAllyl

Caption: Catalytic cycle for palladium-catalyzed deallylation of a phosphate ester.

Comparative Data of Common Scavengers

The selection of the appropriate scavenger is crucial for efficient deallylation. The following table summarizes the performance of various scavengers in the palladium-catalyzed deprotection of diallyl phosphates.

Catalyst SystemScavenger (equivalents)SolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (0.1 eq)Phenylsilane (25 eq)DCMRT1 hHigh[1]
Pd(PPh₃)₄ (0.3 eq)Acetic Acid (0.5 mL/g resin) / N-Methylmorpholine (2 mL/g resin)CHCl₃RT20-60 minN/A[2]
Pd₂(dba)₃/PPh₃Dimedone (2 eq)THF501 h>95N/A
Pd(PPh₃)₄Morpholine (10 eq)THFRT2 hHighN/A
Pd(PPh₃)₄Sodium borohydride (5 eq)MethanolReflux5 hHigh[3]

Note: "High" yield indicates that the reaction was reported to be successful and high-yielding, but a specific percentage was not provided in the cited literature. N/A indicates the information was not available in the cited source.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deallylation using Phenylsilane

This protocol is suitable for the deprotection of diallyl phosphates on a solid support.[1]

Materials:

  • Diallyl phosphate-functionalized resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend the resin (1 equivalent) in anhydrous DCM.

  • Add phenylsilane (25 equivalents per allyl group).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents per allyl group).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Filter the resin and wash thoroughly with DCM.

  • Repeat the deprotection cycle two more times to ensure complete removal of the allyl groups.

  • After the final wash, dry the resin under vacuum.

Protocol 2: Palladium-Catalyzed Deallylation using a Morpholine Scavenger

This protocol is a general procedure for the deallylation of diallyl phosphates in solution.

Materials:

  • Diallyl phosphate substrate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Morpholine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the diallyl phosphate substrate (1 equivalent) in anhydrous THF.

  • Add morpholine (10 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Non-Palladium Deallylation Methods

While palladium catalysis is the most common method, alternative procedures can be advantageous in certain situations, for instance, to avoid potential palladium contamination of the final product.

Oxidative Cleavage using Iodine and DMSO

This method provides a metal-free alternative for the cleavage of allyl ethers and can be adapted for allyl-protected phosphates.[4][5]

Mechanism of Action

The precise mechanism is not fully elucidated but is thought to involve the electrophilic addition of an iodine species to the allyl double bond, followed by reaction with DMSO and subsequent C-O bond cleavage.

Visualization of the Experimental Workflow

Oxidative_Cleavage_Workflow Start Diallyl Phosphate in DMSO AddIodine Add Iodine (catalytic or stoichiometric) Start->AddIodine Heat Heat Reaction Mixture (e.g., 100°C) AddIodine->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (e.g., Column Chromatography) Workup->Purify Product Deprotected Phosphate Purify->Product

Caption: General workflow for the oxidative deallylation using Iodine/DMSO.

Protocol 3: Oxidative Deallylation using Iodine in DMSO

This protocol is based on procedures for the cleavage of allyl ethers and may require optimization for specific phosphate substrates.[4][5]

Materials:

  • Diallyl phosphate substrate

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the diallyl phosphate substrate (1 equivalent) in DMSO.

  • Add iodine (1.5 equivalents).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Concluding Remarks

The removal of diallyl protecting groups from phosphate esters is a critical step in the synthesis of many important biomolecules. The palladium-catalyzed method, particularly with scavengers like phenylsilane or morpholine, remains the most reliable and versatile approach due to its mild conditions and high efficiency. However, for applications where metal contamination is a concern, non-palladium methods such as oxidative cleavage with iodine/DMSO offer a viable alternative. The choice of the deprotection method should be guided by the specific substrate, the presence of other functional groups, and the desired purity of the final product. The protocols and data presented in these application notes serve as a valuable resource for researchers to develop and optimize their deallylation procedures.

References

Troubleshooting & Optimization

low coupling efficiency with Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diallyl N,N-diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this phosphorylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for phosphorylation, which is the process of introducing a phosphate group into a molecule.[1] It is commonly employed in the synthesis of a variety of molecules, including peptide substrates, rhodamine dyes with phosphorylated sites, and pharmacologically active compounds such as antifungal agents and antitumor analogs.[1]

Q2: What are the common causes of low coupling efficiency with this compound?

Low coupling efficiency with phosphoramidites, including this compound, can stem from several factors:

  • Moisture Contamination: Phosphoramidites are highly sensitive to moisture. The presence of water in solvents or reagents can lead to the hydrolysis of the phosphoramidite, rendering it inactive for the coupling reaction.

  • Reagent Degradation: Improper storage or handling can lead to the degradation of this compound. It should be stored at 2-8°C under an inert atmosphere.[2]

  • Inefficient Activation: The phosphoramidite must be activated to react with the hydroxyl group of the substrate. An insufficient amount or poor quality of the activator can result in low coupling yields.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the concentration of reagents can significantly impact coupling efficiency.

Q3: What activators are typically used with this compound?

1H-tetrazole is a commonly used activator for the coupling reactions involving this compound.[1] Other activators used in phosphoramidite chemistry, such as 4,5-dicyanoimidazole (DCI), may also be effective. The choice of activator can influence the kinetics of the reaction.

Q4: How are the diallyl protecting groups removed after phosphorylation?

The allyl protecting groups on the phosphate can be removed under mild conditions. One common method involves treatment with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like pyrrolidine. This allows for deprotection without affecting other sensitive functional groups in the molecule.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low coupling efficiency with this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality and Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_protocol Examine Experimental Protocol start->check_protocol reagent_purity Check Phosphoramidite Purity (≥98%) check_reagents->reagent_purity reagent_storage Confirm Proper Storage (2-8°C, Inert Atm.) check_reagents->reagent_storage solvent_dryness Ensure Anhydrous Solvents (<30 ppm H2O) check_reagents->solvent_dryness activator_quality Use Fresh, High-Quality Activator check_reagents->activator_quality coupling_time Optimize Coupling Time check_conditions->coupling_time temperature_control Verify Correct Reaction Temperature check_conditions->temperature_control reagent_concentration Check Reagent Concentrations check_conditions->reagent_concentration protocol_steps Ensure Correct Order of Addition check_protocol->protocol_steps mixing_efficiency Confirm Adequate Mixing check_protocol->mixing_efficiency solution Problem Resolved reagent_purity->solution reagent_storage->solution solvent_dryness->solution activator_quality->solution coupling_time->solution temperature_control->solution reagent_concentration->solution protocol_steps->solution mixing_efficiency->solution

Caption: A logical workflow for troubleshooting low coupling efficiency.

Data Presentation

The following table summarizes key parameters and their recommended values for optimizing the coupling reaction with this compound.

ParameterRecommended ValueNotes
Reagent Purity
This compound≥ 98%Verify with Certificate of Analysis.
Solvent Quality
Acetonitrile (ACN) Water Content≤ 30 ppmUse fresh, anhydrous grade solvent.
Reaction Conditions
Activator Concentration (1H-tetrazole)0.25 - 0.5 MOptimize based on substrate.
Phosphoramidite Concentration0.05 - 0.2 MDependent on the scale of the reaction.
Coupling Time2 - 15 minutesSubstrate dependent; may require optimization.
TemperatureRoom TemperatureStandard condition for most couplings.
Storage
This compound2 - 8 °CStore under an inert atmosphere (Argon or Nitrogen).[2]

Experimental Protocols

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol describes a general method for the phosphorylation of a primary alcohol using this compound.

Materials:

  • Primary alcohol substrate

  • This compound

  • 1H-tetrazole solution (0.45 M in anhydrous acetonitrile)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid (mCPBA))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM or ACN.

  • Activation: Add the 1H-tetrazole solution (1.1 equivalents).

  • Coupling: To the solution, add this compound (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Oxidation: Upon completion of the coupling reaction, add the oxidizing agent (1.5 equivalents) and stir for another 10-20 minutes.

  • Work-up: Quench the reaction with an appropriate quenching agent (e.g., sodium sulfite solution). Extract the product with a suitable organic solvent. Purify the product by column chromatography.

Diagram: Experimental Workflow for Phosphorylation

PhosphorylationWorkflow General Phosphorylation Workflow start Start dissolve_substrate Dissolve Primary Alcohol in Anhydrous Solvent start->dissolve_substrate add_activator Add 1H-Tetrazole Solution dissolve_substrate->add_activator add_phosphoramidite Add this compound add_activator->add_phosphoramidite coupling Coupling Reaction (5-15 min) add_phosphoramidite->coupling oxidation Oxidation Step coupling->oxidation workup Reaction Work-up and Purification oxidation->workup end End workup->end

Caption: A step-by-step workflow for a typical phosphorylation experiment.

References

Technical Support Center: Troubleshooting Phosphoramidite Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during phosphoramidite-based oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard phosphoramidite synthesis cycle?

A1: The phosphoramidite method is a sequential, four-step process that builds the oligonucleotide chain in the 3' to 5' direction on a solid support. Each cycle adds one nucleotide residue and consists of the following steps:

  • Deblocking (Detritylation): An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), removes the 5'-hydroxyl protecting group (Dimethoxytrityl, DMT) from the nucleotide bound to the solid support. This exposes a free 5'-hydroxyl group for the next reaction.[1]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst like 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT), is added.[1] The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[1]

  • Capping: To prevent the formation of deletion mutants (n-1), any unreacted 5'-hydroxyl groups are permanently blocked.[1][2] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1] Capped sequences will not participate in subsequent coupling steps.[1]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester backbone using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[1][]

This cycle is repeated until the oligonucleotide of the desired length is synthesized.[1]

Q2: What are the most common side reactions during oligonucleotide synthesis?

A2: Several side reactions can occur, leading to impurities in the final product. The most prominent include:

  • Formation of Deletion Sequences (n-1): These are oligonucleotides missing one nucleotide, arising from either incomplete coupling or inefficient capping of unreacted 5'-hydroxyl groups.[1]

  • Depurination: The cleavage of the bond between a purine base (Adenine or Guanine) and the sugar backbone, creating an abasic site.[1] This is primarily caused by prolonged exposure to the acid used in the deblocking step.[1][4]

  • Formation of Addition Sequences (n+1): These impurities contain an extra nucleotide and can result from the premature removal of the DMT group from the incoming phosphoramidite monomer by acidic activators.[1][4] This is more common with dG phosphoramidites.[1]

  • Base Modifications: The heterocyclic bases can undergo unwanted reactions. For example, the O6 position of guanine can be modified by phosphoramidite reagents, which can lead to chain cleavage after oxidation.[1][5] Another common modification is the N3-cyanoethylation of thymine by acrylonitrile, a byproduct of the deprotection process.[1][6]

Q3: Why is coupling efficiency critical, and what is an acceptable level?

A3: Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each synthesis cycle.[7] Since the synthesis is cyclical, the effects of coupling efficiency are cumulative.[7] A small decrease in efficiency per step can significantly reduce the yield of the full-length oligonucleotide and lead to an accumulation of truncated sequences.[7] For routine synthesis, a coupling efficiency of greater than 99% is generally considered acceptable. For long oligonucleotides (>75 bases), it is crucial to maintain the highest possible coupling efficiency to obtain a reasonable yield.[7]

Q4: What is the purpose of the capping step, and what happens if it fails?

A4: The capping step is a critical quality control measure. Since coupling efficiency is never 100%, a small fraction of the growing oligonucleotide chains will fail to react with the incoming phosphoramidite, leaving a free 5'-hydroxyl group.[1] The capping step acetylates these unreacted hydroxyl groups, permanently blocking them from participating in subsequent coupling cycles.[1][2] If capping fails or is inefficient, these unreacted chains can be extended in later cycles, leading to the formation of deletion sequences (n-1 mutants), which are often difficult to separate from the full-length product.[8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / High n-1 Peaks

Symptoms:

  • Low overall yield of the final oligonucleotide.[9]

  • Multiple peaks on HPLC or Mass Spectrometry analysis, indicating a low percentage of the full-length product.

  • Trityl monitor shows progressively decreasing step yields.[9]

Potential Causes and Solutions:

CauseEffectRecommended Solution
Moisture Contamination Water hydrolyzes the phosphoramidite or the activated intermediate, rendering it incapable of coupling.[4][][11]1. Use Anhydrous Solvents: Ensure acetonitrile (ACN) and other solvents are of anhydrous grade (<30 ppm water).[7][11] Consider pre-treating ACN with molecular sieves.[2] 2. Fresh Reagents: Use fresh, high-quality phosphoramidites and activator solutions.[4][12] 3. Inert Atmosphere: Maintain a dry, inert atmosphere (argon or helium) in the synthesizer to prevent moisture exposure.[4][13]
Degraded Reagents Phosphoramidites, especially dG, degrade over time, reducing their reactivity.[9][11] The activator can also lose its potency.1. Check Reagent Age: Avoid using expired or improperly stored reagents. Phosphoramidite stability generally follows the order: T > dC > dA > dG.[9] 2. Proper Storage: Store phosphoramidites at -20°C under an inert atmosphere.[9] 3. Fresh Activator: Prepare or use fresh activator solution.
Suboptimal Protocol Insufficient coupling time or incorrect reagent concentrations can lead to incomplete reactions.[12]1. Optimize Coupling Time: For problematic bases like dA(Bz), consider increasing the coupling time.[11] 2. Double Coupling: For particularly difficult couplings, a double coupling protocol can be implemented where fresh phosphoramidite and activator are delivered a second time.[11] 3. Reagent Concentration: Ensure correct concentrations of phosphoramidites and activator are being used.
Instrumental Issues Leaks, blocked lines, or incorrect reagent delivery volumes can prevent the reagents from reaching the synthesis column in the correct amounts.[7][12]1. System Maintenance: Regularly inspect the synthesizer for leaks in the fluidics system.[7] 2. Check Lines: Ensure there are no blockages in the reagent lines. 3. Verify Delivery Volumes: Calibrate and verify that the correct volumes of reagents are being delivered.[12]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (Low Yield, High n-1 Peaks) check_reagents Step 1: Check Reagents start->check_reagents check_protocol Step 2: Review Synthesis Protocol check_reagents->check_protocol Reagents OK sub_reagents1 Moisture in Solvents? check_reagents->sub_reagents1 sub_reagents2 Degraded Amidites/Activator? check_reagents->sub_reagents2 check_instrument Step 3: Inspect Synthesizer check_protocol->check_instrument Protocol OK sub_protocol1 Sufficient Coupling Time? check_protocol->sub_protocol1 sub_protocol2 Correct Concentrations? check_protocol->sub_protocol2 analyze_product Step 4: Analyze Crude Product check_instrument->analyze_product Instrument OK sub_instrument1 Leaks or Blockages? check_instrument->sub_instrument1 sub_instrument2 Correct Delivery Volumes? check_instrument->sub_instrument2 sub_analyze1 HPLC Analysis analyze_product->sub_analyze1 sub_analyze2 Mass Spectrometry analyze_product->sub_analyze2 solution_reagents Action: Use fresh, anhydrous reagents. Maintain inert atmosphere. sub_reagents1->solution_reagents sub_reagents2->solution_reagents solution_protocol Action: Optimize coupling time. Consider double coupling for difficult bases. sub_protocol1->solution_protocol sub_protocol2->solution_protocol solution_instrument Action: Perform system maintenance. Calibrate reagent delivery. sub_instrument1->solution_instrument sub_instrument2->solution_instrument

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Depurination

Symptoms:

  • Presence of shorter fragments in the final product upon analysis.

  • Cleavage of the oligonucleotide chain at purine (A or G) residues.

Potential Cause and Solutions:

CauseEffectRecommended Solution
Prolonged Acid Exposure The strong acid (e.g., TCA) used for deblocking can protonate the N7 nitrogen of adenosine and guanosine, leading to cleavage of the glycosidic bond and formation of an abasic site.[4] These sites are cleaved during the final basic deprotection step.1. Use Milder Deblocking Acid: Replace Trichloroacetic Acid (TCA, pKa ~0.7) with Dichloroacetic Acid (DCA, pKa ~1.5).[1][4] 2. Reduce Deblocking Time: Minimize the exposure time to the deblocking solution to what is necessary for complete detritylation.[1] 3. Use Resistant Monomers: Employ phosphoramidites with protecting groups that offer more resistance to depurination, such as using dmf-dG.[1][4]
Issue 3: Formation of n+1 Sequences

Symptoms:

  • A significant peak at the expected mass + mass of one nucleotide in the mass spectrometry analysis.

  • Most commonly observed with dG phosphoramidites.[1]

Potential Cause and Solutions:

CauseEffectRecommended Solution
Premature Detritylation of Monomer Strongly acidic activators can prematurely remove the 5'-DMT group from the incoming phosphoramidite monomer in solution.[1][4] This can lead to the formation of dimers (e.g., GG dimers) which are then incorporated into the growing chain, resulting in an n+1 impurity.[4]1. Use a Less Acidic Activator: Replace strongly acidic activators like ETT or BTT with a milder one such as 4,5-Dicyanoimidazole (DCI).[1][9][14] DCI is less acidic but a better nucleophile, allowing for rapid coupling with a reduced risk of this side reaction.[2][9] 2. Check Phosphoramidite Quality: Ensure the phosphoramidite lot is of high purity and has not degraded.[1]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20mer 68%[4][9]82%90%
50mer 36%61%78%
75mer 22%47%69%
100mer 13%[4][9]37%61%
150mer 5%22%47%

Table 2: Capping Efficiency of Different Synthesizer Setups

Synthesizer/ReagentCapping EfficiencyReference
Expedite 8909 (10% N-methylimidazole)~90%[4]
ABI 394 (10% N-methylimidazole)~89%[4]
ABI 394 (16% N-methylimidazole)~97%[4]
ABI 394 (6.5% DMAP)>99%[4]

Experimental Protocols

Protocol 1: HPLC Analysis for Oligonucleotide Purity Assessment

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.[7]

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to standard protocols.

    • Evaporate the cleavage/deprotection solution to dryness.

    • Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[7]

  • HPLC System and Column:

    • Use a reversed-phase HPLC column (e.g., C18).[7]

    • The mobile phase typically consists of a two-buffer system:

      • Buffer A: 0.1 M TEAA in water.[7]

      • Buffer B: 0.1 M TEAA in acetonitrile.[7]

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.

    • Monitor the elution profile using a UV detector at 260 nm.[7]

  • Data Interpretation:

    • The full-length oligonucleotide product is typically the most hydrophobic species and will therefore be the last major peak to elute.[7]

    • Shorter, truncated sequences (n-1, n-2, etc.) are less hydrophobic and will elute earlier.[7]

    • The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[7]

Protocol 2: Optimizing Coupling Time for a Specific Phosphoramidite

Objective: To determine the minimum coupling time required to achieve maximum coupling efficiency for a problematic phosphoramidite (e.g., a modified base or dA(Bz)).

Methodology:

  • Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single incorporation of the target phosphoramidite using your current, standard coupling time. Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the relevant deletion product (e.g., n-1).[11]

  • Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the target phosphoramidite. For example, if your standard time is 30 seconds, test 60, 90, and 120-second coupling times.

  • Analysis: Analyze the crude product from each synthesis. Compare the ratio of full-length product to the deletion product.

  • Determine Optimal Time: The optimal coupling time is the shortest time that gives the highest percentage of the full-length product without a significant increase in other side reactions.[11]

Signaling Pathways and Workflows

Standard Phosphoramidite Synthesis Cycle

G start Start: Support-Bound Nucleoside (5'-DMT ON) deblocking Step 1: Deblocking (Acid Treatment) start->deblocking Remove DMT free_oh Free 5'-OH Group deblocking->free_oh coupling Step 2: Coupling (Activated Phosphoramidite) free_oh->coupling capping Step 3: Capping (Acetic Anhydride) free_oh->capping Unreacted sites phosphite Phosphite Triester Linkage coupling->phosphite oxidation Step 4: Oxidation (Iodine/Water) phosphite->oxidation blocked Blocked (n-1) capping->blocked stable_phosphate Stable Phosphate Triester (5'-DMT ON) oxidation->stable_phosphate repeat Repeat for next base stable_phosphate->repeat

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.[1]

Logical Relationship of Common Side Reactions

G synthesis_cycle Oligonucleotide Synthesis Cycle deblocking Deblocking Step (Acid) synthesis_cycle->deblocking coupling Coupling Step synthesis_cycle->coupling capping Capping Step synthesis_cycle->capping oxidation Oxidation Step synthesis_cycle->oxidation depurination Depurination (Abasic Sites) deblocking->depurination Cause: Excess Acid n_plus_1 n+1 Formation (e.g., GG Dimers) coupling->n_plus_1 Cause: Acidic Activator n_minus_1 n-1 Formation (Deletions) coupling->n_minus_1 Cause: Incomplete Coupling capping->n_minus_1 Cause: Inefficient Capping chain_cleavage Chain Cleavage oxidation->chain_cleavage Cause: Oxidation Failure

Caption: Relationship between synthesis steps and common side reactions.

References

incomplete deprotection of diallyl groups from oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diallyl Group Deprotection

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of diallyl groups from synthetic oligonucleotides.

Frequently Asked questions (FAQs)

Q1: What are the typical reagents used for diallyl group deprotection?

A1: Diallyl protecting groups are commonly removed using palladium-catalyzed reactions.[1] The most frequent reagent is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] This process often requires a scavenger to irreversibly trap the released allyl cation, preventing side reactions with the oligonucleotide.[3]

Q2: What are the common analytical signs of incomplete diallyl deprotection?

A2: Incomplete deprotection is primarily identified through mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS): The presence of species with a molecular weight higher than the expected final product is a clear indication. Each remaining diallyl group will add a specific mass corresponding to its structure to the oligonucleotide.

  • Reverse-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides are more hydrophobic and will typically elute later than the fully deprotected product, appearing as distinct, later-eluting peaks.[4]

Q3: My analytical data shows incomplete deprotection. What are the most likely causes?

A3: Several factors can lead to incomplete deprotection of diallyl groups. The most common issues are related to the palladium catalyst, the scavenger, or the reaction conditions.

  • Catalyst Inactivity: The Pd(0) catalyst, Pd(PPh₃)₄, is sensitive to oxidation. Improper storage or handling can lead to catalyst deactivation and reduced efficiency.

  • Inefficient Scavenger: The scavenger's role is to trap the allyl group after it is cleaved by the palladium catalyst. If the scavenger is not effective or is present in an insufficient amount, the allyl group can re-attach to the oligonucleotide or cause other side reactions.[5]

  • Reaction Conditions: Time, temperature, and solvent can all impact the efficiency of the deprotection reaction. Sub-optimal conditions can lead to an incomplete reaction.

Troubleshooting Guide

Issue: Mass spectrometry and HPLC analysis confirm the presence of residual diallyl groups after deprotection.

Below is a systematic workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Diagnosis & Verification cluster_1 Phase 2: Corrective Actions cluster_2 Phase 3: Re-analysis start Incomplete Deprotection Suspected (MS / HPLC Data) check_catalyst Was the Pd(PPh₃)₄ catalyst fresh and handled under inert atmosphere? start->check_catalyst check_scavenger Was the correct scavenger used at the recommended concentration? start->check_scavenger check_conditions Were reaction time and temperature according to protocol? start->check_conditions action_catalyst Use fresh, high-quality Pd(PPh₃)₄. Consider in situ generation from a precursor. check_catalyst->action_catalyst No action_scavenger Increase scavenger concentration or switch to a more effective scavenger. check_scavenger->action_scavenger No action_conditions Optimize reaction time and temperature. Re-run deprotection on a sample. check_conditions->action_conditions No reanalyze Re-analyze product by HPLC and MS action_catalyst->reanalyze action_scavenger->reanalyze action_conditions->reanalyze success Problem Resolved reanalyze->success Deprotection Complete failure Problem Persists: Consult literature for sequence-specific issues or consider re-synthesis reanalyze->failure Incomplete

A logical workflow for troubleshooting incomplete diallyl deprotection.

Experimental Protocols

Protocol 1: Standard Diallyl Deprotection using Pd(PPh₃)₄

This protocol describes a general procedure for the removal of diallyl protecting groups from a solid-support-bound oligonucleotide.

  • Preparation: Ensure all solvents are anhydrous and reagents are fresh. Handle Pd(PPh₃)₄ under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Solution: Prepare a deprotection cocktail consisting of:

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Pd(PPh₃)₄ (typically 0.1 to 0.5 equivalents per diallyl group).

    • A suitable scavenger (e.g., Phenylsilane, 10 equivalents).[2]

  • Reaction:

    • Pass the deprotection cocktail through the synthesis column containing the support-bound oligonucleotide.

    • Allow the reaction to proceed at room temperature. Multiple treatments may be necessary.[2] A typical protocol might involve three separate treatments of 15-20 minutes each.

  • Washing: After the reaction is complete, thoroughly wash the support with the reaction solvent, followed by acetonitrile, before proceeding with further deprotection steps (e.g., base and phosphate group removal) or cleavage from the support.

Protocol 2: Analysis of Deprotection by RP-HPLC

  • Sample Preparation: After cleavage and deprotection, dissolve a small aliquot of the crude oligonucleotide in the HPLC mobile phase starting buffer.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[6]

    • Mobile Phase A: Acetonitrile (ACN).[6]

    • Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Gradient: A typical gradient for a 20-mer oligonucleotide might be 5-20% ACN over 20 minutes. This may need to be optimized based on the sequence and length of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Analysis: The fully deprotected oligonucleotide will be the main peak. Incomplete deprotection will result in one or more later-eluting peaks due to the increased hydrophobicity of the remaining diallyl groups.

Data Summary

The choice of scavenger and its concentration is critical for efficient diallyl deprotection. The table below summarizes common scavengers and their typical reaction conditions.

ScavengerCatalystTypical ConditionsNotes
PhenylsilanePd(PPh₃)₄10 eq., DCM, 3 x 15 min, RTCommonly used and effective.[2]
Tributyltin Hydride (Bu₃SnH)Pd(PPh₃)₄THF, RTEffective at preventing N-allyl amine formation as a side product.[2]
MorpholinePd(PPh₃)₄THF/DCM, RTA common amine-based scavenger.
Formic AcidRh(I) complexes90°CAn alternative catalytic system to palladium.[2]

References

optimizing activator concentration for phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidite chemistry. The following sections address common issues related to optimizing activator concentration to ensure high coupling efficiency and final oligonucleotide purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an activator in phosphoramidite coupling?

A1: An activator is essential for the coupling step in solid-phase oligonucleotide synthesis. Its primary role is to activate the phosphoramidite monomer. This occurs through a two-step mechanism: first, the acidic activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, turning it into a good leaving group.[1][2][3] Second, the conjugate base of the activator acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine to form a highly reactive intermediate.[2][4] This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming a phosphite triester linkage.[][6][7]

Q2: How does the choice of activator impact oligonucleotide synthesis?

A2: The choice of activator is critical and can significantly affect coupling efficiency, reaction times, and the potential for side reactions.[][8] Different activators possess varying degrees of acidity and nucleophilicity, which influence their reactivity.[9] For standard DNA synthesis, traditional activators like 1H-Tetrazole or its more soluble and acidic derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), are commonly used.[7][10][11] However, for more sterically hindered monomers, such as 2'-O-protected ribonucleoside phosphoramidites used in RNA synthesis, more potent activators like 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) are often required to achieve high coupling efficiencies in reasonable timeframes.[2][7][12]

Q3: Can the same activator concentration be used for all types of phosphoramidites?

A4: Not necessarily. The optimal activator concentration can vary depending on the specific phosphoramidite being used.[1] Sterically bulky protecting groups on the sugar or base of the phosphoramidite can impede the coupling reaction.[11][12] In such cases, a higher concentration of the activator or switching to a more potent activator may be necessary to achieve satisfactory coupling efficiency.[1][13] It is highly recommended to perform an activator titration experiment to determine the optimal concentration for a new or particularly challenging modified phosphoramidite.[1]

Q4: What are the consequences of using a suboptimal activator concentration?

A4: Using a suboptimal activator concentration can lead to several issues. Too low a concentration will result in incomplete activation of the phosphoramidite, leading to low coupling efficiency and a higher proportion of n-1 shortmer sequences in the final product.[] Conversely, an excessively high concentration of a highly acidic activator can promote side reactions, such as premature detritylation of the phosphoramidite monomer in solution, which can lead to the formation of (n+1) impurities.[3][]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency

  • Possible Cause: Insufficient Activator Concentration or Potency.

    • Solution: For standard DNA phosphoramidites, ensure the activator solution is at the recommended concentration. For sterically hindered or modified phosphoramidites (e.g., RNA amidites), a more potent activator such as ETT, BTT, or DCI may be required.[1][12] Consider increasing the activator concentration incrementally. An activator titration experiment is the most systematic way to identify the optimal concentration.[1]

  • Possible Cause: Moisture in Reagents or Solvents.

    • Solution: Moisture is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[12][13][14] Ensure that anhydrous acetonitrile (<30 ppm water) is used for all reagent and solvent preparations.[7][15][16] Using molecular sieves in solvent bottles can help maintain anhydrous conditions.[7][12]

  • Possible Cause: Degraded Phosphoramidite or Activator.

    • Solution: Phosphoramidites and activators have a limited shelf life and are sensitive to moisture and oxidation.[13][16] Use fresh, high-quality reagents and store them under an inert atmosphere at the recommended temperature (typically -20°C for phosphoramidites).[13] Prepare activator solutions fresh for optimal performance.[7]

  • Possible Cause: Insufficient Coupling Time.

    • Solution: Modified or sterically hindered phosphoramidites may require longer coupling times to achieve high efficiency.[1][12] Extend the coupling time in the synthesis protocol. For particularly difficult couplings, performing a "double coupling" step, where the phosphoramidite and activator are delivered a second time before capping, can significantly improve efficiency.[15]

Problem 2: Presence of (n+1) Impurities

  • Possible Cause: Premature Detritylation.

    • Solution: Highly acidic activators can cause a small amount of the 5'-DMT protecting group to be removed from the phosphoramidite monomer in the delivery lines before it reaches the column. This can lead to the formation of dimers that, when coupled, result in (n+1) sequences.[2][3] If (n+1) impurities are observed, consider using a less acidic but more nucleophilic activator like DCI, especially for large-scale synthesis.[3][9]

Data Presentation

Table 1: Common Activators and Their Properties

ActivatorAbbreviationpKaRecommended ConcentrationKey Characteristics
1H-Tetrazole-4.9[11]0.45 MStandard, widely used activator, but has limited solubility in acetonitrile.[3]
5-Ethylthio-1H-tetrazoleETT4.28[9]0.25 MMore acidic and soluble than 1H-Tetrazole; a good general-purpose activator.[7][9]
5-Benzylthio-1H-tetrazoleBTT-0.25 MOften recommended for RNA synthesis due to its potency with sterically hindered monomers.[7][9]
4,5-DicyanoimidazoleDCI5.2[9]0.25 M - 1.0 MLess acidic but a strong nucleophile; highly soluble and recommended for long oligos and large-scale synthesis to minimize side reactions.[3][4][7][9]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Coupling EfficiencyInsufficient activator concentration/potencyIncrease concentration or switch to a more potent activator (e.g., ETT, BTT).[1][12]
Moisture in reagentsUse anhydrous acetonitrile (<30 ppm H₂O) and fresh reagents.[7][15]
Degraded reagentsUse fresh, high-purity phosphoramidites and activators.[13]
Insufficient coupling timeExtend coupling time or perform a double coupling.[1][15]
(n+1) ImpuritiesPremature detritylation by acidic activatorUse a less acidic activator like DCI.[3]

Experimental Protocols

Protocol 1: Activator Titration Experiment

Objective: To determine the optimal activator concentration for a specific phosphoramidite.

Methodology:

  • Prepare a series of activator solutions at different concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous acetonitrile.

  • Synthesize a short, identical oligonucleotide sequence (e.g., a 10-mer) using each of the prepared activator concentrations for the coupling of the target phosphoramidite. Keep all other synthesis parameters constant.

  • Cleave and deprotect the synthesized oligonucleotides.

  • Analyze the crude product from each synthesis using reversed-phase HPLC or UPLC.

  • Calculate the coupling efficiency for the target phosphoramidite at each activator concentration by comparing the peak area of the full-length product (n) to the peak area of the failure sequence (n-1).

  • Select the activator concentration that provides the highest coupling efficiency without the formation of significant side products.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed q1 Reagents Fresh and Anhydrous? start->q1 a1_yes Check Activator Concentration/Potency q1->a1_yes Yes a1_no Replace Reagents with Fresh, Anhydrous Stock q1->a1_no No q2 Sufficient for Monomer Type? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Extend Coupling Time q2->a2_yes Yes a2_no Increase Concentration or Use More Potent Activator q2->a2_no No q3 Improved? a2_yes->q3 a2_no->q2 Re-evaluate a3_yes Continue Synthesis q3->a3_yes Yes a3_no Consider Double Coupling q3->a3_no No

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_1 Phosphoramidite Coupling Mechanism P Phosphoramidite (Inactive) I Reactive Intermediate P->I + Activator (Protonation & Nucleophilic Attack) A Activator (e.g., Tetrazole) L Phosphite Triester Linkage I->L + 5'-OH (Coupling) O Growing Oligo Chain (with 5'-OH)

Caption: The central role of the activator in the phosphoramidite coupling reaction.

References

Technical Support Center: Diallyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diallyl protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges associated with the use of diallyl groups in organic synthesis, with a primary focus on preventing their premature cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diallyl ether was cleaved during my reaction. What are the common causes?

A1: Premature cleavage of diallyl ethers is most frequently caused by the presence of strong acids, certain transition metal catalysts, or strong bases at elevated temperatures.[1]

  • Acidic Conditions: Strong Brønsted acids (e.g., HBr, HI) and Lewis acids (e.g., BBr₃, AlCl₃) can protonate the ether oxygen, converting it into a good leaving group and facilitating nucleophilic attack, leading to cleavage.[1] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.[2][3]

  • Transition Metal Catalysts: Palladium (Pd) and Rhodium (Rh) complexes are well-known to catalyze the cleavage of allyl ethers, often intentionally for deprotection.[1] If these catalysts are used for other transformations in the presence of a diallyl group, unintended cleavage can occur.

  • Strong Basic Conditions: While generally stable to bases, diallyl ethers can be susceptible to cleavage under harsh basic conditions, especially at high temperatures.[1] Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) can induce isomerization of the allyl group to a more labile vinyl ether, which is readily hydrolyzed upon workup.[1][4]

Q2: I'm observing the formation of a phenol in my reaction mixture. What does this indicate?

A2: The presence of a phenol in your reaction mixture is a strong indicator that your aryl diallyl ether has been cleaved.[1] This is a common outcome when using reagents that are strongly acidic or act as Lewis acids, as well as with many palladium-based catalysts.[1]

Q3: Can I use Grignard reagents in the presence of a diallyl ether?

A3: Caution is advised. While diallyl ethers are generally more robust than many other protecting groups, organometallic reagents like Grignard reagents are strongly basic and can potentially react with the diallyl ether, especially at elevated temperatures. The compatibility should be tested on a small scale first.

Q4: How can I avoid premature cleavage during a palladium-catalyzed cross-coupling reaction?

A4: This is a challenging scenario as palladium catalysts are used for both cross-coupling and diallyl deprotection. If possible, consider using a different protecting group that is stable to the cross-coupling conditions. Alternatively, careful selection of the palladium catalyst and ligands may minimize the undesired cleavage. Screening different reaction conditions on a small scale is highly recommended.

Q5: What is the role of a scavenger in diallyl deprotection, and why is it important?

A5: During the palladium-catalyzed deprotection of a diallyl group, a reactive allyl cation is generated. If not trapped, this cation can lead to side reactions, such as re-alkylation of the deprotected functional group. Scavengers are nucleophilic species added to the reaction mixture to efficiently trap the allyl cation, preventing these side reactions and ensuring a clean deprotection.

Data Presentation: Scavenger Selection Guide

Choosing the right scavenger is critical for a clean and efficient deprotection reaction. The following table provides a qualitative comparison of commonly used scavengers for palladium-catalyzed diallyl deprotection.

ScavengerNucleophile TypeTypical EquivalentsNotes
Phenylsilane (PhSiH₃) Hydride Donor20Often effective and provides good yields. Acts as a hard nucleophile.[5]
Morpholine AmineExcessA common and effective scavenger.
1,3-Dimethylbarbituric acid Carbon Acid3Effective for deprotection of allyl ethers.[6]
Dimedone Carbon AcidExcessAnother effective carbon-based scavenger.
N-Methylaniline AmineExcessHas been reported as a successful scavenger.
Dimethylamine-borane complex (Me₂NH·BH₃) Amine/Hydride40Reported to be superior for Alloc removal from secondary amines on solid-phase, preventing allyl back-alkylation.
Pyrrolidine/Piperidine Amine1.0 - 1.5Used in conjunction with Pd(PPh₃)₄ for deallylation of allyl esters and ethers.[7]

Experimental Protocols

Protocol 1: Protection of an Alcohol with an Allyl Group

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add allyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Protection of a Carboxylic Acid with an Allyl Group (Allyl Ester Formation)

Materials:

  • Carboxylic Acid

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in DCM.

  • Add allyl alcohol, DCC, and a catalytic amount of DMAP.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Protection of an Amine with an Allyloxycarbonyl (Alloc) Group

Materials:

  • Amine (1.0 eq)

  • Allyl chloroformate (3.0 eq)

  • Sodium bicarbonate (NaHCO₃, 6.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl

Procedure:

  • To a mixture of the amine in THF and water at room temperature, add NaHCO₃.

  • Add allyl chloroformate.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography.[8]

Protocol 4: Deprotection of an Allyl Ether using a Palladium Catalyst

Materials:

  • Allyl ether (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)

  • 1,3-Dimethylbarbituric acid (3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the allyl ether in the chosen solvent under an inert atmosphere.

  • Add 1,3-dimethylbarbituric acid.

  • Add Pd(PPh₃)₄ to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography.[6]

Visualizations

Premature_Cleavage_Troubleshooting start Problem: Unwanted Cleavage of Diallyl Group check_conditions Analyze Reaction Conditions start->check_conditions acidic Strong Acid / Lewis Acid Present? check_conditions->acidic Acidic? metal Transition Metal Catalyst (e.g., Pd, Rh) Present? check_conditions->metal Metal? basic Strong Base + High Temperature? check_conditions->basic Basic? solution_acid Solution: - Neutralize reaction if possible - Use a milder acid - Choose an acid-stable protecting group acidic->solution_acid Yes end Diallyl Group Stable acidic->end No solution_metal Solution: - Avoid Pd/Rh catalysts if possible - Screen alternative catalysts - Change protecting group strategy metal->solution_metal Yes metal->end No solution_base Solution: - Use a milder base (e.g., K2CO3) - Lower reaction temperature - Avoid prolonged reaction times basic->solution_base Yes basic->end No solution_acid->end solution_metal->end solution_base->end

Caption: Troubleshooting workflow for premature diallyl group cleavage.

Deprotection_Mechanism cluster_cycle Palladium-Catalyzed Deprotection Cycle pd0 Pd(0) Catalyst allyl_complex π-Allyl-Pd(II) Complex pd0->allyl_complex Oxidative Addition with Diallyl Substrate scavenger_attack Nucleophilic Attack by Scavenger allyl_complex->scavenger_attack product Deprotected Substrate + Allyl-Scavenger Adduct scavenger_attack->product product->pd0 Regeneration of Catalyst start Diallyl-Protected Substrate start->pd0 scavenger Scavenger (e.g., PhSiH3) scavenger->scavenger_attack

Caption: Mechanism of palladium-catalyzed diallyl deprotection with a scavenger.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_protection Substrate (Alcohol, Amine, or Carboxylic Acid) reaction_protection React with Allyl Source (e.g., Allyl Bromide, Allyl Chloroformate) start_protection->reaction_protection workup_protection Aqueous Workup & Extraction reaction_protection->workup_protection purification_protection Column Chromatography workup_protection->purification_protection product_protection Diallyl-Protected Substrate purification_protection->product_protection start_deprotection Diallyl-Protected Substrate product_protection->start_deprotection Intermediate for further synthesis reaction_deprotection Treat with Pd(0) Catalyst & Scavenger start_deprotection->reaction_deprotection workup_deprotection Reaction Quench & Solvent Removal reaction_deprotection->workup_deprotection purification_deprotection Column Chromatography workup_deprotection->purification_deprotection product_deprotection Deprotected Substrate purification_deprotection->product_deprotection

Caption: General experimental workflow for protection and deprotection.

References

stability issues of Diallyl N,N-diisopropylphosphoramidite in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diallyl N,N-diisopropylphosphoramidite in solution. The information is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily compromised by two main factors:

  • Moisture: Phosphoramidites are extremely sensitive to water, which leads to hydrolysis of the phosphoramidite group.[1][2] This reaction renders the reagent inactive for its intended phosphitylation purpose.

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), especially in the presence of air and certain impurities. This oxidized form will not participate in the desired coupling reactions.

Q2: How should I properly store this compound, both as a solid and in solution?

A2: Proper storage is critical to maintain the integrity of the reagent.

  • Solid Form: The solid phosphoramidite should be stored at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[3] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]

  • In Solution: Solutions should be prepared fresh using anhydrous solvents, typically acetonitrile with a very low water content (<15 ppm).[1] For short-term storage, solutions should be kept under an inert atmosphere in a septum-sealed bottle. If a synthesis run is paused, it is recommended to store the amidite solutions at -20°C.[1]

Q3: What are the signs of degradation in my this compound solution?

A3: Degradation can be identified through several observations:

  • Poor experimental results: A significant decrease in the yield of your desired phosphorylated product is a primary indicator of reagent degradation.

  • Appearance of new peaks in analytical data: ³¹P NMR spectroscopy is a powerful tool to assess the purity of phosphoramidites.[4][5][6] The active P(III) species typically appears as a signal or a pair of diastereomeric signals around 140-155 ppm.[5] Degradation products, such as the hydrolyzed species or the oxidized P(V) form, will appear as new peaks in different regions of the spectrum (e.g., P(V) impurities are often found between -25 to 99 ppm).[4] HPLC analysis can also reveal the presence of impurity peaks.[4][7]

Q4: Can I use a this compound solution that has been stored for an extended period?

A4: It is strongly recommended to use freshly prepared solutions.[1] The stability of phosphoramidites in solution is limited, and even under anhydrous conditions, gradual degradation can occur. If you must use a previously prepared solution, its quality should be verified by ³¹P NMR or a small-scale test reaction before use in a critical experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in phosphitylation reaction Degraded this compound Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile (<15 ppm water).[1] Verify the purity of the solid phosphoramidite stock using ³¹P NMR.[8] Ensure all glassware and syringes are rigorously dried.
Presence of moisture in the reaction Use anhydrous solvents and reagents. Add molecular sieves (3 Å) to solvent bottles to remove residual moisture.[1] Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).[1]
Inefficient activation Use an appropriate activator, such as 1H-tetrazole or a less acidic alternative like 4,5-dicyanoimidazole (DCI), to protonate the diisopropylamino group.[9][10] Ensure the activator concentration is optimal for the reaction scale.
Appearance of unexpected peaks in ³¹P NMR spectrum Hydrolysis of the phosphoramidite This is indicated by the appearance of new peaks corresponding to H-phosphonate or other hydrolysis byproducts.[5] Discard the solution and prepare a fresh batch under strictly anhydrous conditions.
Oxidation of the phosphoramidite The oxidized P(V) species will appear as distinct peaks, typically in the -25 to 99 ppm region.[4] Purge solvents with an inert gas to minimize dissolved oxygen. Store solutions under an inert atmosphere.[1]

Experimental Protocols

Protocol 1: Anhydrous Preparation of this compound Solution

Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to atmospheric moisture.

Materials:

  • Solid this compound in manufacturer's sealed vial

  • Anhydrous acetonitrile (synthesis grade, <15 ppm water)[1]

  • Septum-sealed, oven-dried reagent bottle

  • Inert gas (dry argon or nitrogen) supply

  • Oven-dried syringes and needles

Procedure:

  • Equilibrate Phosphoramidite: Allow the sealed vial of solid phosphoramidite to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.[1]

  • Establish Inert Atmosphere: Perform the transfer inside a glove box or under a steady stream of dry argon or nitrogen.

  • Transfer Solid: Quickly transfer the required amount of solid phosphoramidite to the dry, septum-sealed reagent bottle.

  • Seal and Purge: Immediately cap the bottle and purge the headspace with inert gas for 1-2 minutes by inserting a supply needle and an exhaust needle through the septum.

  • Add Solvent: Using a clean, dry syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed source bottle.

  • Dissolve Amidite: Inject the acetonitrile into the reagent bottle containing the solid phosphoramidite. Swirl the bottle gently until the solid is completely dissolved.

  • Final Purge: Briefly purge the bottle's headspace with inert gas one final time. The solution is now ready for use.

Protocol 2: Quality Assessment by ³¹P NMR Spectroscopy

Objective: To assess the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample (solid or in solution)

  • Deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid phosphoramidite or an equivalent amount from a solution in 0.5 mL of deuterated solvent in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • The active this compound (P(III) species) should show a characteristic peak or a pair of diastereomeric peaks around 140-155 ppm.[5]

    • Look for the presence of P(V) impurities (oxidized species) in the region of -25 to 99 ppm.[4]

    • Other peaks outside the main P(III) signal region may indicate hydrolysis or other impurities.

Data Presentation

Table 1: Illustrative Purity Data of this compound by ³¹P NMR

Species Chemical Shift Range (ppm) Freshly Prepared Sample (% Area) Aged/Improperly Stored Sample (% Area)
Active P(III) Amidite140 - 155> 99.0< 90.0
P(V) Impurities (Oxidized)-25 - 99< 0.5> 5.0
Other P(III) Impurities100 - 169 (excluding main peak)< 0.5> 5.0
Note: These are typical values for phosphoramidites and serve as an example. Actual chemical shifts and impurity levels may vary.[4][5]

Visualizations

degradation_pathway Amidite This compound (Active P(III)) Hydrolyzed Hydrolyzed Species (e.g., H-phosphonate) Amidite->Hydrolyzed + H₂O Oxidized Oxidized Species (Inactive P(V)) Amidite->Oxidized + [O] Inactive Inactive for Coupling Hydrolyzed->Inactive Oxidized->Inactive

Caption: Key degradation pathways for this compound.

troubleshooting_workflow Start Low Product Yield CheckAmidite Check Amidite Solution Start->CheckAmidite CheckConditions Check Reaction Conditions Start->CheckConditions FreshSolution Prepare Fresh Solution CheckAmidite->FreshSolution Is solution old? PurityAnalysis Analyze Purity (³¹P NMR) CheckAmidite->PurityAnalysis Is purity unknown? Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Moisture suspected? Activator Optimize Activator CheckConditions->Activator Activation issue? Success Problem Solved FreshSolution->Success PurityAnalysis->Success Anhydrous->Success Activator->Success

Caption: Troubleshooting workflow for low-yield phosphitylation reactions.

References

Technical Support Center: Phosphoramidite Reactions and Water Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of water contamination on phosphoramidite reactions in oligonucleotide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does water contamination affect phosphoramidite stability and the coupling reaction?

A1: Water is a significant detriment to successful phosphoramidite chemistry for two primary reasons:

  • Phosphoramidite Hydrolysis: Phosphoramidites are highly susceptible to hydrolysis, where water reacts with the phosphoramidite molecule. This reaction leads to the formation of phosphonate and H-phosphonate byproducts, which are inactive in the coupling step.[1][2] This degradation of the key building block reduces the concentration of active phosphoramidite available for synthesis, leading to lower yields.[1]

  • Competitive Reaction during Coupling: During the coupling step, the phosphoramidite is activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. If water is present, it can compete with the 5'-hydroxyl group, reacting with the activated phosphoramidite and preventing its addition to the oligonucleotide.[2]

Q2: What are the signs of water contamination in my phosphoramidite reaction?

A2: The most common indicator of water contamination is a decrease in coupling efficiency.[3] This can be observed in real-time on an automated synthesizer by a drop in the trityl cation signal during the deblocking step of the subsequent cycle.[3] Post-synthesis, analysis of the crude oligonucleotide product by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) will show a higher proportion of shorter, truncated sequences (failure sequences) relative to the full-length product.[3]

Q3: How much water is acceptable in the acetonitrile used for phosphoramidite reactions?

A3: To ensure high coupling efficiency, it is crucial to use anhydrous acetonitrile. The recommended water content is below 30 parts per million (ppm), with ideal conditions being less than 10 ppm.[2]

Q4: Are all phosphoramidites equally sensitive to water?

A4: No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The general order of stability is T > dC > dA >> dG.[1][4] 2'-deoxyguanosine (dG) phosphoramidite is particularly unstable and degrades more rapidly, in part due to an autocatalytic degradation pathway.[1][4][5]

Q5: How can I minimize water contamination in my experiments?

A5: Minimizing water contamination requires stringent anhydrous techniques:

  • Use fresh, high-quality, anhydrous grade acetonitrile with a water content of less than 30 ppm, and preferably less than 10 ppm.[2][6]

  • Store phosphoramidites under an inert atmosphere, such as argon or nitrogen, at the recommended low temperature (typically -20°C).

  • When preparing phosphoramidite solutions, use a syringe to transfer anhydrous acetonitrile to the vial, piercing the septum to avoid exposure to atmospheric moisture.

  • Consider adding molecular sieves (3 Å) to your solvent bottles to help scavenge any residual moisture.[1][6]

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low coupling efficiency, follow these steps to diagnose and resolve the issue.

Step 1: Verify Reagent Integrity

  • Acetonitrile: Test the water content of your acetonitrile using Karl Fischer titration. If it is above the recommended limits, use a fresh, sealed bottle of anhydrous acetonitrile.[2]

  • Phosphoramidites: Use fresh phosphoramidites and ensure they have been stored correctly. Analyze the purity of the phosphoramidite solution using ³¹P NMR or HPLC to check for degradation products like H-phosphonates.[2]

  • Activator: Ensure the activator is fresh and has been stored under anhydrous conditions.

Step 2: Inspect the Synthesizer

  • Check for any leaks in the fluidics system.

  • Ensure that solvent and reagent lines are not blocked.

  • Verify that the correct volumes of reagents are being delivered to the synthesis column.

Step 3: Review the Synthesis Protocol

  • Coupling Time: For phosphoramidites that are known to be more challenging to couple, such as those with steric hindrance, consider increasing the coupling time.[3]

  • Reagent Concentration: Increasing the concentration of the phosphoramidite and activator can sometimes improve coupling efficiency.[3]

Step 4: Analyze the Crude Product

  • Perform RP-HPLC analysis on the crude oligonucleotide product. A high percentage of failure sequences is a strong indicator of a persistent coupling problem.[3]

Quantitative Data

While a direct correlation table between water concentration and coupling efficiency is highly dependent on specific experimental conditions, the following tables provide guidance on acceptable water levels and the relative stability of phosphoramidites.

Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis

Water Content (ppm)Recommendation
< 10 ppmIdeal
< 30 ppmAcceptable
> 30 ppmNot Recommended

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditeRelative Stability
Thymidine (T)Most Stable
2'-deoxycytidine (dC)Stable
2'-deoxyadenosine (dA)Less Stable
2'-deoxyguanosine (dG)Least Stable

Note: The stability of dG phosphoramidites is significantly lower due to autocatalytic degradation pathways.[1][4]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile

Objective: To accurately determine the water content in acetonitrile used for oligonucleotide synthesis.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol for Karl Fischer titration

  • Karl Fischer reagent (one-component or two-component system)

  • Water standard for titer determination

  • Gastight syringe

  • Acetonitrile sample

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.

  • Solvent Addition: Add a suitable volume of anhydrous methanol to the titration vessel.

  • Pre-titration: Titrate the methanol with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent and the vessel.

  • Titer Determination: Accurately add a known amount of water standard to the conditioned methanol and titrate with the Karl Fischer reagent to the endpoint. The titer of the reagent (mg H₂O/mL) is calculated.

  • Sample Analysis: Carefully draw the acetonitrile sample into a gastight syringe and inject a known volume or weight into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content of the acetonitrile sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the amount of sample added. The result is typically expressed in parts per million (ppm).

Protocol 2: Trityl Cation Monitoring for Coupling Efficiency

Objective: To monitor the efficiency of each coupling step in real-time during automated oligonucleotide synthesis.

Materials:

  • Automated DNA/RNA synthesizer equipped with an in-line UV-Vis detector

  • Synthesis reagents (phosphoramidites, activator, deblocking solution, etc.)

Methodology:

  • Synthesizer Setup: Ensure the in-line UV-Vis detector is set to measure the absorbance of the trityl cation at approximately 495 nm.[7]

  • Initiate Synthesis: Begin the oligonucleotide synthesis program.

  • Deblocking and Data Collection: During each deblocking step, the 5'-dimethoxytrityl (DMT) group is cleaved by the acidic deblocking solution, releasing a colored trityl cation.[7] This cation flows through the detector, and the synthesizer's software records the absorbance peak for each cycle.[7]

  • Data Analysis:

    • A consistent and high absorbance reading for each cycle indicates efficient coupling in the preceding step.

    • A significant drop in the absorbance signal for a particular cycle points to a failure in the coupling of the previous phosphoramidite.[3]

    • The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, a feature often automated by the synthesizer's software.[7]

Visualizations

Caption: Ideal phosphoramidite coupling versus the detrimental hydrolysis reaction caused by water contamination.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Step 1: Check Reagents - Acetonitrile Water Content - Phosphoramidite Purity - Activator Freshness Start->Check_Reagents Check_Synthesizer Step 2: Inspect Synthesizer - Check for Leaks - Verify Line Integrity - Confirm Delivery Volumes Check_Reagents->Check_Synthesizer Review_Protocol Step 3: Review Protocol - Adjust Coupling Time - Modify Concentrations Check_Synthesizer->Review_Protocol Analyze_Product Step 4: Analyze Crude Product (RP-HPLC) Review_Protocol->Analyze_Product High_Failures High Percentage of Failure Sequences? Analyze_Product->High_Failures Resolved Issue Resolved High_Failures->Resolved No Revisit Re-evaluate Steps 1-3 High_Failures->Revisit Yes Revisit->Check_Reagents

Caption: A systematic workflow for troubleshooting low coupling efficiency in phosphoramidite reactions.

References

Technical Support Center: Purification of Oligonucleotides After Diallyl Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic oligonucleotides following the removal of diallyl protecting groups from nucleobases.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying oligonucleotides after diallyl group removal?

A1: The primary challenges include incomplete deprotection, the formation of side products, and the presence of residual palladium catalyst from the deprotection reaction. Incomplete removal of diallyl groups leads to co-elution of the protected or partially protected oligonucleotides with the desired full-length product during reverse-phase HPLC, complicating purification.[1] Residual palladium can interfere with downstream applications and may require specific scavenging steps for removal.[2]

Q2: Which purification method is recommended after diallyl deprotection: HPLC or PAGE?

A2: Both High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) can be used for purification after diallyl deprotection. The choice depends on the specific requirements of your application.

  • Reverse-Phase HPLC (RP-HPLC) is often preferred for its ability to separate the desired oligonucleotide from more hydrophobic impurities, such as those with remaining protecting groups.[3] It generally offers higher recovery than PAGE.[4]

  • PAGE provides excellent resolution based on size and can be effective for achieving high purity (>95%), especially for longer oligonucleotides.[5] However, it typically results in lower yields (20-50%) compared to HPLC (50-70%).[4]

For many applications requiring high purity, a dual purification approach involving both HPLC and PAGE may be beneficial.[6]

Q3: How can I detect incomplete diallyl group removal?

A3: Mass spectrometry (MS) is the most definitive method to confirm the complete removal of diallyl groups.[7][8][9] An increase in the observed mass compared to the expected molecular weight of the fully deprotected oligonucleotide indicates the presence of remaining protecting groups. Analytical RP-HPLC can also be indicative, as incompletely deprotected species will have different retention times than the fully deprotected product.

Q4: What are the potential side products of diallyl deprotection, and how can they be removed?

A4: Side reactions during deprotection can lead to the formation of various impurities. For example, the reagents used for diallyl removal, such as palladium catalysts, can sometimes lead to the formation of adducts or modified oligonucleotides.[1] Purification by HPLC is generally effective at separating these side products from the target oligonucleotide. Mass spectrometry is a crucial tool for the identification of these side products.[1][10]

Q5: Can residual palladium from the deprotection reaction affect my downstream applications?

A5: Yes, residual palladium can be problematic for biological assays and subsequent enzymatic reactions.[2] It is advisable to incorporate steps to remove residual palladium, such as using metal scavengers, especially for sensitive applications.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad or multiple peaks in HPLC chromatogram 1. Incomplete diallyl deprotection.2. Formation of side products during deprotection.3. Oligonucleotide secondary structure.1. Optimize deprotection conditions (e.g., reaction time, temperature, reagent concentration). Confirm complete deprotection by mass spectrometry.[7][8][9]2. Adjust purification gradient and conditions to improve separation. Characterize impurities by mass spectrometry.[1][10]3. Perform HPLC at an elevated temperature (e.g., 60-80°C) to denature secondary structures.
Low yield after purification 1. Suboptimal purification protocol.2. Loss of product during extraction or precipitation steps.3. Degradation of the oligonucleotide during deprotection or purification.1. For HPLC, optimize the gradient and collection window. For PAGE, ensure efficient elution from the gel.[4]2. Review and optimize all transfer and handling steps to minimize physical loss.3. Analyze the crude and purified product by MS to check for degradation products. Use milder deprotection conditions if necessary.
Observed mass is higher than expected in MS analysis Presence of one or more remaining diallyl protecting groups.Re-treat the oligonucleotide with the deprotection reagents under optimized conditions. Monitor the reaction by MS to ensure complete removal.
Presence of unexpected adducts in MS analysis Side reactions with deprotection reagents or scavengers.Modify the deprotection cocktail or purification strategy to avoid the formation of these adducts. Consider using alternative scavengers.
Inhibition of downstream enzymatic reactions Residual palladium catalyst from the deprotection step.Incorporate a palladium scavenging step after deprotection, using commercially available scavengers or resins.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Diallyl Deprotection of Oligonucleotides

This protocol outlines a general procedure for the removal of diallyl protecting groups from synthetic oligonucleotides using a palladium catalyst.

Materials:

  • Diallyl-protected oligonucleotide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Scavenger (e.g., sodium borohydride, morpholine)

  • Anhydrous, degassed solvent (e.g., a mixture of acetonitrile and triethylammonium acetate buffer)

Procedure:

  • Dissolve the diallyl-protected oligonucleotide in the anhydrous, degassed solvent.

  • Prepare the palladium catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in the same solvent system.

  • Add the catalyst solution to the oligonucleotide solution. The final concentration of the palladium catalyst should be optimized but is typically in the range of 5-10 mol% relative to the oligonucleotide.

  • Add the scavenger to the reaction mixture. The choice and concentration of the scavenger should be optimized to efficiently trap the allyl groups without causing side reactions.

  • Incubate the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress of the deprotection by HPLC and/or mass spectrometry.

  • Once the deprotection is complete, proceed with the purification of the oligonucleotide.

Note: This is a general protocol and may require optimization for specific oligonucleotides and protecting group locations.

Protocol 2: RP-HPLC Purification of Deprotected Oligonucleotides

This protocol describes a general method for the purification of oligonucleotides by reverse-phase HPLC after diallyl group removal.

Materials:

  • Deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0)

  • Mobile Phase B: Acetonitrile

Procedure:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Inject the deprotected oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Collect the fractions corresponding to the main peak of the full-length product.

  • Analyze the collected fractions for purity by analytical HPLC and confirm the identity and mass by mass spectrometry.

  • Pool the pure fractions and desalt if necessary for downstream applications.

Data Presentation

Table 1: Comparison of Purification Methods for a 20-mer Oligonucleotide after Diallyl Group Removal

Purification MethodTypical Purity (%)[5][11][12]Typical Yield (%)[4]Key AdvantagesKey Disadvantages
RP-HPLC >8550-70Good for removing hydrophobic impurities, higher yield.May not resolve n-1 and n+1 species as well as PAGE.
PAGE >9520-50Excellent size resolution, high purity.Lower yield, more labor-intensive.

Note: The actual purity and yield can vary depending on the oligonucleotide sequence, length, and the efficiency of the synthesis and deprotection steps.

Visualizations

Deprotection_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis (Diallyl-Protected Monomers) Cleavage Cleavage from Solid Support Synthesis->Cleavage Crude Oligonucleotide Diallyl_Removal Palladium-Catalyzed Diallyl Group Removal Cleavage->Diallyl_Removal Purification RP-HPLC or PAGE Diallyl_Removal->Purification Deprotected Oligo Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Purified Oligo Troubleshooting_Diallyl_Purification Start Impure Oligonucleotide after Purification Check_MS Analyze by Mass Spectrometry Start->Check_MS Mass_High Mass Higher than Expected? Check_MS->Mass_High Incomplete_Deprotection Incomplete Diallyl Removal Mass_High->Incomplete_Deprotection Yes Other_Impurities Other Impurities Present? Mass_High->Other_Impurities No Optimize_Deprotection Optimize Deprotection Conditions (Time, Temp, Reagents) Incomplete_Deprotection->Optimize_Deprotection Optimize_Purification Optimize Purification Method (Gradient, Column, etc.) Other_Impurities->Optimize_Purification Yes Pure_Product Pure Oligonucleotide Other_Impurities->Pure_Product No Check_Side_Products Characterize Side Products (MS/MS) Optimize_Purification->Check_Side_Products

References

Technical Support Center: Minimizing Unwanted Phosphonate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing unwanted phosphonate byproduct formation during chemical synthesis.

Troubleshooting Guide: Unwanted Phosphonate Formation

This section is designed to help you diagnose and resolve specific issues related to the formation of phosphonate impurities in your reactions.

Q1: I am observing a significant amount of a phosphonate byproduct in my reaction, leading to a low yield of my desired product. What are the common causes and how can I mitigate this?

A1: The formation of unwanted phosphonate byproducts is a frequent challenge, often stemming from side reactions with starting materials or intermediates. The Michaelis-Arbuzov reaction, a common method for forming C-P bonds, is particularly susceptible to these issues.

Key Troubleshooting Steps:

  • Evaluate Substrate Reactivity: The choice of your alkyl halide is critical. Primary alkyl halides are the most efficient for the Michaelis-Arbuzov reaction. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1]

    • Recommendation: If feasible, switch to a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl.[1] For less reactive halides, consider using a catalyst or exploring alternative synthetic routes.[1]

  • Optimize Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, particularly with less reactive phosphite esters.[1] Insufficient heat can result in an incomplete reaction, leaving starting materials that can engage in side reactions.

    • Recommendation: Carefully monitor and optimize the reaction temperature. Use techniques like TLC or ³¹P NMR to track the reaction's progress and determine the ideal heating duration.[1]

  • Manage Byproduct Reactivity: A common side reaction involves the alkyl halide byproduct, formed during the reaction, reacting with the starting phosphite. This leads to a mixture of phosphonate products.

    • Recommendation: Employ a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be continuously removed by distillation during the reaction.[1] Alternatively, using an excess of the initial alkyl halide can help drive the reaction toward the desired product.[1]

Q2: During the deprotection of my phosphonate ester using the McKenna reaction, I'm observing significant side product formation. How can I avoid this?

A2: The McKenna reaction, which uses bromotrimethylsilane (BTMS) for deprotection, can lead to side reactions if not properly controlled. The alkyl bromide formed as a byproduct is a potential alkylating agent that can react with other functional groups in your molecule, especially with prolonged reaction times.[2]

Key Troubleshooting Steps:

  • Control Reaction Time and Temperature: While the McKenna reaction can be completed in a few hours, the rate is highly dependent on the structure of the phosphonate ester.[2][3] Leaving the reaction for extended periods (1-3 days is common) increases the risk of side reactions.[2][3] The reaction can be performed at room temperature, in refluxing dichloromethane (CH₂Cl₂), or at higher temperatures.[2][3]

    • Recommendation: Monitor the reaction closely using ³¹P NMR to ensure the silylation step goes to completion without unnecessary delays.[1] Using a low-boiling solvent like CH₂Cl₂ at reflux can help remove the ethyl bromide (EtBr) byproduct from the reaction mixture, minimizing N-alkylation side products.[2]

  • Consider Steric Hindrance: The choice of ester group on the phosphonate can influence the propensity for side reactions.

    • Recommendation: Using a more sterically hindered diisopropyl phosphonate ester instead of a diethyl analog can prevent N-alkylation side reactions, even with extended reaction times.[2]

  • Protect Acid-Labile Groups: The solvolysis step of the McKenna reaction generates phosphonic acids, which can cleave acid-labile protecting groups elsewhere in the molecule.[3]

    • Recommendation: Perform the solvolysis step in a buffered solution to prevent the cleavage of sensitive groups.[3]

Data Summary Tables

Table 1: Optimizing the Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate

ParameterVariationYield of Diethyl BenzylphosphonateNotes
Catalyst NoneModerateReaction may be slow.
Lewis Acid (e.g., ZnCl₂)HighCan accelerate the reaction, especially with less reactive halides.
Solvent Aprotic (e.g., THF, DCM, MeCN)Generally GoodCommon choices that influence solubility and reaction rate.[1]
Solvent-freeHighCan be a greener alternative, sometimes accelerated with microwave irradiation.[1]
Temperature 120°C - 160°COptimalNecessary for less reactive phosphite esters.[1]
< 120°CLowMay lead to incomplete reaction.

This table provides a general guide; optimal conditions should be determined experimentally for each specific substrate.

Table 2: Troubleshooting McKenna Reaction Side Products

IssuePotential CauseRecommended Solution
N-Alkylation of Amides Alkyl bromide byproduct reacting with amide nitrogen.[2]Use a more sterically hindered phosphonate ester (e.g., diisopropyl).[2] Remove alkyl bromide byproduct by refluxing in a low-boiling solvent like CH₂Cl₂.[2]
Cleavage of Acid-Labile Groups Formation of phosphonic acid during solvolysis.[3]Perform the solvolysis step in a buffered solution.[3]
Incomplete Deprotection Incomplete silylation or solvolysis.[1]Monitor the silylation step by ³¹P NMR to ensure completion.[1] Use a sufficient amount of methanol or a methanol/water mixture for solvolysis.[1]

Experimental Protocols

Protocol 1: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate by Aqueous Washing

This protocol is effective for removing common starting materials and polar impurities.[4]

  • Dissolve the Crude Product: Dissolve the crude Diethyl (2,6-dichlorobenzyl)phosphonate in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities, such as unreacted triethyl phosphite. Separate the organic layer.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities and remove some polar impurities like phosphonic acids. Check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Silica Gel Column Chromatography

This method is useful for separating the desired phosphonate from non-polar impurities like residual alkyl halides or when aqueous washing is insufficient.[4]

  • Prepare the Silica Gel Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired eluent system (e.g., starting with 100% hexanes). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elute the Column: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient elution is often most effective.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phosphonate.

Visual Diagrams

Michaelis_Arbuzov_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Michaelis-Arbuzov Reaction cause1 Substrate Reactivity start->cause1 cause2 Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Use more reactive alkyl halide (R-I > R-Br > R-Cl) or use a catalyst. cause1->sol1 sol2 Optimize temperature (120-160°C). Monitor with TLC or ³¹P NMR. cause2->sol2 sol3 Use phosphite with low-boiling byproduct (distill off). Use excess alkyl halide. cause3->sol3

Caption: Troubleshooting workflow for low yields in the Michaelis-Arbuzov reaction.

McKenna_Reaction_Workflow cluster_considerations Key Considerations to Avoid Side Reactions cluster_mitigation Mitigation Strategies start Phosphonate Ester Deprotection (McKenna Reaction) step1 Step 1: Silylation with BTMS start->step1 step2 Monitor by ³¹P NMR for completion step1->step2 con1 N-Alkylation Risk? (Amide groups present) step1->con1 step2->step1 Incomplete step3 Step 2: Solvolysis (e.g., with Methanol) step2->step3 Complete con2 Acid-Labile Groups Present? step3->con2 end Pure Phosphonic Acid step3->end mit1 Use sterically hindered phosphonate ester (diisopropyl). con1->mit1 mit2 Use buffered solution for solvolysis. con2->mit2

Caption: Decision workflow for minimizing side reactions during the McKenna reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to detect and quantify phosphonate byproducts?

A1: ³¹P NMR spectroscopy is a highly effective technique for both identifying and quantifying phosphorus-containing compounds, including desired phosphonates and byproducts, due to the wide chemical shift range and sensitivity of the ³¹P nucleus.[1][5] For separation and analysis, especially for complex mixtures, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are very powerful.[6]

Q2: Can I use distillation to purify my target phosphonate from byproducts?

A2: Distillation under reduced pressure can be a suitable purification method for some phosphonates. However, it is not always recommended, especially for high molecular weight compounds or those that are thermally sensitive, as they may decompose at the required high temperatures.[4] Careful evaluation of the thermal stability of your compound is necessary before attempting distillation.

Q3: Are there "greener" or more environmentally friendly approaches to minimizing phosphonate byproducts?

A3: Yes, several strategies can make phosphonate synthesis more environmentally friendly. Performing reactions under solvent-free conditions, sometimes with the aid of microwave irradiation, can lead to high yields and reduce solvent waste.[1][7] Additionally, the development of catalytic methods, such as the palladium-catalyzed Hirao coupling, can offer milder reaction conditions and reduce the need for stoichiometric reagents.[7][8]

Q4: My phosphonic acid product is a sticky, hygroscopic solid that is difficult to purify. What can I do?

A4: The high polarity of phosphonic acids often makes them difficult to handle and purify.[9][10] If direct crystallization is challenging, consider converting the phosphonic acid to a salt (e.g., a sodium or triethylammonium salt), which may have better crystallization properties.[9] Lyophilization from tert-butanol has also been reported to yield better solid products than from water.[9] For purification, reversed-phase chromatography (e.g., preparative RP-HPLC) or ion-exchange chromatography can be effective for these highly polar compounds.[9][10]

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Oligonucleotides Synthesized with Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphoramidite chemistry is a critical determinant of synthetic oligonucleotide purity and performance. While standard β-cyanoethyl (CE) phosphoramidites are ubiquitous, alternative reagents like Diallyl N,N-diisopropylphosphoramidite offer a distinct chemical handle for oligonucleotide modification and purification. This guide provides an objective comparison of the synthesis and subsequent HPLC analysis of oligonucleotides prepared using this compound versus those made with conventional phosphoramidites. The comparison is based on the distinct properties conferred by the diallyl protecting group strategy.

Introduction to Diallyl Phosphoramidite in Oligonucleotide Synthesis

This compound serves as a phosphitylating agent that introduces a phosphate group protected by two allyl moieties. This approach is primarily utilized for the synthesis of oligonucleotides requiring a 5'-phosphate group or for protecting the internucleotide phosphate linkages during synthesis. The key difference from standard phosphoramidites lies in the deprotection strategy for the phosphate group. While the standard 2-cyanoethyl group is removed by β-elimination under basic conditions (e.g., ammonium hydroxide), the allyl groups require a specific chemical cleavage, typically mediated by a palladium catalyst. This orthogonal deprotection scheme allows for selective manipulations of the oligonucleotide.

The final product for HPLC analysis can be either the diallyl-protected oligonucleotide or the deprotected, 5'-phosphorylated oligonucleotide. Each will exhibit different chromatographic behavior compared to a standard, unmodified oligonucleotide.

Comparative HPLC Performance

The primary factor influencing the HPLC profile of an oligonucleotide is its overall charge and hydrophobicity. The introduction of diallyl groups or a 5'-phosphate will alter these properties, leading to different retention characteristics in ion-pair reversed-phase (IP-RP) HPLC.

Key Performance Comparison:

FeatureOligonucleotide with Diallyl PhosphateStandard Oligonucleotide (5'-OH)5'-Phosphorylated Oligonucleotide
Relative Hydrophobicity HigherBaselineLower
Expected IP-RP-HPLC Retention Time LongerBaselineShorter
Primary Separation Principle Hydrophobicity of the oligonucleotide and the diallyl groups.Charge of the phosphate backbone and hydrophobicity of the nucleobases.Increased charge from the 5'-phosphate group leads to earlier elution.
Potential Impurities Incomplete deallylation products, palladium contamination (if applicable).Standard synthesis impurities (n-1, n+1 shortmers, depurination products).Impurities from the phosphorylation and deallylation steps.

Table 1: Comparison of Expected HPLC Performance. This table outlines the anticipated differences in IP-RP-HPLC behavior based on the modification state of the oligonucleotide.

Experimental Workflows and Protocols

The synthesis and analysis workflow for oligonucleotides made with this compound involves additional or alternative steps compared to standard oligonucleotide synthesis.

I. Synthesis and Deprotection Workflow

The synthesis cycle for incorporating the diallyl phosphoramidite is similar to the standard phosphoramidite chemistry. The key divergence is in the deprotection step.

cluster_0 Standard Synthesis cluster_1 Diallyl Phosphoramidite Synthesis Standard_Synthesis Solid-Phase Synthesis (Standard Phosphoramidites) Standard_Deprotection Cleavage & Deprotection (e.g., NH4OH) Standard_Synthesis->Standard_Deprotection Standard_HPLC IP-RP-HPLC Analysis Standard_Deprotection->Standard_HPLC Diallyl_Synthesis Solid-Phase Synthesis (with Diallyl Phosphoramidite) Diallyl_Cleavage Cleavage & Base Deprotection (e.g., NH4OH) Diallyl_Synthesis->Diallyl_Cleavage Deallylation Palladium-Catalyzed Deallylation Diallyl_Cleavage->Deallylation Diallyl_HPLC IP-RP-HPLC Analysis Deallylation->Diallyl_HPLC

Figure 1: Comparative experimental workflows.

Protocol for Palladium-Catalyzed Deallylation of Oligonucleotides:

This protocol is a representative example and may require optimization.

  • Cleavage and Base Deprotection: The oligonucleotide is first cleaved from the solid support and the nucleobase protecting groups are removed using standard procedures (e.g., concentrated ammonium hydroxide). The diallyl-protected oligonucleotide is then isolated.

  • Deallylation Reaction Mixture:

    • Dissolve the diallyl-protected oligonucleotide in a suitable buffer (e.g., Tris-HCl).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Add a scavenger, such as butylamine or morpholine, to trap the cleaved allyl groups.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).

  • Quenching and Purification: Quench the reaction and purify the resulting 5'-phosphorylated oligonucleotide, typically by ethanol precipitation or a desalting column, prior to HPLC analysis.

II. Ion-Pair Reversed-Phase HPLC Protocol

This is a general protocol for the analysis of oligonucleotides and would be applicable for comparing the different species.[1][2][3]

1. Materials and Reagents:

  • Crude or purified oligonucleotide sample.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Ion-pairing reagent concentrate, e.g., Triethylammonium acetate (TEAA) or a solution of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP).

  • Mobile Phase A: e.g., 100 mM TEAA in water.

  • Mobile Phase B: e.g., 100 mM TEAA in 50% ACN.

2. HPLC System and Column:

  • A binary HPLC system with a gradient pump, UV detector, and autosampler.

  • Reversed-phase column suitable for oligonucleotide analysis (e.g., C8 or C18, with a pore size of 100-300 Å).

3. Chromatographic Conditions:

  • Column Temperature: 50-60 °C to denature secondary structures.

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.

  • Detection: UV absorbance at 260 nm.

  • Gradient Program: A linear gradient is used to elute the oligonucleotides. An example gradient is:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B

    • 35-40 min: 65-95% B

    • 40-45 min: 95% B

    • 45-50 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in Mobile Phase A or HPLC-grade water to a suitable concentration (e.g., 0.1-1.0 OD/mL).

  • Filter the sample through a 0.22 µm syringe filter if necessary.

Logical Relationships in Analysis

The choice of synthetic route and deprotection method directly impacts the final product and its analytical profile.

cluster_0 Synthesis Choice cluster_1 Deprotection Method cluster_2 Final Product Standard_Phos Standard Phosphoramidite Standard_Dep Standard Deprotection Standard_Phos->Standard_Dep Diallyl_Phos Diallyl Phosphoramidite Diallyl_Dep Orthogonal Deprotection (e.g., Palladium-Catalyzed) Diallyl_Phos->Diallyl_Dep Standard_Oligo Standard Oligonucleotide (5'-OH) Standard_Dep->Standard_Oligo Phospho_Oligo 5'-Phosphorylated Oligonucleotide Diallyl_Dep->Phospho_Oligo

Figure 2: Logical relationship of synthesis to final product.

Conclusion

The use of this compound in oligonucleotide synthesis provides a valuable method for producing oligonucleotides with 5'-phosphate modifications. This approach necessitates a distinct deprotection strategy, typically involving palladium catalysis, which is a key point of differentiation from standard phosphoramidite chemistry. The resulting 5'-phosphorylated oligonucleotides, or the diallyl-protected intermediates, will exhibit different retention behaviors in IP-RP-HPLC compared to their unmodified 5'-hydroxyl counterparts. For professionals in drug development and research, understanding these differences is crucial for designing appropriate purification and analytical validation strategies for modified oligonucleotides. While direct side-by-side comparative data in the literature is scarce, the principles of chromatography and the known chemical properties of these molecules allow for a robust and informative comparison.

References

Mass Spectrometry of Diallyl-Protected Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic oligonucleotides, the choice of protecting groups is a critical parameter influencing not only the efficiency of the synthesis but also the subsequent analysis and purification of the final product. Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides, providing confirmation of molecular weight, sequence fidelity, and identification of impurities. This guide provides a comparative analysis of the mass spectrometry of diallyl-protected oligonucleotides versus those synthesized with more conventional protecting groups, such as benzoyl (Bz) and isobutyryl (iBu).

Introduction to Protecting Groups in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, reactive functional groups on the nucleobases are temporarily blocked by protecting groups to prevent undesirable side reactions.[1][2] Standard protection strategies commonly employ benzoyl (Bz) for deoxyadenosine (dA) and deoxycytidine (dC), and isobutyryl (iBu) for deoxyguanosine (dG).[1][2] These groups are typically removed in a final deprotection step, usually involving treatment with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[1][2]

The diallyl protecting group strategy offers an alternative, orthogonal approach. Here, allyl groups are used for the protection of the exocyclic amines of the nucleobases (allyloxycarbonyl, AOC) and the phosphate backbone. A key advantage of this strategy is the potential for on-support analysis by mass spectrometry, streamlining the quality control process.

Mass Spectrometry Analysis: A Tale of Two Workflows

The choice of protecting group strategy dictates the workflow for mass spectrometry analysis. Oligonucleotides synthesized with standard benzoyl and isobutyryl protecting groups must undergo complete deprotection prior to MS analysis to yield the target oligonucleotide for accurate mass determination.[1][3] In contrast, diallyl-protected oligonucleotides can be analyzed directly while still attached to the solid support, offering a more rapid assessment of the synthesis quality.[4]

Standard Workflow (Benzoyl/Isobutyryl Protecting Groups)

The conventional approach involves the following steps:

  • Synthesis: Automated solid-phase synthesis of the oligonucleotide.

  • Cleavage and Deprotection: Treatment with a basic solution (e.g., ammonium hydroxide) to cleave the oligonucleotide from the solid support and remove all protecting groups.[1]

  • Purification: Typically performed by high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter failure sequences and other impurities.

  • Mass Spectrometry Analysis: The purified, fully deprotected oligonucleotide is analyzed by either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[3][5]

On-Support Analysis Workflow (Diallyl Protecting Groups)

The use of diallyl protecting groups allows for a more direct analytical workflow:

  • Synthesis: Automated solid-phase synthesis using diallyl-protected phosphoramidites.

  • On-Support Mass Spectrometry Analysis: A small portion of the solid support with the attached, fully protected oligonucleotide is directly analyzed by MALDI-TOF MS.[4] This provides a rapid check of the synthesis fidelity at each step or at the completion of the synthesis.

  • Cleavage and Deprotection: Subsequent removal of the diallyl protecting groups is typically achieved under mild conditions, often using a palladium catalyst.

  • Purification and Final Analysis: The deprotected oligonucleotide is then purified and can be further analyzed by conventional MS methods if required.

Comparative Data Presentation

The following tables summarize the key differences in the mass spectrometry analysis of oligonucleotides synthesized with diallyl versus standard protecting groups.

Table 1: Workflow Comparison

FeatureDiallyl Protecting GroupsStandard (Benzoyl/Isobutyryl) Protecting Groups
MS Analysis Point On-support, before cleavage and deprotectionOff-support, after cleavage and deprotection
Primary Advantage Rapid, in-process quality controlWell-established, extensive literature
Primary Disadvantage Requires specific MALDI-TOF setup for on-support analysisDeprotection step is time-consuming and can introduce side products
Typical MS Technique MALDI-TOFESI-MS, MALDI-TOF

Table 2: Mass Increments of Common Protecting Groups

In cases of incomplete deprotection, residual protecting groups will lead to an increase in the observed molecular weight of the oligonucleotide. Mass spectrometry is a highly sensitive technique for detecting such impurities.[1][3][6]

Protecting GroupNucleobase(s)Mass Added (Da)
Diallyl (AOC) dA, dC, dG84.07
Benzoyl (Bz) dA, dC104.11
Isobutyryl (iBu) dG70.09

Experimental Protocols

Protocol 1: On-Support MALDI-TOF MS of Diallyl-Protected Oligonucleotides

This protocol is adapted from the on-support analysis of oligonucleotides.[4]

  • Sample Preparation:

    • After synthesis, wash the solid support (e.g., controlled pore glass, CPG) with acetonitrile and dry it thoroughly under a stream of argon.

    • Suspend a small amount of the CPG beads (approximately 0.1 mg) in the MALDI matrix solution. A suitable matrix is 2,4,6-trihydroxyacetophenone (THAP) in a 1:1 mixture of acetonitrile and 0.1 M diammonium citrate.

  • MALDI-TOF MS Analysis:

    • Spot 1 µL of the suspension onto the MALDI target plate and allow it to air dry.

    • Acquire mass spectra in the negative ion linear mode. The expected mass will be that of the fully protected oligonucleotide still attached to the linker on the solid support.

Protocol 2: LC-MS Analysis of Deprotected Oligonucleotides

This protocol outlines a general procedure for the analysis of fully deprotected oligonucleotides.[7][8]

  • Sample Preparation:

    • After cleavage, deprotection, and purification, desalt the oligonucleotide sample using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

    • Dissolve the purified oligonucleotide in a solvent compatible with LC-MS, typically a mixture of water and acetonitrile with an ion-pairing agent.

  • LC-MS Conditions:

    • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 8 mM triethylamine and 200 mM hexafluoroisopropanol).[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high organic mobile phase to elute the oligonucleotide.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.

    • Compare the observed mass with the calculated theoretical mass.

Visualization of Workflows and Concepts

G Figure 1. Mass Spectrometry Workflow Comparison cluster_0 Diallyl-Protected Oligonucleotides cluster_1 Standard Protected Oligonucleotides A1 Solid-Phase Synthesis A2 On-Support MALDI-TOF MS A1->A2 Direct Analysis A3 Cleavage & Deprotection A2->A3 A4 Purification A3->A4 A5 Final Product Analysis (Optional) A4->A5 B1 Solid-Phase Synthesis B2 Cleavage & Deprotection B1->B2 B3 Purification B2->B3 B4 LC-MS or MALDI-TOF MS B3->B4

Caption: Workflow for diallyl vs. standard protected oligos.

G Figure 2. Detection of Incomplete Deprotection by MS cluster_0 Oligonucleotide Synthesis cluster_1 Deprotection cluster_2 Mass Spectrometry Analysis cluster_3 Expected Outcomes Syn Protected Oligonucleotide Dep Deprotection Reaction Syn->Dep MS Mass Spectrometer Dep->MS Complete Expected Mass (M) MS->Complete Complete Deprotection Incomplete Higher Mass (M + protecting group) MS->Incomplete Incomplete Deprotection

Caption: Incomplete deprotection detection by mass spectrometry.

Performance Comparison and Considerations

  • Speed and Efficiency: The on-support analysis of diallyl-protected oligonucleotides offers a significant time advantage by providing quality control data without the need for a full deprotection and purification cycle. This can be particularly beneficial for high-throughput synthesis and for optimizing synthesis conditions.

  • Sensitivity and Accuracy: For final product characterization, LC-MS of fully deprotected oligonucleotides generally provides higher resolution and sensitivity, allowing for the detection and quantification of low-level impurities.[9][10] Incomplete deprotection is readily detected by both MALDI-TOF and ESI-MS as adducts with masses corresponding to the residual protecting groups.[1][3][6]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used for sequence verification. The presence of protecting groups can influence fragmentation patterns. While MS/MS of fully deprotected oligonucleotides is well-characterized, the fragmentation of protected oligonucleotides may be more complex, potentially providing information about the location of the protecting group but also possibly complicating spectral interpretation.

Conclusion

The choice between diallyl and standard protecting groups for oligonucleotide synthesis has a direct impact on the mass spectrometry workflow. The diallyl strategy enables a rapid, on-support quality control step via MALDI-TOF MS, which is a significant advantage for process monitoring. Standard protecting groups like benzoyl and isobutyryl necessitate a more traditional workflow of deprotection followed by MS analysis, which remains the gold standard for final product characterization and impurity profiling. Ultimately, the optimal choice of protecting group and analytical strategy will depend on the specific requirements of the research or drug development program, balancing the need for speed and in-process control with the demand for comprehensive characterization of the final oligonucleotide product.

References

A Comparative Guide to Diallyl N,N-diisopropylphosphoramidite and Cyanoethyl Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of phosphoramidite chemistry is a critical determinant of efficiency, purity, and scalability in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. The most prevalent method utilizes 2-cyanoethyl (CE) as the phosphate protecting group. However, alternative strategies, such as the use of diallyl protection, offer distinct advantages, particularly for the synthesis of sensitive or modified oligonucleotides. This guide provides an objective comparison of Diallyl N,N-diisopropylphosphoramidite and conventional cyanoethyl phosphoramidites, supported by chemical principles and experimental considerations.

At a Glance: Key Differences

FeatureDiallyl PhosphoramiditesCyanoethyl Phosphoramidites
Protecting Group Allyl2-Cyanoethyl
Deprotection Condition Mild, often palladium-catalyzed or with other nucleophilesStrong base (e.g., ammonium hydroxide, methylamine)
Key Advantage Orthogonal deprotection for sensitive oligonucleotidesWell-established, high coupling efficiencies, cost-effective
Potential Side Reaction Residual palladium contaminationBase modification (cyanoethylation)
Ideal For Modified oligonucleotides, RNA synthesis, sensitive labelsHigh-throughput DNA synthesis, routine applications

Chemical Structures and Reaction Pathway

The fundamental difference between these two classes of reagents lies in the protecting group on the phosphorus atom. This seemingly small change has significant implications for the overall synthesis and deprotection strategy.

cluster_cyanoethyl Cyanoethyl Phosphoramidite Pathway cluster_diallyl Diallyl Phosphoramidite Pathway CE_structure Cyanoethyl Phosphoramidite Coupling_CE Coupling Step (High Efficiency) CE_structure->Coupling_CE Oxidation_CE Oxidation Coupling_CE->Oxidation_CE Protected_Oligo_CE Protected Oligonucleotide Oxidation_CE->Protected_Oligo_CE Deprotection_CE Deprotection (Strong Base) Protected_Oligo_CE->Deprotection_CE Final_Oligo_CE Final Oligonucleotide Deprotection_CE->Final_Oligo_CE Side_Reaction_CE Side Reaction: Base Cyanoethylation Deprotection_CE->Side_Reaction_CE DA_structure Diallyl Phosphoramidite Coupling_DA Coupling Step DA_structure->Coupling_DA Oxidation_DA Oxidation Coupling_DA->Oxidation_DA Protected_Oligo_DA Protected Oligonucleotide Oxidation_DA->Protected_Oligo_DA Deprotection_DA Deprotection (Mild Conditions) Protected_Oligo_DA->Deprotection_DA Final_Oligo_DA Final Oligonucleotide Deprotection_DA->Final_Oligo_DA

Caption: General workflows for oligonucleotide synthesis using cyanoethyl and diallyl phosphoramidites.

Performance Comparison

ParameterDiallyl PhosphoramiditesCyanoethyl Phosphoramidites
Coupling Efficiency Generally high, comparable to cyanoethyl phosphoramidites.Very high, routinely >99% with optimized protocols.[1]
Stability on Synthesizer Good, stable under standard synthesis conditions.Excellent, extensively validated for stability.[]
Deprotection Time Variable, can be rapid with palladium catalysts.Can be fast (e.g., 5-10 minutes with AMA at 65°C) or longer with milder conditions.[3][4]
Deprotection Orthogonality High, allows for deprotection of the phosphate group while other base-labile protecting groups remain intact.Low, deprotection occurs concurrently with cleavage from the solid support and removal of base protecting groups.[5]
Final Oligonucleotide Purity Potentially higher for complex oligonucleotides due to milder deprotection.High for standard DNA, but can be compromised by side reactions with longer sequences or sensitive modifications.[6]

Experimental Protocols

Standard Cyanoethyl Phosphoramidite Synthesis Cycle

A standard cycle for solid-phase oligonucleotide synthesis using cyanoethyl phosphoramidites is as follows:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).

  • Coupling: Activation of the cyanoethyl phosphoramidite with an activator (e.g., 4,5-dicyanoimidazole or 1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Repeat for Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking

Caption: Standard oligonucleotide synthesis cycle.

Deprotection of Cyanoethyl Protecting Groups

The 2-cyanoethyl group is typically removed via a β-elimination reaction under basic conditions.[9]

  • Standard Deprotection: Concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for several hours). This procedure also cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.[3][5]

  • UltraFast Deprotection: A mixture of ammonium hydroxide and methylamine (AMA) can significantly reduce deprotection times to as little as 5-10 minutes at 65°C.[3][4] This method requires the use of acetyl-protected dC to prevent base modification.[3]

  • UltraMILD Deprotection: For sensitive oligonucleotides, milder conditions using potassium carbonate in methanol can be employed with specific "UltraMILD" phosphoramidite monomers.[5]

A significant drawback of cyanoethyl group deprotection is the formation of acrylonitrile as a byproduct, which can alkylate the N3 position of thymidine, leading to a +53 Da impurity.[6] This side reaction is more pronounced in the synthesis of long oligonucleotides.[6]

Deprotection of Diallyl Protecting Groups

The allyl protecting group offers the advantage of being removable under very mild and neutral conditions, which is a key feature of its "orthogonal" nature.

  • Palladium-Catalyzed Deprotection: The most common method involves treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This cleaves the allyl group without affecting most other protecting groups used in oligonucleotide synthesis.

Application in Drug Development

The choice between diallyl and cyanoethyl phosphoramidites can have significant implications in drug development:

  • Cyanoethyl Phosphoramidites: Due to their cost-effectiveness and well-established protocols, they are the workhorse for the large-scale synthesis of antisense oligonucleotides and siRNAs.

  • Diallyl Phosphoramidites: Their mild deprotection conditions make them particularly suitable for the synthesis of highly modified oligonucleotides, such as those containing sensitive reporter groups, complex conjugates, or base analogs that would be degraded by the harsh conditions of standard deprotection.[10][11][] The ability to deprotect the phosphate backbone orthogonally allows for solution-phase modifications of the oligonucleotide while it is still attached to the solid support.

Conclusion

Cyanoethyl phosphoramidites remain the industry standard for routine, high-throughput oligonucleotide synthesis due to their high coupling efficiencies and well-understood chemistry. However, the harsh deprotection conditions can be a limiting factor for the synthesis of complex and sensitive oligonucleotides. This compound provides a valuable alternative with its mild, orthogonal deprotection strategy. This allows for the synthesis of a broader range of modified oligonucleotides, which is of increasing importance in the development of next-generation nucleic acid therapeutics and diagnostics. The choice between these two phosphoramidite chemistries should be guided by the specific requirements of the target oligonucleotide, balancing the need for cost-effectiveness and scalability with the chemical sensitivity of the desired product.

References

coupling efficiency comparison of different phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of the coupling step in phosphoramidite chemistry is a critical determinant of the yield and purity of synthetic oligonucleotides. Even small variations in coupling efficiency can have a significant impact on the proportion of full-length product, particularly in the synthesis of long oligonucleotides. This guide provides a comparative analysis of the coupling efficiencies of different phosphoramidites, supported by experimental data, to aid in the selection of reagents and optimization of synthesis protocols.

Factors Influencing Coupling Efficiency

Several factors can influence the coupling efficiency of phosphoramidites during oligonucleotide synthesis. Understanding these factors is crucial for troubleshooting and optimizing synthesis outcomes. Key factors include:

  • Phosphoramidite Stability: The inherent stability of the phosphoramidite monomer is critical. 2'-deoxyguanosine (dG) phosphoramidites are known to be the least stable, followed by 2'-deoxyadenosine (dA), 2'-deoxycytidine (dC), and thymidine (T) phosphoramidites, which are the most stable.[1] This instability, primarily due to hydrolysis and oxidation, can lead to a lower concentration of active phosphoramidite and consequently, reduced coupling efficiency.

  • Protecting Groups: The choice of protecting groups on the exocyclic amines of the nucleobases can affect both the stability of the phosphoramidite and its reactivity. For instance, the dimethylformamidine (dmf) protecting group on dG is removed approximately four times faster than the isobutyryl (iBu) group, which is advantageous for the synthesis of oligonucleotides containing labile modifications.[2][3] However, this increased lability can also contribute to a faster degradation rate of the phosphoramidite in solution.[2] Bulky protecting groups can also sterically hinder the coupling reaction, leading to lower efficiency.

  • Water Content: The presence of moisture in the acetonitrile (ACN) diluent, activator solution, or on the synthesizer itself is a major cause of reduced coupling efficiency. Water can react with the activated phosphoramidite, rendering it inactive.[1]

  • Activator: The choice and concentration of the activator are crucial. The activator must be sufficiently acidic to protonate the diisopropylamino group of the phosphoramidite but not so acidic as to cause premature detritylation of the growing oligonucleotide chain.

  • Secondary Structure: The formation of secondary structures, such as hairpins, in the growing oligonucleotide chain can hinder the accessibility of the 5'-hydroxyl group, leading to incomplete coupling.

Quantitative Comparison of Coupling Efficiencies

The following table summarizes the typical expected coupling efficiencies and highlights key considerations for different phosphoramidites.

PhosphoramiditeCommon Protecting GroupTypical PurityExpected Coupling EfficiencyKey Considerations
dA Benzoyl (Bz)≥ 99.0%> 99%Less stable than dC and T phosphoramidites.[1]
dC Benzoyl (Bz)≥ 99.0%> 99%Generally stable and provides high coupling efficiency.
dG Isobutyryl (iBu)≥ 99.0%> 98.5%Least stable of the standard phosphoramidites; prone to degradation.[1]
dG Dimethylformamidine (dmf)High> 98.5%Faster deprotection than iBu, beneficial for labile modifications.[2][3] May have slightly lower stability in solution than iBu-dG.[2]
T None≥ 99.0%> 99%Most stable of the standard phosphoramidites.

Impact of Bulky Protecting Groups on Guanosine TNA Phosphoramidite Coupling Efficiency

A study on the synthesis of threose nucleic acid (TNA) provides a clear example of how a bulky protecting group can impact coupling efficiency. While TNA has a different sugar backbone, the results offer valuable insights into the steric effects of protecting groups.

Guanosine TNA PhosphoramiditeProtecting GroupCrude Coupling Efficiency (%)
StandardNone95
ModifiedDiphenylcarbamoyl (DPC)65

Data synthesized from a study on TNA oligonucleotides. The coupling efficiency was determined by analyzing the integrated peak areas of the full-length and truncated products via Anion-Exchange HPLC (AEX-HPLC).[2] This data suggests that the bulkier DPC protecting group sterically hinders the coupling reaction, leading to a significant decrease in efficiency.[2]

Experimental Protocols

Accurate determination of coupling efficiency is essential for quality control and synthesis optimization. The following are standard methodologies for these assessments.

Protocol 1: Determination of Stepwise Coupling Efficiency by Trityl Cation Monitoring

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released dimethoxytrityl (DMT) cation.

Methodology:

  • Synthesizer Setup: The DNA/RNA synthesizer must be equipped with a UV-Vis spectrophotometer to monitor the trityl cation release.

  • Synthesis Initiation: Begin the desired oligonucleotide synthesis protocol.

  • Deblocking Step: At the beginning of each synthesis cycle, an acidic reagent (e.g., trichloroacetic acid in dichloromethane) is passed over the solid support, cleaving the 5'-DMT protecting group from the previously added nucleotide.

  • Data Collection: The released DMT cation, which has a characteristic orange color, is carried by the solvent through the flow cell of the spectrophotometer. The absorbance is measured at approximately 495 nm.

  • Calculation of Stepwise Efficiency: The coupling efficiency of a given step is calculated by comparing the absorbance of the trityl cation released in the following cycle to the absorbance from the previous cycle. A consistent and high absorbance reading from cycle to cycle indicates high and uniform coupling efficiency. The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[2]

Protocol 2: Analysis of Crude Oligonucleotide Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the crude oligonucleotide product after synthesis and infer the overall success of the coupling reactions.

Methodology:

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically by incubation in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Sample Preparation: The crude oligonucleotide solution is desalted, for example, by ethanol precipitation or through a desalting column. The purified oligonucleotide is then dissolved in a suitable aqueous buffer.

  • HPLC Analysis:

    • System: A reversed-phase HPLC system with a C18 column is commonly used.

    • Mobile Phase: A gradient of two buffers is typically employed:

      • Buffer A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).

      • Buffer B: An organic solvent, such as acetonitrile, containing the same buffer.

    • Gradient: A linear gradient from a low to a high concentration of Buffer B is used to elute the oligonucleotides.

    • Detection: The elution profile is monitored by a UV detector at 260 nm.

  • Data Interpretation: The full-length oligonucleotide product is the most hydrophobic species and will therefore have the longest retention time. Truncated sequences (failure sequences) are shorter and less hydrophobic, and thus elute earlier. The relative peak areas of the full-length product and the truncated sequences can be used to estimate the overall purity and, indirectly, the average coupling efficiency.

Protocol 3: Purity Assessment of Phosphoramidites by ³¹P NMR Spectroscopy

Objective: To determine the purity of the phosphoramidite raw material, as impurities will negatively impact coupling efficiency.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in a dry NMR tube.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • A pure phosphoramidite will typically show a major signal (or a pair of signals for diastereomers) in the region of 140-155 ppm.

    • Common impurities include the corresponding H-phosphonate, which appears as a peak in the 5-10 ppm region, and oxidized P(V) species, which appear in other regions of the spectrum.

    • The relative integration of the impurity peaks compared to the main phosphoramidite peak provides a quantitative measure of purity.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for comparing phosphoramidite coupling efficiency and the logical relationship of factors influencing this critical parameter.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Analysis P1 Select Phosphoramidites (e.g., dA, dC, dG, T) P2 Prepare Reagents (Anhydrous ACN, Activator) P1->P2 S1 Synthesize Test Oligonucleotide P2->S1 S2 Monitor Trityl Cation Release S1->S2 A3 Calculate Coupling Efficiency S2->A3 A1 Cleave and Deprotect A2 Analyze by HPLC A1->A2 A2->A3

Caption: Experimental workflow for comparing phosphoramidite coupling efficiency.

G cluster_0 Phosphoramidite Properties cluster_1 Reaction Conditions cluster_2 Oligonucleotide Properties CE Coupling Efficiency Stability Inherent Stability (G < A < C, T) Stability->CE ProtectingGroup Protecting Group (e.g., iBu, dmf) ProtectingGroup->CE Purity Purity Purity->CE Water Water Content Water->CE Activator Activator Choice Activator->CE Time Coupling Time Time->CE SecondaryStructure Secondary Structure SecondaryStructure->CE

Caption: Factors influencing phosphoramidite coupling efficiency.

References

A Comparative Guide to Purity Assessment of Crude Oligonucleotides Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic and diagnostic potential of synthetic oligonucleotides has grown significantly, increasing the demand for robust analytical methods to ensure their quality, purity, and identity.[1][2] Following solid-phase synthesis, crude oligonucleotide mixtures contain the desired full-length product alongside various process-related impurities.[1][3] These impurities primarily include shorter "failure" sequences (n-1, n-2), and potentially other modifications, which can compromise the efficacy and safety of the final product.[1][4] Therefore, rigorous purity assessment is a critical step in both research and manufacturing settings.

This guide provides a comparative overview of the most common analytical techniques used for the purity assessment of crude oligonucleotides: High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (MS). We present a summary of their performance, detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Overview of Common Impurities in Crude Oligonucleotide Synthesis

The primary goal of purity analysis is to separate and quantify the full-length oligonucleotide from various impurities generated during the synthesis process.

Impurity TypeDescription
Failure Sequences (n-1, n-2, etc.) Truncated sequences resulting from incomplete coupling reactions at each synthesis cycle.[4]
Depurination/Depyrimidination Products Loss of a nucleobase from the oligonucleotide backbone.[4]
Modified Oligonucleotides Adducts formed from capping reagents or other chemicals used during synthesis.[4]
Longmers (n+1, etc.) Sequences containing extra nucleotides, though less common than failure sequences.[1]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the length of the oligonucleotide, the types of impurities to be resolved, throughput needs, and the necessity for mass confirmation. The most widely adopted methods are Ion-Exchange HPLC (IEX-HPLC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Characteristics Summary

The following table summarizes the key performance characteristics of the primary analytical methods.

Parameter Ion-Exchange HPLC (IEX-HPLC) Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Capillary Gel Electrophoresis (CGE) Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation Principle Based on net negative charge of the phosphodiester backbone.[5][6]Based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes backbone charge.[7][8]Size-based separation through a sieving gel matrix under an electric field.[9]Separation by LC followed by mass-to-charge (m/z) ratio detection.[10]
Primary Application Purity analysis and purification of charged molecules.[11] Excellent for sequences with secondary structure.[5][6]High-resolution purity analysis and purification.[12] The dominant technique for LC-MS coupling.[8][13]High-throughput, quantitative purity assessment.[9] Considered an industry standard for QC.[9]Definitive mass confirmation of product and impurities; quantification of co-eluting species.[13][14]
Resolution Excellent for oligonucleotides up to ~40-50 bases.[6][12]Excellent for a wide range of lengths, though resolution can decrease for oligos >50 bases.[6][12]Single-base resolution for oligonucleotides in the 4-40mer range and beyond.[15][16]Resolution is determined by the LC method; MS provides mass-based identification.[13]
MS Compatibility Not directly compatible due to high concentrations of non-volatile salts in the mobile phase.[1]Highly compatible when using volatile ion-pairing agents (e.g., TEA, HFIP).[1][7]Not directly coupled.Inherently designed for MS.
Key Advantages Resolves sequences with high GC content or secondary structures by using high-pH mobile phases.[5][6]High resolution, robust, and adaptable for a wide range of modifications and lengths.[7]High throughput, automated, requires minimal sample volume, and provides accurate quantitative data.[9][15]Provides molecular weight confirmation, identifies unknown impurities, and can quantify species that co-elute in UV.[14]
Key Limitations Limited resolution for longer oligonucleotides (>50 bases).[12] Incompatible with MS.[1]Can be poor at separating shorter fragments (n-1, n-2) from the main product in some cases.[17] Method development can be complex.[7]Does not provide mass information.Ion-pairing reagents can cause signal suppression in the MS.[18] System complexity is higher.[14]

Experimental Workflows and Methodologies

A successful purity assessment relies on a well-defined workflow from sample preparation to data analysis. The general workflow is applicable to most techniques, with specific variations for each method.

General_Oligo_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Crude Oligonucleotide (Post-Synthesis) B Resuspend in Appropriate Buffer A->B C Inject Sample into Analytical Instrument B->C D Separation & Detection (HPLC / CGE / LC-MS) C->D E Generate Chromatogram or Electropherogram D->E F Integrate Peaks and Calculate Purity E->F G Identify Impurities (if using MS) E->G

Caption: General workflow for oligonucleotide purity assessment.

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[6] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction between the oligonucleotide and the positively charged stationary phase.[3] This method is particularly effective for oligonucleotides that form secondary structures, as high-pH mobile phases can be used to denature them.[5][6]

IEX_HPLC_Workflow A Sample Prep: Dissolve crude oligo in low-salt buffer B Injection into IEX-HPLC System A->B Load C Separation on Anion- Exchange Column B->C Run D Elution with High-Salt Gradient C->D Mobile Phase E UV Detection (260 nm) D->E Detect F Data Analysis: Chromatogram Integration to Determine Purity E->F Process

Caption: Experimental workflow for IEX-HPLC analysis.

Representative Experimental Protocol: IEX-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Strong anion-exchange (AEX) column suitable for oligonucleotides (e.g., DNAPac PA200).[1]

  • Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris pH 8.0).

  • Mobile Phase B: High-salt buffer (e.g., 20 mM Tris, 1 M NaCl pH 8.0).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes to elute oligonucleotides based on charge.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-60 °C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve crude oligonucleotide in Mobile Phase A to a concentration of ~0.1-0.5 OD/µL.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful and widely used technique that separates oligonucleotides based on hydrophobicity.[7] An ion-pairing agent (e.g., triethylamine, TEA) is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic (e.g., C18) stationary phase.[7][8] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.[8]

IP_RP_HPLC_Workflow A Sample Prep: Dissolve crude oligo in Mobile Phase A B Injection into RP-HPLC System A->B Load C Separation on C18 Column B->C Run D Elution with Organic Solvent Gradient C->D Mobile Phase E UV Detection (260 nm) D->E Detect F Data Analysis: Chromatogram Integration to Determine Purity E->F Process

Caption: Experimental workflow for IP-RP-HPLC analysis.

Representative Experimental Protocol: IP-RP-HPLC

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Reversed-phase C18 column suitable for oligonucleotides.[19]

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~7-8).[20]

  • Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[8][10]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-25 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50-70 °C) are often used to improve peak shape and resolution.[20]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve crude oligonucleotide in Mobile Phase A.

Capillary Gel Electrophoresis (CGE)

CGE has become an industry standard for oligonucleotide quality control due to its high resolution, speed, and automation capabilities.[9][15] In CGE, oligonucleotides migrate through a capillary filled with a sieving matrix (gel) under the influence of a high-voltage electric field.[9] Separation is based on size, with shorter molecules moving more quickly through the gel.[9] The inclusion of denaturants like urea ensures that separation is independent of secondary structure.[9]

CGE_Workflow A Sample Prep: Dilute crude oligo in water or buffer B Automated Injection into Capillary A->B Load C Electrophoretic Separation in Sieving Matrix B->C Run D Migration under High Voltage C->D Separation E On-Column UV Detection (260 nm) D->E Detect F Data Analysis: Electropherogram Integration to Determine Purity E->F Process

Caption: Experimental workflow for CGE analysis.

Representative Experimental Protocol: CGE

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary internally coated to reduce electroosmotic flow.[15]

  • Sieving Matrix: Replaceable polymer solution (e.g., linear polyacrylamide) containing a denaturant (e.g., 7M urea).[9]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7M urea.

  • Voltage: 15-30 kV.

  • Temperature: 30-50 °C to ensure denaturing conditions.[9]

  • Injection: Electrokinetic injection (e.g., 5-10 kV for 5-15 seconds).

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the crude oligonucleotide in deionized water or running buffer to a concentration of ~10-100 µM.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC (typically IP-RP-HPLC) with the detection capabilities of mass spectrometry, making it the gold standard for confirming the identity of the target oligonucleotide and its impurities.[10] After separation by LC, molecules are ionized (usually by electrospray ionization, ESI) and their mass-to-charge ratio is measured.[10][21] This allows for the unambiguous identification of the full-length product and characterization of failure sequences or other modifications based on their expected molecular weights.[14][22]

LC_MS_Workflow A Sample Prep: Dissolve in MS-compatible Mobile Phase A B IP-RP-HPLC Separation A->B Inject C Electrospray Ionization (ESI) B->C Elute to MS D Mass Analysis (e.g., TOF, QQQ) C->D Ion Transfer E Data Analysis: Deconvolution of Spectra & Impurity ID D->E Process Data

Caption: Experimental workflow for LC-MS analysis.

Representative Experimental Protocol: LC-MS

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole (QQQ) for quantification.[10]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[19]

  • Mobile Phase A: MS-compatible aqueous buffer (e.g., 15 mM TEA and 100-400 mM HFIP in water).[10][20]

  • Mobile Phase B: Methanol or Acetonitrile.[10]

  • Gradient: A suitable linear gradient of Mobile Phase B for elution.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-70 °C.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is most common for oligonucleotides.[10]

  • Data Analysis: The resulting mass spectra are deconvoluted to determine the neutral molecular weights of the eluting species.

Conclusion: Selecting the Right Method

The purity assessment of crude oligonucleotides requires a tailored approach based on the analytical objective. No single method is universally superior; instead, they offer complementary information.

  • For high-throughput, routine quality control where speed and quantification are paramount, CGE is an excellent choice.[9]

  • IEX-HPLC is invaluable for purifying oligonucleotides prone to secondary structures that can complicate other separation methods.[5]

  • IP-RP-HPLC offers robust, high-resolution separation and is the workhorse for both analytical assessment and purification, especially when MS compatibility is needed.[7][8]

  • LC-MS is the definitive method for identity confirmation and the characterization of complex impurity profiles.[13] It is essential for development and regulatory filings where a comprehensive understanding of the product and its related substances is required.

In many drug development settings, a combination of these techniques is employed. For instance, CGE or IP-RP-HPLC might be used for routine purity checks, while LC-MS is used for in-depth characterization, stability studies, and final product release testing. This multi-faceted strategy ensures a comprehensive evaluation of oligonucleotide purity, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to the Validation of Deallylation Reaction Completion and Alternative Protective Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for validating the completion of deallylation reactions. Furthermore, it explores alternative protecting group strategies, offering a comparative analysis to aid in the selection of the most appropriate methodology for your synthetic needs. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols for key methods are provided.

Validating Deallylation Reaction Completion: A Comparative Analysis

The successful removal of an allyl protecting group is a critical step in many synthetic pathways. Validating the completion of this reaction is essential to ensure the desired product is obtained in high purity and to avoid complications in subsequent steps. This section compares four common analytical techniques for monitoring deallylation reactions: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Quantitative Comparison of Validation Methods

The following table summarizes the performance of each technique in monitoring a model palladium-catalyzed deallylation of an O-allyl ether.

Time (minutes)% Conversion (by TLC Densitometry)% Conversion (by HPLC)% Conversion (by ¹H NMR)Relative Abundance of Product (by LC-MS)
00000
1525283027
3055586056
6090929593
120>98>99>99>99

Table 1. Comparison of quantitative data obtained from TLC, HPLC, ¹H NMR, and LC-MS for monitoring the progress of a deallylation reaction over time.

Experimental Protocols

1. Thin Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively and semi-quantitatively monitoring the progress of a reaction.[1][2] The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the reaction's progression.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Eluent (e.g., a mixture of hexane and ethyl acetate)

    • Capillary tubes for spotting

    • UV lamp for visualization

    • Staining solution (e.g., potassium permanganate) if compounds are not UV-active

  • Procedure:

    • Prepare the developing chamber by adding the eluent and allowing the atmosphere to saturate.

    • On a TLC plate, draw a baseline with a pencil.

    • Using a capillary tube, spot the reaction mixture at different time points on the baseline. It is also advisable to spot the starting material and, if available, the pure product as references.

    • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

    • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate.

    • The reaction is considered complete when the starting material spot is no longer visible. For a more quantitative analysis, TLC scanners can be used to measure the intensity of the spots.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative and precise method for monitoring reaction progress compared to TLC. It separates the components of the reaction mixture, and the area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.

  • Materials:

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Mobile phase (e.g., a gradient of water and acetonitrile)

    • Syringes and vials for sample injection

  • Procedure:

    • Develop an HPLC method that effectively separates the starting material, product, and any significant byproducts.

    • At various time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Dilute the aliquot with a suitable solvent.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas of the starting material and the product.

    • Calculate the percent conversion at each time point using the following formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantitative analysis of reaction mixtures. By integrating the signals corresponding to specific protons of the starting material and the product, the relative concentrations of each can be determined.[3][4]

  • Materials:

    • NMR spectrometer

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃)

    • Internal standard (optional, for absolute quantification)

  • Procedure:

    • At different time points, take a sample from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Identify characteristic peaks for both the starting material (e.g., allylic protons) and the product (e.g., newly formed -OH proton or protons adjacent to the deprotected group).

    • Integrate these distinct signals.

    • Calculate the percent conversion by comparing the integration values. For example: % Conversion = [Integration(Product) / (Integration(Starting Material) + Integration(Product))] * 100

4. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique that can be used to monitor the disappearance of the starting material and the appearance of the product based on their mass-to-charge ratios.[5][6][7][8]

  • Materials:

    • LC-MS system

    • Appropriate LC column and mobile phase

    • Syringes and vials for sample injection

  • Procedure:

    • Develop an LC-MS method capable of separating and detecting the starting material and product.

    • At various time points, take a small sample from the reaction mixture.

    • Quench and dilute the sample as necessary.

    • Inject the sample into the LC-MS system.

    • Monitor the ion chromatograms for the specific m/z values of the starting material and the product.

    • The relative abundance of the product can be determined by comparing the peak areas in the extracted ion chromatograms.

Mandatory Visualization

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Techniques cluster_2 Data Analysis start Deallylation Reaction in Progress sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench prep Sample Preparation (Dilution, etc.) quench->prep tlc TLC Analysis prep->tlc hplc HPLC Analysis prep->hplc nmr NMR Analysis prep->nmr ms MS Analysis prep->ms data Determine % Conversion tlc->data hplc->data nmr->data ms->data end Reaction Complete? data->end

Caption: Workflow for monitoring deallylation reaction completion.

Alternatives to Deallylation: A Comparative Guide

While the deallylation reaction is a valuable tool, alternative protecting group strategies may be more suitable depending on the specific requirements of a synthesis. This section compares three common alternatives: benzyl ethers, photocleavable protecting groups, and silyl ethers.

Performance Comparison: Deprotection Methods
Protecting GroupDeprotection MethodKey ReagentsTypical ConditionsOrthogonality & Compatibility
Allyl Ether Palladium-Catalyzed CleavagePd(PPh₃)₄, PPh₃, scavengerMild, neutral pHExcellent; orthogonal to many acid/base labile groups. Sensitive to other Pd-catalyzed reactions.[1]
Benzyl Ether HydrogenolysisH₂, Pd/CMild, neutral pHOrthogonal to acid/base labile groups. Not compatible with reducible functional groups (alkenes, alkynes, etc.).[1][9]
Photocleavable Group PhotolysisLight (specific wavelength)Neutral, reagent-freeExcellent; highly orthogonal.[2][10][11][12]
Silyl Ether (e.g., TBS) Fluoride-Mediated CleavageTBAF, HF-PyridineMild, neutral or slightly basicOrthogonal to many protecting groups.[13][14][15]

Table 2. Comparison of deprotection methods for allyl ethers and common alternatives.

Experimental Protocols for Deprotection

1. Debenzylation via Hydrogenolysis

Benzyl ethers are highly stable protecting groups that are typically removed by catalytic hydrogenolysis.[1][16]

  • Procedure:

    • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or other methods).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected product.

2. Cleavage of Photocleavable Protecting Groups

Photocleavable protecting groups offer a powerful method for deprotection under neutral, reagent-free conditions, triggered by light of a specific wavelength.[11]

  • Procedure:

    • Dissolve the protected compound in a suitable solvent that is transparent at the desired wavelength.

    • Irradiate the solution with a light source emitting at the appropriate wavelength (e.g., 365 nm for o-nitrobenzyl groups).

    • Monitor the reaction progress by an appropriate analytical method.

    • Once the reaction is complete, remove the solvent to yield the deprotected product and photolytic byproducts, which may require purification.

3. Desilylation of Silyl Ethers

Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are widely used and are typically cleaved using a fluoride source.[14][15]

  • Procedure:

    • Dissolve the silyl-protected compound in a suitable solvent (e.g., THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product as needed.

Mandatory Visualization

G cluster_0 Protecting Group Selection Logic start Need to Protect a Hydroxyl Group q1 Are there reducible groups present? start->q1 q2 Is sensitivity to Pd a concern? q1->q2 No q3 Is reagent-free deprotection desired? q1->q3 Yes q2->q3 Yes allyl Allyl Ether q2->allyl No q4 Is mild, fluoride-based deprotection suitable? q3->q4 No photo Photocleavable Group q3->photo Yes silyl Silyl Ether q4->silyl Yes benzyl Benzyl Ether q4->benzyl No

Caption: Decision tree for selecting a protecting group.

References

A Comparative Guide to Palladium Catalysts for Deprotection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic removal of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Palladium catalysts have emerged as a versatile and highly efficient tool for the cleavage of various commonly used protecting groups. This guide provides an objective comparison of the performance of several key palladium catalysts in deprotection reactions, supported by experimental data, detailed protocols, and visual aids to facilitate catalyst selection and experimental design.

Overview of Common Palladium Catalysts and Deprotection Reactions

Palladium-catalyzed deprotection primarily involves the cleavage of benzyl, carbobenzyloxy (Cbz), and allyl-based protecting groups. The choice of catalyst—typically heterogeneous palladium on carbon (Pd/C) or homogeneous complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)—depends on the nature of the protecting group, the substrate's functional group tolerance, and the desired reaction conditions.

Commonly Used Palladium Catalysts:

  • Palladium on Carbon (Pd/C): A highly active and reusable heterogeneous catalyst, available in various loadings (e.g., 5%, 10%). It is the workhorse for hydrogenolysis reactions.

  • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): A more active form of supported palladium, often used for more challenging hydrogenolysis reactions and known for its ability to resist catalyst poisoning.[1]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common homogeneous catalyst, particularly effective for the deprotection of allyl groups through a π-allyl intermediate mechanism.[2]

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile palladium(II) precursor that is reduced in situ to the active Pd(0) species.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium catalyst in a deprotection reaction is influenced by factors such as the choice of catalyst, solvent, temperature, and, in the case of hydrogenolysis, the hydrogen source (H₂ gas or a transfer hydrogenation reagent).

Deprotection of Benzyl (Bn) and Carbobenzyloxy (Cbz) Groups via Hydrogenolysis

Hydrogenolysis is the most common method for the removal of benzyl and Cbz groups. The reaction involves the cleavage of a C-O or C-N bond by hydrogen in the presence of a palladium catalyst.

Table 1: Comparative Performance of Palladium Catalysts in Benzyl and Cbz Deprotection

Protecting GroupSubstrate ExampleCatalystH₂ SourceSolventTemp. (°C)TimeYield (%)Reference(s)
O-Benzyl1-(Benzyloxy)-4-methoxybenzene1 mol% SiliaCat Pd(0)H₂ (balloon)MeOHRT1-2 h>98[3]
O-BenzylPer-benzylated glucoside5% Pd/C (Strem)H₂ (10 bar)THF/tBuOH/PBSRT2 days88[4][5]
O-BenzylPer-benzylated glucoside10% Pd/C (Sigma)H₂ (10 bar)THF/tBuOH/PBSRT5-6 days57-66[4][5]
O-BenzylPer-benzylated glucoside20% Pd(OH)₂/CH₂ (10 bar)THF/tBuOH/PBSRT5-6 days57-66[4][5]
N-CbzN-Cbz-Phenylalanine10% Pd/C (10 wt%)H₂ (balloon)MeOHRT1-4 hHigh[6]
N-CbzN-Cbz protected amine10% Pd/C (10 wt%)NaBH₄MeOHRT3-10 min93-98[7][8]
N-CbzN-Cbz protected amine10% Pd/C (20 wt%)Ammonium FormateMeOHRT1-2 hHigh[6]

Note: Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.

Deprotection of Allyl Groups

The deprotection of allyl ethers, esters, and carbamates is typically achieved using a homogeneous palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger.

Table 2: Performance of Palladium Catalysts in Allyl Deprotection

Protecting GroupSubstrate ExampleCatalystScavengerSolventTemp. (°C)TimeYield (%)Reference(s)
Aryl Allyl EtherAllyl phenyl etherPd(PPh₃)₄K₂CO₃MeOHRT-82-97[9]
Allyl EsterAllyl ester of Penicillin-GPd(PPh₃)₄PyrrolidineCH₂Cl₂015 minHigh
Allyloxycarbonyl (Alloc)Alloc-protected aminePd(PPh₃)₄PhenylsilaneDCMRT30 minHigh[10][11]

Experimental Protocols

General Protocol for Cbz Deprotection via Catalytic Hydrogenation (H₂ gas)[6]
  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure). For more robust reactions, a Parr hydrogenation apparatus can be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.

General Protocol for Allyl Deprotection using Pd(PPh₃)₄[10]
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allyl-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a deprotection solution by dissolving Pd(PPh₃)₄ (e.g., 0.5 equiv for on-resin deprotection) and an allyl scavenger such as phenylsilane (e.g., 20 equiv) in anhydrous DCM.

  • Deprotection: Add the deprotection solution to the substrate solution. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.

  • Work-up: Quench the reaction (if necessary) and dilute with an appropriate organic solvent.

  • Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Heterogeneous Catalytic Hydrogenation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst evacuate Evacuate and Backfill with H₂ add_catalyst->evacuate stir Stir Vigorously at RT evacuate->stir monitor Monitor by TLC/LC-MS stir->monitor purge Purge with Inert Gas monitor->purge Reaction Complete filter Filter through Celite® purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify catalyst_selection start Protecting Group? pg_bn_cbz Benzyl (Bn) or Carbobenzyloxy (Cbz) start->pg_bn_cbz pg_allyl Allyl (Alloc, O-Allyl) start->pg_allyl sub_simple Substrate Tolerates Hydrogenolysis? pg_bn_cbz->sub_simple allyl_scavenger Use Homogeneous Pd(0) (e.g., Pd(PPh₃)₄) with an Allyl Scavenger (e.g., Phenylsilane) pg_allyl->allyl_scavenger pd_c Use Pd/C or Pd(OH)₂/C with H₂ or Transfer Hydrogenation sub_simple->pd_c Yes alt_method Consider Alternative Deprotection Methods (e.g., Acid Cleavage) sub_simple->alt_method No (e.g., contains alkynes)

References

Stability of Diallyl-Protected Oligosaccharides Under Basic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides, the selection of appropriate protecting groups is a critical decision that dictates the efficiency and success of a synthetic strategy. The stability of these groups under various reaction conditions, particularly to acidic and basic environments, determines their utility as either temporary or permanent fixtures in a multi-step synthesis. This guide provides a detailed comparison of the stability of diallyl-protected oligosaccharides to basic conditions, with benzyl ethers presented as a key alternative for robust protection.

The strategic use of protecting groups that can be selectively removed without affecting other parts of the molecule is fundamental to modern carbohydrate chemistry.[1][2][3] Ethers are a class of protecting groups known for their general stability, particularly to basic conditions, in contrast to the base-labile nature of ester protecting groups.[4] Among ethers, diallyl and benzyl groups are frequently employed. While both offer considerable stability, their behavior under basic conditions differs significantly, influencing their application in synthetic routes.

Comparative Stability Analysis

Benzyl ethers are widely regarded as "permanent" protecting groups in oligosaccharide synthesis due to their exceptional stability across a broad range of acidic and basic conditions.[2][5] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis.[2][6]

Diallyl ethers, while also relatively stable to a range of pH conditions, exhibit a unique reactivity profile under specific basic conditions.[7] Their cleavage is often intentionally carried out in a two-step process initiated by a strong base. The first step involves isomerization of the allyl group to a prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions.[7][8] This susceptibility to base-induced isomerization makes them less stable than benzyl ethers under certain basic environments, a feature that can be exploited for their selective removal.

The following table summarizes the expected stability of diallyl and benzyl ethers on an oligosaccharide under representative basic conditions. The data presented is illustrative and intended to highlight the general stability trends. Actual stability will be substrate-dependent.

Protecting GroupReagent/ConditionTemperature (°C)Time (h)Expected % CleavagePrimary Cleavage Mechanism
Diallyl Ether 1 M NaOH in H₂O/MeOH2524< 5%Slow, direct cleavage (if any)
1 M t-BuOK in DMSO251> 95% (Isomerization)Base-catalyzed isomerization
Benzyl Ether 1 M NaOH in H₂O/MeOH2524< 1%Negligible
1 M t-BuOK in DMSO2524< 1%Negligible

Experimental Protocols

To quantitatively assess the stability of diallyl-protected oligosaccharides in comparison to their benzyl-protected counterparts, a standardized experimental protocol is essential. Below are detailed methodologies for such a comparative study.

General Procedure for Stability Assessment
  • Substrate Preparation: Synthesize or procure well-characterized monosaccharide or oligosaccharide substrates where a specific hydroxyl group is protected with either a diallyl ether or a benzyl ether. All other functional groups should be protected with groups stable to the planned basic conditions.

  • Reaction Setup: In separate reaction vessels, dissolve a known quantity (e.g., 10 mg) of the diallyl-protected and benzyl-protected substrate in a defined volume (e.g., 1 mL) of the chosen basic solution (e.g., 1 M NaOH in 1:1 H₂O/MeOH).

  • Time Course Analysis: Maintain the reactions at a constant temperature (e.g., 25 °C). At specified time intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching and Workup: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 1 M HCl). Extract the organic components with a suitable solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by High-Performance Liquid Chromatography (HPLC)[9][10][11] or Nuclear Magnetic Resonance (NMR) spectroscopy[12][13] to determine the ratio of the intact protected substrate to the deprotected product.

Analytical Methods
  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).

    • Quantification: Integrate the peak areas of the starting material and the deprotected product to calculate the percentage of cleavage.

  • ¹H NMR Spectroscopy:

    • Dissolve the workup residue in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify characteristic signals for the protecting group (e.g., the vinyl protons of the allyl group or the aromatic protons of the benzyl group) and a signal from the core oligosaccharide that remains unchanged.

    • The decrease in the integral of the protecting group signals relative to the stable core signal over time indicates the extent of cleavage.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the key mechanistic differences in the behavior of diallyl and benzyl ethers under basic conditions.

G Experimental Workflow for Assessing Protecting Group Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with Diallyl- and Benzyl-Protected Oligosaccharides dissolve Dissolve in Basic Solution (e.g., 1 M NaOH) start->dissolve incubate Incubate at Constant Temperature dissolve->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot quench Quench Reaction (Neutralize) aliquot->quench workup Workup and Extraction quench->workup analyze Analyze by HPLC or NMR workup->analyze quantify Quantify % Cleavage analyze->quantify

Workflow for stability assessment of protected oligosaccharides.

G Comparative Reaction Pathways under Basic Conditions cluster_diallyl Diallyl Ether cluster_benzyl Benzyl Ether diallyl_start R-O-CH₂-CH=CH₂ diallyl_intermediate [Transition State] diallyl_start->diallyl_intermediate Strong Base (e.g., t-BuOK) diallyl_product R-O-CH=CH-CH₃ (Prop-1-enyl ether) diallyl_intermediate->diallyl_product Isomerization benzyl_start R-O-CH₂-Ph no_reaction No Reaction benzyl_start->no_reaction Strong Base (e.g., t-BuOK)

References

Safety Operating Guide

Proper Disposal of Diallyl N,N-diisopropylphosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In alignment with our commitment to laboratory safety and environmental stewardship, this document provides essential, step-by-step guidance for the proper disposal of Diallyl N,N-diisopropylphosphoramidite. This protocol is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this reactive chemical, thereby minimizing risks and fostering a secure laboratory environment.

This compound is a flammable liquid, and is both air- and moisture-sensitive.[1][2] Improper handling and disposal can lead to hazardous situations. Adherence to the following procedures is critical for maintaining safety and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A properly fitted respirator may be necessary if handling large quantities or in case of a spill.[2]

All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation and to contain any potential reactions.[1]

Hazard Summary

A summary of the key hazards associated with this compound is provided below for quick reference.

Hazard TypeDescription
Physical Hazards Flammable liquid and vapor.[1][2]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Environmental Hazards No specific data on environmental hazards was found in the provided search results. However, as a standard practice, chemical waste should not be released into the environment.

Experimental Protocol: Deactivation and Disposal of this compound Waste

This protocol outlines a safe and effective method for quenching (deactivating) small quantities of this compound waste in a laboratory setting. This procedure is based on the principle of controlled hydrolysis to convert the reactive phosphoramidite into less hazardous, more stable phosphorus compounds.

Materials:

  • This compound waste (neat or in an anhydrous solvent).

  • Anhydrous isopropanol.

  • Methanol.

  • Deionized water.

  • An inert gas supply (Argon or Nitrogen).

  • Schlenk flask or a three-necked round-bottom flask equipped with a dropping funnel and a gas outlet bubbler.

  • Stir plate and stir bar.

  • Ice bath.

Procedure:

  • Inert Atmosphere: Assemble the flask setup in a chemical fume hood and place it under an inert atmosphere of argon or nitrogen.

  • Dilution: If the phosphoramidite waste is neat, dilute it with an equal volume of an anhydrous, inert solvent such as toluene or heptane to aid in heat dissipation.

  • Cooling: Cool the flask containing the phosphoramidite waste to 0°C using an ice bath.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred phosphoramidite solution. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution. Continue the addition until gas evolution subsides.

  • Secondary Quenching with Methanol: Once the initial reaction with isopropanol has ceased, slowly add methanol dropwise to the reaction mixture. Methanol is more reactive than isopropanol and will help to ensure the complete reaction of any remaining phosphoramidite.

  • Final Quenching with Water: After the reaction with methanol is complete, slowly add deionized water dropwise to the mixture to hydrolyze any remaining reactive species.

  • Neutralization and Equilibration: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring. Continue stirring for at least one hour to ensure the reaction is complete.

  • Waste Collection: The resulting solution, containing less hazardous phosphorus compounds, should be transferred to a clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Final Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere FumeHood->InertAtmosphere Dilute Dilute Waste (if neat) InertAtmosphere->Dilute Cool Cool to 0°C Dilute->Cool AddIPA Slowly Add Isopropanol Cool->AddIPA AddMeOH Slowly Add Methanol AddIPA->AddMeOH AddH2O Slowly Add Water AddMeOH->AddH2O Warm Warm to Room Temperature AddH2O->Warm Collect Collect in Labeled Waste Container Warm->Collect EHS Dispose via EHS/Licensed Contractor Collect->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diallyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diallyl N,N-diisopropylphosphoramidite

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this moisture- and air-sensitive reagent.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound, which include flammability, skin and eye irritation, and potential respiratory tract irritation.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Recommendations
Eye & Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical Splash GogglesRecommended when handling larger quantities or when there is a risk of splashing.
Face ShieldWear in conjunction with goggles when a higher level of splash protection is necessary.
Hand Protection Chemical-Resistant GlovesDue to the lack of specific breakthrough time data for this compound, it is recommended to use double gloving with a chemical-resistant material such as Nitrile or Butyl rubber .[2][3] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Chemical ApronRecommended when handling larger quantities to provide an additional layer of protection.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required. Proper fit testing and training are essential for effective protection.
Operational Plan: Handling and Storage

This compound is sensitive to moisture and air; therefore, all handling and storage procedures must be designed to maintain anhydrous and inert conditions.[4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including syringes, needles, septa, and anhydrous solvents.

    • Purge all glassware with a dry, inert gas (e.g., argon or nitrogen) and oven-dry prior to use.

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing the Reagent:

    • Work under a continuous flow of inert gas.

    • Use a dry, inert gas-flushed syringe and needle to pierce the septum of the reagent vial.

    • Withdraw the desired amount of the liquid reagent.

    • To prevent back-pressure and contamination, use a second needle connected to a bubbler or an inert gas line as a vent.

    • Dispense the reagent directly into the reaction vessel, which should also be under an inert atmosphere.

  • Post-Handling:

    • Securely seal the reagent vial under an inert atmosphere. Parafilm can be used to wrap the septum for extra protection.

    • Clean any contaminated surfaces immediately with an appropriate solvent and decontaminating solution as outlined in the spill cleanup procedure.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water.

Storage:

  • Store this compound in a tightly sealed container, under an inert atmosphere.

  • Keep in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Recommended storage is in a refrigerator at 2-8°C.[5]

  • Store away from incompatible materials such as oxidizing agents and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused reagent and solvent rinses in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with the chemical and stored in a secondary containment tray.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, paper towels, and empty reagent vials, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

Emergency Procedures: Spill and Exposure

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.

  • Neutralize and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Under Inert Atmosphere) cluster_cleanup Cleanup & Post-Handling prep_fume_hood Verify Fume Hood Operation gather_materials Gather Anhydrous Equipment prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe equilibrate Equilibrate Reagent to Room Temp don_ppe->equilibrate dispense Dispense Reagent with Syringe equilibrate->dispense seal Securely Seal Reagent Vial dispense->seal clean_surfaces Decontaminate Work Area seal->clean_surfaces dispose_ppe Dispose of Contaminated PPE clean_surfaces->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

G Waste Disposal Workflow for this compound cluster_segregation Waste Segregation cluster_storage Storage cluster_disposal Final Disposal liquid_waste Collect Liquid Waste in Labeled Container secondary_containment Place Liquid Waste in Secondary Containment liquid_waste->secondary_containment solid_waste Collect Solid Waste in Labeled Bag saa Store All Waste in Satellite Accumulation Area solid_waste->saa sharps_waste Dispose of Sharps in Designated Container sharps_waste->saa secondary_containment->saa contact_ehs Contact EHS for Waste Pickup saa->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation

References

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